molecular formula C12H16O B1454738 (4-Cyclopentylphenyl)methanol CAS No. 171623-29-3

(4-Cyclopentylphenyl)methanol

Cat. No.: B1454738
CAS No.: 171623-29-3
M. Wt: 176.25 g/mol
InChI Key: PZGLKTNENAARJU-UHFFFAOYSA-N
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Description

(4-Cyclopentylphenyl)methanol is a versatile benzyl alcohol derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a cyclopentyl group attached to the phenyl ring at the para position, a structure that combines a hydrophilic hydroxyl group with hydrophobic aromatic and alicyclic components. This balance makes it a useful building block for modulating the properties of more complex molecules, particularly in drug discovery efforts where lipophilicity and molecular geometry are critical parameters . In scientific research, this compound is primarily employed as a precursor in the synthesis of more complex chemical entities. The hydroxyl group can undergo typical alcohol transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions to form ethers or esters. The para-substituted phenyl ring is amenable to further functionalization via electrophilic aromatic substitution. These reactivities allow researchers to use this compound as a core scaffold for constructing combinatorial libraries or specialized ligands for biological targets . Its structural features are of interest in the development of compounds for potential applications in material science and as intermediates for specialty chemicals . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopentylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGLKTNENAARJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 171623-29-3

Abstract

This technical guide provides a comprehensive overview of (4-Cyclopentylphenyl)methanol, a versatile benzyl alcohol derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, key chemical transformations, and safety considerations. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes the practical application of this compound, supported by detailed experimental protocols and mechanistic insights.

Introduction

This compound, registered under CAS number 171623-29-3, is an aromatic alcohol characterized by a cyclopentyl group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol [1][2]. The unique combination of a lipophilic cyclopentyl moiety and a reactive benzylic alcohol functional group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery where modulation of lipophilicity and metabolic stability is crucial.

The structure of this compound offers several strategic advantages in molecular design. The cyclopentyl group can enhance binding affinity to biological targets by occupying hydrophobic pockets and can influence the pharmacokinetic profile of a drug candidate. The primary alcohol functionality serves as a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification, allowing for the facile introduction of diverse pharmacophores.

This guide aims to provide a detailed technical resource for scientists working with this compound, consolidating essential information on its synthesis, characterization, and reactivity to facilitate its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of commercially available precursors, namely 4-cyclopentylbenzaldehyde or 4-cyclopentylbenzoic acid and its esters. The choice of synthetic route often depends on the starting material availability, scale of the reaction, and desired purity.

Synthesis via Reduction of 4-Cyclopentylbenzaldehyde

A common and straightforward method for the preparation of this compound is the reduction of 4-cyclopentylbenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity[3][4][5].

Workflow for the Reduction of 4-Cyclopentylbenzaldehyde:

G start 4-Cyclopentylbenzaldehyde in Methanol/THF reagent Sodium Borohydride (NaBH₄) (portion-wise addition at 0°C) start->reagent 1. reaction Stir at room temperature (Monitor by TLC) reagent->reaction 2. workup Quench with water/dilute acid (e.g., 1M HCl) reaction->workup 3. extraction Extract with Ethyl Acetate workup->extraction 4. purification Dry (Na₂SO₄), concentrate, and purify by column chromatography extraction->purification 5. product This compound purification->product 6.

Caption: Synthesis of this compound via aldehyde reduction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyclopentylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, controlling the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl) at 0°C to decompose the excess NaBH₄ and borate esters.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Synthesis via Reduction of 4-Cyclopentylbenzoic Acid or its Esters

Alternatively, this compound can be synthesized by the reduction of 4-cyclopentylbenzoic acid or its corresponding esters. This route requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄)[6][7][8]. Due to the high reactivity of LiAlH₄, this reaction must be carried out under anhydrous conditions.

Workflow for the Reduction of 4-Cyclopentylbenzoic Acid:

G start 4-Cyclopentylbenzoic Acid in anhydrous THF reagent Lithium Aluminum Hydride (LiAlH₄) (slow addition at 0°C) start->reagent 1. reaction Reflux (Monitor by TLC) reagent->reaction 2. workup Careful quench (Fieser workup) (e.g., sequential addition of H₂O, 15% NaOH, H₂O) reaction->workup 3. extraction Filter, wash solid with THF/EtOAc, and concentrate the filtrate workup->extraction 4. purification Purify by column chromatography extraction->purification 5. product This compound purification->product 6.

Caption: Synthesis of this compound via carboxylic acid reduction.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0°C. Add a solution of 4-cyclopentylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite, washing the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by silica gel column chromatography.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 171623-29-3[1][2]
Molecular Formula C₁₂H₁₆O[1][2]
Molecular Weight 176.25 g/mol [1][2]
Appearance Data not widely available, expected to be a colorless to pale yellow liquid or low melting solid
Predicted XLogP 3.0[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methine proton of the cyclopentyl group, and the aliphatic protons of the cyclopentyl ring. The benzylic protons (Ar-CH₂ -OH) would appear as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of 4.5-4.7 ppm. The aromatic protons would show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring, with signals around 7.2-7.4 ppm. The cyclopentyl protons would appear as multiplets in the upfield region (1.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the benzylic carbon (Ar-C H₂-OH) around 65 ppm, the aromatic carbons between 125-150 ppm, and the aliphatic carbons of the cyclopentyl group in the range of 25-46 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the functional groups present.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.

  • C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretching vibrations of the cyclopentyl group will appear just below 3000 cm⁻¹.

  • The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1075 cm⁻¹ region.

  • Aromatic C=C stretching absorptions will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 176 would be expected.

  • A common fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom to form a stable benzylic cation [M-1]⁺ at m/z = 175.

  • Another significant fragmentation would be the loss of the hydroxyl group [M-17]⁺ or water [M-18]⁺.

  • Cleavage of the C-C bond between the phenyl ring and the cyclopentyl group can also occur.

Chemical Reactivity and Synthetic Applications

The benzylic alcohol functionality of this compound is the primary site of its chemical reactivity, making it a versatile intermediate for further synthetic transformations.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde (4-cyclopentylbenzaldehyde) or carboxylic acid (4-cyclopentylbenzoic acid) using a variety of oxidizing agents.

  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM) can selectively oxidize the alcohol to the aldehyde.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol directly to the carboxylic acid.

Esterification

This compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters.

  • Fischer Esterification: Reaction with a carboxylic acid in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) under reflux conditions will yield the ester.

  • With Acid Chlorides/Anhydrides: More reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base such as pyridine or triethylamine, to facilitate the reaction at milder conditions.

Etherification

The hydroxyl group can be converted into an ether linkage through various methods.

  • Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by reaction with an alkyl halide, will produce the corresponding ether.

Role in Drug Discovery

This compound serves as a key building block for the synthesis of more complex molecules with potential biological activity. The cyclopentylphenyl moiety is found in a number of compounds investigated in drug discovery programs. Its utility lies in its ability to introduce a moderately lipophilic group that can favorably interact with hydrophobic regions of target proteins, while the methanol handle allows for the attachment of other pharmacophoric elements.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its benzylic alcohol, makes it an attractive building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to empower researchers in their synthetic endeavors.

References

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Cyclopentylphenyl)methanol for Advanced Research

This compound is a substituted benzyl alcohol derivative that serves as a key intermediate in organic synthesis. Its unique structure, featuring a lipophilic cyclopentyl group attached to a reactive benzylic alcohol, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The cyclopentyl moiety can enhance solubility in nonpolar media and influence the pharmacokinetic profile of larger molecules, while the primary alcohol provides a versatile handle for a wide range of chemical transformations.

This guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safe handling of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in the laboratory.

Section 1: Core Chemical and Physical Properties

The fundamental properties of this compound dictate its behavior in chemical reactions and its handling requirements. These properties are summarized below.

PropertyValueSource
IUPAC Name This compoundAK Scientific, Inc.[1]
Molecular Formula C₁₂H₁₆OPubChemLite[2]
Molecular Weight 176.25 g/mol PubChem[3]
CAS Number 171623-29-3ChemicalBook[4]
Appearance White to off-white solid or colorless liquidInferred from similar compounds
Monoisotopic Mass 176.12012 DaPubChemLite[2]
Predicted XlogP 3.0PubChemLite[2]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Topological Polar Surface Area 20.2 ŲPubChem[3]

Section 2: Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the reduction of a corresponding carbonyl compound, such as 4-cyclopentylbenzaldehyde or 4-cyclopentylphenyl ketone. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Protocol: Reductive Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via the reduction of 4-cyclopentylbenzaldehyde. The choice of sodium borohydride (NaBH₄) as the reducing agent is based on its mild nature and high chemoselectivity for aldehydes and ketones, ensuring that the aromatic ring remains intact.

Step 1: Reactant Preparation

  • Dissolve 1.0 equivalent of 4-cyclopentylbenzaldehyde in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath. The low temperature helps to control the exothermic reaction and minimize potential side reactions.

Step 2: Reduction

  • Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition is crucial for managing the reaction rate and preventing excessive foaming from hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 1-2 hours to ensure the reaction proceeds to completion.

Step 3: Workup and Extraction

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess NaBH₄ and the resulting borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. Ethyl acetate is chosen for its ability to efficiently dissolve the product while having limited miscibility with water.

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

Step 4: Purification and Isolation

  • Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude this compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure alcohol.

G cluster_synthesis Synthesis Workflow A 1. Dissolve 4-Cyclopentylbenzaldehyde in Methanol (0°C) B 2. Add NaBH4 (1.1 eq) Stir at RT for 1-2h A->B Reduction C 3. Quench with 1M HCl Evaporate Methanol B->C Quenching D 4. Aqueous Workup Extract with Ethyl Acetate C->D Extraction E 5. Dry, Concentrate & Purify (Flash Chromatography) D->E Isolation F Pure this compound E->F

Caption: A typical workflow for the synthesis and purification of this compound.

Section 3: Spectroscopic Profile

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here are based on established principles of NMR, IR, and MS analysis for similar molecular structures.[6][7][8]

G label_node This compound

Caption: Molecular structure of this compound.

TechniqueExpected ObservationsRationale
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-7.3 (m, 4H), δ ~4.6 (s, 2H), δ ~2.9 (p, 1H), δ ~2.0-1.5 (m, 8H), δ ~1.8 (br s, 1H)Aromatic protons appear as a multiplet. The benzylic CH₂ protons are deshielded by the ring and oxygen. The cyclopentyl methine proton is a pentet. The remaining cyclopentyl protons appear as multiplets. The hydroxyl proton is a broad singlet.
¹³C NMR (CDCl₃, 100 MHz)δ ~145, ~138, ~128, ~127, ~65, ~45, ~34, ~25Aromatic carbons show characteristic shifts. The benzylic carbon (C-O) is around 65 ppm. The remaining peaks correspond to the cyclopentyl carbons.
FT-IR (Liquid Film)3400-3200 cm⁻¹ (strong, broad), ~3050 cm⁻¹ (weak), 2950-2850 cm⁻¹ (strong), ~1450 cm⁻¹ (medium), 1050-1000 cm⁻¹ (strong)The broad O-H stretch is characteristic of hydrogen-bonded alcohols.[7] Aromatic C-H stretches appear above 3000 cm⁻¹. Aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretch. The C-O stretch is a strong, defining peak.
Mass Spec. (EI)m/z = 176 (M⁺), 158, 147, 129, 117, 105, 91The molecular ion peak (M⁺) is expected at 176. Common fragments include loss of water (M-18), loss of the hydroxyl group, and cleavage of the cyclopentyl ring. The tropylium ion (m/z = 91) is a common fragment for benzyl derivatives.

Section 4: Applications in Drug Discovery and Development

Benzyl alcohol derivatives are prevalent scaffolds in medicinal chemistry.[9] this compound serves as a valuable intermediate, providing a combination of aromatic, aliphatic, and functional group characteristics that are desirable in the design of novel therapeutic agents.

  • Scaffold for API Synthesis : The molecule is a precursor for more complex Active Pharmaceutical Ingredients (APIs). The hydroxyl group can be readily converted into ethers, esters, or amines, or oxidized to an aldehyde or carboxylic acid, providing numerous pathways for molecular elaboration.

  • Modulation of Physicochemical Properties : The cyclopentyl group is a common bioisostere for other cyclic or branched alkyl groups. Its introduction into a drug candidate can significantly increase lipophilicity (LogP), which may enhance membrane permeability and oral bioavailability. It can also influence how a drug binds to its target protein by interacting with hydrophobic pockets.

  • Metabolic Stability : The benzylic position is often susceptible to metabolic oxidation. The presence of the bulky cyclopentyl group in the para position can sterically hinder access to other parts of the molecule, potentially altering metabolic pathways and improving the drug's half-life.

G A This compound (Starting Material) B Chemical Transformation (e.g., Etherification, Oxidation) A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Final API (Active Pharmaceutical Ingredient) D->E

References

(4-Cyclopentylphenyl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Cyclopentylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key structural motif and a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its synthesis requires a strategic approach to introduce the cyclopentyl group onto the phenyl ring and subsequently install the hydroxymethyl functionality. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into two principal routes: the reduction of a carbonyl precursor and a Grignard-based approach. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and detailed protocols.

Introduction

The synthesis of substituted benzyl alcohols is a cornerstone of modern organic chemistry, with the resulting products serving as versatile intermediates in the creation of complex molecular architectures. This compound, in particular, presents an interesting synthetic challenge due to the presence of the non-polar cyclopentyl group, which can influence the reactivity and solubility of intermediates. The choice of synthetic route is often dictated by the availability of starting materials, desired scale of production, and the need for regiochemical control. This guide will explore robust and scalable methods for the preparation of this important compound.

Pathway 1: Synthesis via Reduction of a Carbonyl Precursor

This is arguably the most common and versatile approach, involving the initial construction of a phenyl ketone or aldehyde bearing the cyclopentyl group, followed by reduction to the target alcohol. This pathway offers excellent control and generally high yields.

Logical Framework for Pathway 1

G cluster_0 Step 1: Introduction of the Acyl Group cluster_1 Step 2: Reduction of the Carbonyl Cyclopentylbenzene Cyclopentylbenzene 4-Cyclopentylacetophenone 4-Cyclopentylacetophenone Cyclopentylbenzene->4-Cyclopentylacetophenone Friedel-Crafts Acylation (with Acetyl Chloride) Cyclopentylacetyl chloride Cyclopentylacetyl chloride Cyclopentylacetyl chloride->4-Cyclopentylacetophenone Friedel-Crafts Acylation (with Benzene) AlCl3 AlCl3 AlCl3->4-Cyclopentylacetophenone 4-Cyclopentylbenzaldehyde 4-Cyclopentylbenzaldehyde 4-Cyclopentylacetophenone->4-Cyclopentylbenzaldehyde Oxidation/Rearrangement (e.g., Willgerodt-Kindler) Target This compound 4-Cyclopentylacetophenone->Target Direct Reduction 4-Cyclopentylbenzaldehyde->Target NaBH4_or_LiAlH4 NaBH4 or LiAlH4 NaBH4_or_LiAlH4->Target

Caption: Synthesis of this compound via a carbonyl precursor.

Step 1A: Friedel-Crafts Acylation of Cyclopentylbenzene

The Friedel-Crafts acylation is a classic and effective method for forming a C-C bond between an aromatic ring and an acyl group.[1] In this approach, cyclopentylbenzene is acylated to introduce a ketone functionality at the para position.

Expertise & Experience: The choice of acylating agent and Lewis acid is critical. Acetyl chloride with aluminum chloride (AlCl₃) is a common choice. The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control the reaction rate and minimize side reactions. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivating, which prevents poly-acylation.[2]

Trustworthiness: The reaction is highly regioselective for the para product due to the steric bulk of the cyclopentyl group directing the incoming electrophile. The reaction progress can be reliably monitored by Thin Layer Chromatography (T-L-C).

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

  • Acylation: A solution of acetyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise to the stirred suspension.

  • Substrate Addition: Cyclopentylbenzene (1.0 equivalent) is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 1B: Alternative - Friedel-Crafts Alkylation followed by Oxidation

An alternative is to first perform a Friedel-Crafts alkylation of benzene with cyclopentyl chloride to form cyclopentylbenzene.[3] This can then be acylated as described above. However, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, making the acylation route generally more reliable.[2]

Step 2: Reduction of the Carbonyl Group

The resulting 4-cyclopentylacetophenone or 4-cyclopentylbenzaldehyde can be reduced to the target alcohol using a variety of reducing agents. The choice of reagent depends on the presence of other functional groups and the desired reaction conditions.

Expertise & Experience:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[4][5] It is safe to handle and can be used in protic solvents like methanol or ethanol.[6] The reaction is typically performed at room temperature.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will readily reduce ketones, aldehydes, esters, and carboxylic acids.[7][8][9] It must be used under anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), as it reacts violently with water.[9]

For the reduction of 4-cyclopentylacetophenone or 4-cyclopentylbenzaldehyde, NaBH₄ is the preferred reagent due to its ease of use and high selectivity, avoiding potential side reactions.

Trustworthiness: The reduction of a ketone or aldehyde to an alcohol with NaBH₄ is a very high-yielding and clean reaction. The completion of the reaction can be easily monitored by TLC, observing the disappearance of the carbonyl starting material.

  • Dissolution: 4-Cyclopentylbenzaldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄, 1.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[10]

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quenching: The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and hydrolyze the borate ester intermediate.

  • Extraction: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Parameter Friedel-Crafts Acylation NaBH₄ Reduction
Starting Material Cyclopentylbenzene4-Cyclopentylbenzaldehyde
Key Reagents Acetyl Chloride, AlCl₃Sodium Borohydride
Solvent DichloromethaneMethanol
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Yield >85%>95%

Pathway 2: Grignard Reaction Approach

This pathway utilizes a Grignard reagent to form the carbon-carbon bond that establishes the hydroxymethyl group. This method is particularly useful if the corresponding aryl halide is readily available.

Logical Framework for Pathway 2

G cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Reaction with Electrophile 4-Cyclopentylbromobenzene 4-Cyclopentylbromobenzene Grignard_Reagent 4-Cyclopentylphenylmagnesium bromide 4-Cyclopentylbromobenzene->Grignard_Reagent Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Target This compound Grignard_Reagent->Target Formaldehyde Formaldehyde Formaldehyde->Target

Caption: Synthesis of this compound via a Grignard reaction.

Step 1: Preparation of 4-Cyclopentylphenylmagnesium Bromide

The Grignard reagent is prepared by reacting 4-cyclopentylbromobenzene with magnesium metal in an anhydrous ether solvent.

Expertise & Experience: The formation of a Grignard reagent is highly sensitive to moisture.[11] All glassware must be rigorously dried, and anhydrous solvents are essential. The reaction is initiated by adding a small amount of the aryl halide to the magnesium turnings. A crystal of iodine or a small amount of 1,2-dibromoethane can be used to activate the magnesium surface.[12] The reaction is exothermic and may require cooling to maintain a gentle reflux.

Trustworthiness: The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. The concentration of the Grignard reagent can be determined by titration before use in the next step.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Magnesium turnings (1.2 equivalents) are placed in the flask under an inert atmosphere.

  • Initiation: A small amount of a solution of 4-cyclopentylbromobenzene (1.0 equivalent) in anhydrous THF is added to the magnesium. If the reaction does not start, gentle heating or the addition of an iodine crystal may be necessary.

  • Grignard Formation: Once the reaction has initiated, the remaining solution of 4-cyclopentylbromobenzene in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature or gently heated until most of the magnesium has reacted.

Step 2: Reaction with Formaldehyde

The prepared Grignard reagent is then reacted with formaldehyde to yield the target primary alcohol.

Expertise & Experience: Gaseous formaldehyde is difficult to handle, so paraformaldehyde, a solid polymer of formaldehyde, is typically used. The paraformaldehyde is heated to depolymerize it, and the resulting formaldehyde gas is passed through the Grignard solution. Alternatively, a solution of the Grignard reagent can be added to a suspension of paraformaldehyde in THF.

Trustworthiness: The reaction is generally clean and high-yielding. A successful reaction is indicated by a color change and the formation of a precipitate. The reaction is worked up by adding an acidic aqueous solution to hydrolyze the magnesium alkoxide intermediate.

  • Reagent Preparation: The prepared Grignard solution is cooled in an ice bath.

  • Addition: The Grignard solution is added slowly via cannula to a stirred suspension of dry paraformaldehyde (1.5 equivalents) in anhydrous THF at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel.

Parameter Grignard Reagent Formation Reaction with Formaldehyde
Starting Material 4-Cyclopentylbromobenzene4-Cyclopentylphenylmagnesium bromide
Key Reagents Magnesium TurningsParaformaldehyde
Solvent Anhydrous THFAnhydrous THF
Temperature Reflux0 °C to Room Temp
Typical Yield >90%>85%

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of a carbonyl precursor and a Grignard-based approach. The reduction pathway, particularly involving the Friedel-Crafts acylation followed by sodium borohydride reduction, is often favored due to its operational simplicity, high yields, and the use of less hazardous reagents. The Grignard pathway provides a powerful alternative, especially when the corresponding aryl halide is a more accessible starting material. The choice between these routes will ultimately depend on the specific constraints and objectives of the synthetic campaign, including scale, cost, and available starting materials. Both methods, when executed with care and attention to the principles outlined in this guide, provide reliable and efficient access to this valuable synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
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  • University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
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  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
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  • University of Calgary. (n.d.). Selectivity using sodium borohydride.
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  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
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  • Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
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An In-Depth Technical Guide to the Structural Analysis of (4-Cyclopentylphenyl)methanol: A Key Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of (4-Cyclopentylphenyl)methanol, a significant building block for researchers, scientists, and professionals engaged in drug discovery and development. By delving into its synthesis and detailed structural elucidation through modern analytical techniques, this document aims to equip scientists with the foundational knowledge required for its effective utilization in medicinal chemistry.

Introduction: The Significance of Substituted Benzyl Alcohols in Medicinal Chemistry

Benzyl alcohol and its derivatives are a cornerstone in pharmaceutical science, serving a multitude of functions from preservatives in injectable drugs to key structural motifs in active pharmaceutical ingredients (APIs). Their versatile reactivity and ability to participate in various biological interactions make them invaluable scaffolds in the design of novel therapeutics. This compound, with its unique lipophilic cyclopentyl group, represents a compelling starting material for the synthesis of compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Understanding its precise structure is paramount for predictable and successful drug development campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is the first step in its application. The following table summarizes the key computed and reported properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[1]
Molecular Weight 176.26 g/mol PubChem[2]
CAS Number 171623-29-3CymitQuimica[3]
Appearance No data availableCymitQuimica[3]
Purity ≥95.0%CymitQuimica[3]
Predicted XLogP3 3.0PubChemLite[1]
Predicted Hydrogen Bond Donor Count 1ChemScene[4]
Predicted Hydrogen Bond Acceptor Count 1ChemScene[4]
Predicted Rotatable Bond Count 2ChemScene[4]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-cyclopentylbenzaldehyde. This transformation is a staple in organic synthesis due to its high efficiency and selectivity.

Synthetic Pathway: Reduction of 4-Cyclopentylbenzaldehyde

The reduction of the aldehyde functionality to a primary alcohol can be achieved using various reducing agents. A common and reliable method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol. This method is favored for its mild reaction conditions and high yields.

Synthesis Aldehyde 4-Cyclopentylbenzaldehyde Alcohol This compound Aldehyde->Alcohol Reduction Reagents NaBH₄, Methanol Reagents->Alcohol

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Reduction
  • Dissolution: In a round-bottom flask, dissolve 4-cyclopentylbenzaldehyde (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess sodium borohydride.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structural Elucidation: A Multi-Technique Approach

The unambiguous confirmation of the structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and cyclopentyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.3d2HAr-H (ortho to CH₂OH)
~7.1-7.2d2HAr-H (ortho to cyclopentyl)
~4.6s2HCH ₂OH
~3.0m1HAr-CH -(CH₂)₄
~2.1s (broad)1HCH₂OH
~1.5-2.0m8HCyclopentyl -CH₂-

Predictions are based on typical chemical shifts for similar structures and may vary depending on the solvent and concentration.

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~145Quaternary Ar-C (attached to cyclopentyl)
~140Quaternary Ar-C (attached to CH₂OH)
~128Ar-CH (ortho to cyclopentyl)
~127Ar-CH (ortho to CH₂OH)
~65C H₂OH
~45Ar-C H-(CH₂)₄
~34Cyclopentyl -C H₂-
~25Cyclopentyl -C H₂-

Predictions are based on typical chemical shifts for similar structures and may vary depending on the solvent and concentration.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Dissolve sample in deuterated solvent (e.g., CDCl₃) Acquire_1H ¹H NMR Spectrum Sample->Acquire_1H Acquire_13C ¹³C NMR Spectrum Sample->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Analysis Integration, Chemical Shift & Coupling Constant Analysis Process->Analysis Structure Structural Confirmation Analysis->Structure MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample Introduce sample into the mass spectrometer (e.g., via GC) Ionize Electron Ionization (EI) Sample->Ionize Analyze Separate ions by m/z ratio Ionize->Analyze Detect Detect ions and generate mass spectrum Analyze->Detect Data Molecular Weight & Fragmentation Pattern Detect->Data

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) group, C-H bonds, and the aromatic ring.

Wavenumber (cm⁻¹)Vibration
3600-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
3000-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic ring)
1250-1000C-O stretch (primary alcohol)

The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules.

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Spectral Analysis Sample Prepare a thin film of the sample on a salt plate (e.g., NaCl) or use an ATR accessory Acquire_IR Record the infrared spectrum Sample->Acquire_IR Analyze Identify characteristic absorption bands for functional groups Acquire_IR->Analyze Functional_Groups Functional Group Identification Analyze->Functional_Groups

Caption: General workflow for FTIR analysis.

Application in Drug Development: A Versatile Building Block

Benzyl alcohol derivatives are prevalent in a wide range of FDA-approved drugs, serving as crucial components that influence the drug's overall properties. [5][6][7][8][9]The incorporation of a cyclopentyl group, as seen in this compound, can impart desirable characteristics to a drug candidate, such as:

  • Increased Lipophilicity: The non-polar cyclopentyl group can enhance the molecule's ability to cross cell membranes, potentially improving oral bioavailability and distribution into target tissues.

  • Metabolic Stability: The cyclic aliphatic structure may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer duration of action.

  • Receptor Binding: The size and shape of the cyclopentyl group can influence how the molecule interacts with its biological target, potentially leading to improved potency and selectivity.

Given these attributes, this compound is a valuable intermediate for the synthesis of novel therapeutic agents across various disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound. By understanding its chemical properties and the expected outcomes of various analytical techniques, researchers and drug development professionals can confidently utilize this versatile building block in their synthetic endeavors. The unique structural features of this compound make it a promising scaffold for the development of next-generation therapeutics with enhanced pharmacological properties.

References

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Introduction: The Strategic Value of the 4-Cyclopentylphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. This compound emerges as a key building block, valued not merely as an alcohol functional group carrier but for the nuanced properties imparted by its 4-cyclopentylphenyl core. This lipophilic, non-planar cycloalkyl group offers a distinct advantage over simple alkyl or planar aromatic substituents. It allows for the exploration of deeper, often hydrophobic, binding pockets within biological targets while maintaining a degree of conformational flexibility. This can lead to enhanced binding affinity, improved metabolic stability, and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into robust synthetic strategies, detail expected analytical characterization, and explore its application as a strategic intermediate in the synthesis of pharmacologically relevant molecules. The focus is on the causality behind experimental choices, providing not just protocols, but a framework for rational decision-making in the laboratory.

Physicochemical and Spectroscopic Profile

The unambiguous identification of this compound is foundational to its use. The following table summarizes its key chemical properties.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol
Monoisotopic Mass 176.12012 Da[1]
Appearance Expected to be a colorless oil or low-melting solidInferred
XlogP (Predicted) 3.0[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]
Spectroscopic Characterization: A Predictive Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for routine structural confirmation. In a solvent like CDCl₃, the following resonances are expected:

  • Aromatic Protons (Ar-H): Two distinct doublets in the δ 7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.7 ppm, integrating to 2H. This is similar to the benzylic protons in 4-biphenylmethanol[3].

  • Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-2.5 ppm, whose chemical shift is concentration and temperature-dependent. Integration is 1H.

  • Cyclopentyl Methine Proton (-CH-Ar): A multiplet (often a quintet or complex multiplet) around δ 2.9-3.1 ppm, integrating to 1H.

  • Cyclopentyl Methylene Protons (-CH₂-): A series of complex multiplets in the upfield region, typically between δ 1.5-2.1 ppm, integrating to 8H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton.

  • Aromatic Carbons: Four signals are expected. The quaternary carbon attached to the cyclopentyl group (~δ 147-148 ppm), the quaternary carbon attached to the methanol group (~δ 139-140 ppm), and two signals for the protonated aromatic carbons (~δ 127-129 ppm).

  • Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.

  • Cyclopentyl Methine Carbon (-CH-Ar): A signal around δ 45 ppm.

  • Cyclopentyl Methylene Carbons (-CH₂-): Two or more signals in the δ 25-34 ppm range.

IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.

  • O-H Stretch: A strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group[4].

  • C-H Stretch (sp³): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the cyclopentyl and methylene groups.

  • C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1075 cm⁻¹ range, indicative of a primary alcohol[4].

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 176 would be expected. Key fragmentation patterns would likely include the loss of water (M-18, m/z = 158) and the loss of the hydroxymethyl radical (M-31, m/z = 145). The base peak might correspond to the tropylium-like ion formed after rearrangement or other stable fragments. Predicted collision cross-section data for various adducts are available, which can be useful for LC-MS analysis[1].

Synthesis Strategies: A Protocol-Driven Approach

The most direct and reliable method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-cyclopentylbenzaldehyde. This approach is favored for its high efficiency, mild reaction conditions, and the ready availability of suitable reducing agents.

Primary Synthetic Pathway: Reduction of 4-Cyclopentylbenzaldehyde

This pathway involves a single, high-yielding reductive step. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation on a laboratory scale. It is chemoselective for aldehydes and ketones, safe to handle, and does not reduce other common functional groups like esters or carboxylic acids. Its use in an alcoholic solvent like methanol or ethanol is convenient and effective.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Friedel-Crafts) cluster_1 Step 2: Formylation cluster_2 Step 3: Selective Reduction Benzene Benzene Cyclopentylbenzene Cyclopentylbenzene Benzene->Cyclopentylbenzene 1. Cyclopentene Cyclopentene Cyclopentene->Cyclopentylbenzene AlCl3 AlCl₃ (cat.) Precursor Cyclopentylbenzene Aldehyde 4-Cyclopentylbenzaldehyde Precursor->Aldehyde 2. Reagents DMF, POCl₃ (Vilsmeier-Haack) Start 4-Cyclopentylbenzaldehyde Product This compound Start->Product 3. ReducingAgent NaBH₄, Methanol

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.[5][6]

Materials:

  • 4-Cyclopentylbenzaldehyde

  • Sodium borohydride (NaBH₄), 99%

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclopentylbenzaldehyde (5.0 g, 28.7 mmol, 1.0 equiv). Dissolve the aldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.3 g, 34.4 mmol, 1.2 equiv) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Safety Note: Quenching is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove any residual acid) and 50 mL of brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The cyclopentyl group serves as a lipophilic handle that can significantly influence a drug candidate's interaction with its target and its overall pharmacokinetic properties.

  • Scaffold for Receptor Modulators: The structure is an ideal precursor for compounds targeting receptors with hydrophobic ligand-binding domains. For instance, fluorinated analogs of similar phenylmethanol derivatives are used to prepare selective receptor modulators for neurological disorders, where the cycloalkyl group can enhance binding affinity and metabolic stability[7].

  • Building Block for Enzyme Inhibitors: The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters, providing diverse functional handles for further elaboration. This versatility makes it a key intermediate in the synthesis of enzyme inhibitors where precise positioning of functional groups is critical for activity.

  • Influence on Physicochemical Properties: The introduction of a cyclopentyl group, as opposed to a linear alkyl chain like n-pentyl, introduces conformational restriction. This can be advantageous in pre-organizing a ligand for optimal binding to a biological target, thereby reducing the entropic penalty of binding. Furthermore, its non-planar nature can disrupt π-stacking interactions that might otherwise lead to poor solubility or off-target effects.

  • Precursor to Diverse Compound Libraries: In drug discovery, generating libraries of related compounds for high-throughput screening is essential.[8] this compound is an excellent starting point for creating such libraries, allowing for systematic exploration of the chemical space around the cyclopentylphenyl core to establish structure-activity relationships (SAR). For example, derivatives of cyclopentane-fused anthraquinones have shown potent antitumor activity[9].

Conclusion

This compound represents more than a simple synthetic intermediate; it is a strategic tool for the medicinal chemist. Its synthesis via the reduction of 4-cyclopentylbenzaldehyde is robust, scalable, and relies on well-understood, reliable chemical transformations. The distinct physicochemical properties conferred by the 4-cyclopentylphenyl moiety—namely its tailored lipophilicity, conformational rigidity, and metabolic stability—make it an attractive component in the rational design of novel therapeutics. A thorough understanding of its synthesis and spectroscopic properties, as outlined in this guide, empowers researchers to confidently employ this valuable building block in the pursuit of next-generation medicines.

References

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Physical and chemical properties of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the compound's molecular structure, physicochemical characteristics, reactivity, and safety protocols. By synthesizing theoretical knowledge with practical applications, this guide aims to serve as an essential resource for the effective utilization of this versatile molecule in complex synthetic endeavors.

Introduction: The Strategic Value of this compound in Synthesis

This compound is an aromatic alcohol distinguished by a para-substituted cyclopentyl group on the phenyl ring. This structural motif is of particular interest in drug discovery and materials science. The cyclopentyl group imparts a significant degree of lipophilicity, a critical parameter influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The benzylic alcohol functionality serves as a versatile synthetic handle, allowing for a wide array of chemical transformations.

As a benzylic alcohol, this compound's reactivity is well-defined, enabling its conversion into aldehydes, ketones, esters, ethers, and other functional groups essential for building molecular complexity.[1] Its structural characteristics make it a valuable building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics.[2][3] This guide will delve into the core properties of this compound, providing the technical foundation necessary for its application in advanced research and development projects.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its precise identification and structure. The unique arrangement of the cyclopentyl ring and the hydroxymethyl group on the phenyl scaffold dictates the compound's physical and chemical behavior.

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 171623-29-3[4][5]
Molecular Formula C₁₂H₁₆O[4][6][7]
Molecular Weight 176.26 g/mol [6]
Canonical SMILES C1CCC(C1)C2=CC=C(C=C2)CO[8]
InChI Key PZGLKTNENAARJU-UHFFFAOYSA-N[8]

Physicochemical Properties

The physical properties of this compound are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. While extensive experimental data is not widely published, computational predictions provide valuable estimates.

Table 2: Physical and Chemical Properties

PropertyPredicted/Calculated ValueReference
Monoisotopic Mass 176.12012 Da[8]
XLogP3 3.0[8]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 1[7]
Rotatable Bond Count 2[7]
Topological Polar Surface Area 20.2 Ų[7]
Solubility Moderately soluble in water, miscible with alcohols and diethyl ether.[1]N/A

Note: Solubility is inferred from the parent compound, benzyl alcohol.[1]

Spectroscopic Profile (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm range), a singlet for the benzylic methylene protons (CH₂OH) around 4.5-4.7 ppm, a signal for the hydroxyl proton (which may be broad and of variable chemical shift), and a series of multiplets for the cyclopentyl protons.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons (120-145 ppm), the benzylic carbon (around 65 ppm), and the aliphatic carbons of the cyclopentyl ring (25-45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for both aromatic and aliphatic protons just below and above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. A prominent C-O stretching band should appear around 1050 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would be expected to include the loss of water (M-18) and the formation of a stable benzylic cation.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its benzylic alcohol group.[9] This position is activated by the adjacent phenyl ring, which can stabilize reaction intermediates, whether they are carbocationic, radical, or anionic in nature.

Key transformations include:

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-cyclopentyl)benzaldehyde, using mild reagents like manganese(IV) oxide or through more modern photochemical methods.[10][11] Stronger oxidizing agents can convert it directly to (4-cyclopentyl)benzoic acid.[12][13]

  • Esterification and Etherification: The hydroxyl group readily reacts with carboxylic acids (or their derivatives) to form esters and with alkyl halides under basic conditions to form ethers. These reactions are fundamental for installing various functional groups.[1]

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the benzylic position.

Sources

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling (4-Cyclopentylphenyl)methanol

This compound, systematically named under IUPAC nomenclature, is a benzyl alcohol derivative characterized by a cyclopentyl substituent at the para position of the phenyl ring. Its molecular structure, combining a rigid cyclopentyl group with a reactive benzylic alcohol, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The lipophilic nature of the cyclopentyl moiety can enhance membrane permeability and interaction with hydrophobic pockets of biological targets, while the hydroxyl group provides a handle for further chemical modifications and potential hydrogen bonding interactions. This guide offers a comprehensive overview of its synthesis, analytical characterization, and explores its potential applications within the realm of drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 171623-29-3[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.26 g/mol [1][2]
Predicted XlogP 3.0[3]
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 1N/A
Rotatable Bond Count 2N/A

Synthesis of this compound: A Practical Approach

While specific, detailed protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure lends itself to well-established synthetic transformations. The most logical and field-proven approaches involve the reduction of a corresponding carbonyl compound, namely 4-cyclopentylbenzaldehyde or a derivative of 4-cyclopentylbenzoic acid.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Pathway 1: Aldehyde Reduction cluster_1 Pathway 2: Carboxylic Acid Reduction 4-Cyclopentylbenzaldehyde 4-Cyclopentylbenzaldehyde Reduction Reduction 4-Cyclopentylbenzaldehyde->Reduction Product_1 This compound Reduction->Product_1 4-Cyclopentylbenzoic_Acid 4-Cyclopentylbenzoic_Acid Reduction_2 Reduction 4-Cyclopentylbenzoic_Acid->Reduction_2 Product_2 This compound Reduction_2->Product_2

Caption: Key synthetic pathways to this compound.

Experimental Protocol: Reduction of 4-Cyclopentylbenzaldehyde

This protocol is based on standard procedures for the reduction of aromatic aldehydes to benzyl alcohols. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.

Materials:

  • 4-Cyclopentylbenzaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyclopentylbenzaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde, typically a 0.1 to 0.5 M solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution. Monitor the reaction for any excessive gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d2HAromatic protons ortho to the CH₂OH group
~7.20d2HAromatic protons ortho to the cyclopentyl group
~4.65s2H-CH₂OH
~3.00quintet1H-CH of cyclopentyl attached to the phenyl ring
~2.10 - 1.50m8H-CH₂ of cyclopentyl
~1.70s (broad)1H-OH

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145Quaternary aromatic carbon attached to the cyclopentyl group
~140Quaternary aromatic carbon attached to the CH₂OH group
~128Aromatic CH ortho to the cyclopentyl group
~127Aromatic CH ortho to the CH₂OH group
~65-CH₂OH
~45-CH of cyclopentyl attached to the phenyl ring
~34-CH₂ of cyclopentyl
~25-CH₂ of cyclopentyl
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 176.12 (corresponding to C₁₂H₁₆O)

  • Key Fragmentation Peaks:

    • m/z = 159: Loss of a hydroxyl radical (-OH)

    • m/z = 147: Loss of a formyl radical (-CHO)

    • m/z = 131: Loss of the cyclopentyl group

    • m/z = 107: Benzyl cation fragment

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a valuable building block in the design of novel therapeutic agents. While specific biological activity for this exact molecule is not widely reported, the constituent parts are found in numerous bioactive compounds.

Rationale for its Use in Medicinal Chemistry
  • Lipophilicity Modulation: The cyclopentyl group can increase the lipophilicity of a molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. This can enhance penetration across biological membranes, including the blood-brain barrier.

  • Scaffold for Further Elaboration: The benzylic alcohol provides a versatile synthetic handle for the introduction of various functional groups through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Interaction with Biological Targets: The phenyl ring can participate in π-π stacking and hydrophobic interactions with amino acid residues in the binding sites of proteins. The cyclopentyl group can occupy hydrophobic pockets, and the hydroxyl group can act as a hydrogen bond donor or acceptor.

Potential Therapeutic Areas

Derivatives of benzyl alcohols and compounds containing phenyl and cyclopentyl moieties have shown activity in a range of therapeutic areas, suggesting potential avenues of exploration for derivatives of this compound:

  • Oncology: The phenyl and substituted phenyl moieties are common in kinase inhibitors and other anti-cancer agents.

  • Central Nervous System (CNS) Disorders: The ability of the cyclopentyl group to potentially enhance blood-brain barrier penetration makes this scaffold interesting for the development of drugs targeting CNS disorders.

  • Infectious Diseases: Many antibacterial and antiviral agents contain aromatic and aliphatic cyclic structures.

Exemplary Signaling Pathway Involvement of Structurally Related Compounds

While no specific signaling pathway has been directly linked to this compound, structurally related molecules have been shown to interact with key cellular pathways. For instance, various benzyl alcohol derivatives have been investigated as inhibitors of enzymes such as protein kinases, which are central to numerous signaling cascades involved in cell proliferation, differentiation, and survival.

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS_RAF_MEK_ERK_Pathway RAS_RAF_MEK_ERK_Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Derivative This compound Derivative Derivative->Potential_Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion and Future Perspectives

This compound represents a synthetically accessible and structurally intriguing molecule with considerable potential as a building block in drug discovery. Its combination of a lipophilic cyclopentyl group and a versatile benzylic alcohol functional group provides a solid foundation for the design and synthesis of novel bioactive compounds. While direct biological data for this specific compound is limited, the well-documented activities of structurally related molecules provide a strong rationale for its exploration in various therapeutic areas. Future work should focus on the development and optimization of its synthesis, thorough characterization of its biological activity, and the exploration of its derivatives in SAR studies to unlock its full potential in the development of new medicines.

References

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An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Cyclopentylphenyl)methanol (CAS No. 171623-29-3), a versatile benzyl alcohol derivative. Drawing upon established chemical principles and data from analogous structures, this document details its physicochemical properties, outlines robust synthetic and analytical protocols, and explores its potential applications, particularly within the sphere of pharmaceutical research and development.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
CAS Number 171623-29-3AK Scientific, Inc.[1]
IUPAC Name This compound
Appearance Colorless liquid (Predicted)
Boiling Point Not experimentally determined; predicted to be >200 °C
Melting Point Not applicable (liquid at STP)
Solubility Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reduction of a suitable carbonyl precursor, namely 4-cyclopentylbenzaldehyde or a derivative of 4-cyclopentylbenzoic acid. The reduction of the aldehyde using sodium borohydride in an alcoholic solvent is a widely adopted, efficient, and scalable method for producing primary benzyl alcohols.[2]

Experimental Protocol: Reduction of 4-Cyclopentylbenzaldehyde with Sodium Borohydride

This protocol describes a self-validating system for the synthesis of this compound, where reaction progress can be monitored, and the final product can be unambiguously characterized.

Materials:

  • 4-Cyclopentylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclopentylbenzaldehyde (1.0 equivalent) in anhydrous methanol (10 volumes). Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring, add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure alcohol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Cyclopentylbenzaldehyde in Methanol Reagent Add NaBH4 at 0°C Start->Reagent Stir Stir at RT Reagent->Stir Quench Quench with NH4Cl(aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such organic molecules. While experimental spectra for this specific compound are not widely published, the expected data based on its structure and data from analogous compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic compounds.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methine proton of the cyclopentyl group, and the aliphatic protons of the cyclopentyl ring. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.

    • Predicted Chemical Shifts (δ, ppm):

      • ~7.2-7.4 (m, 4H, Ar-H)

      • ~4.6 (s, 2H, -CH₂OH)

      • ~3.0 (quintet, 1H, Ar-CH-)

      • ~1.5-2.1 (m, 8H, cyclopentyl -CH₂-)

      • Variable (br s, 1H, -OH)

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

    • Predicted Chemical Shifts (δ, ppm):

      • ~145 (quaternary Ar-C)

      • ~140 (quaternary Ar-C)

      • ~128 (Ar-CH)

      • ~127 (Ar-CH)

      • ~65 (-CH₂OH)

      • ~45 (Ar-CH-)

      • ~34 (cyclopentyl -CH₂-)

      • ~25 (cyclopentyl -CH₂-)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

  • Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

  • [M-H]⁺: A peak at m/z = 175, resulting from the loss of a hydrogen atom.

  • [M-OH]⁺: A peak at m/z = 159, due to the loss of the hydroxyl radical.

  • [M-H₂O]⁺: A peak at m/z = 158, from the elimination of a water molecule.

  • Tropylium-like ion: A prominent peak at m/z = 117, formed by benzylic cleavage.

  • Phenyl Cation: A peak at m/z = 77 is also expected.

The fragmentation of benzyl alcohols is well-documented, with characteristic losses of H, OH, and H₂O, as well as cleavage at the benzylic position.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[4]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.[4]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR Structure_Confirmation Purity and Identity Confirmed NMR->Structure_Confirmation Structural Elucidation MS->Structure_Confirmation Molecular Weight & Fragmentation IR->Structure_Confirmation Functional Group ID

Caption: Analytical workflow for structural confirmation.

Applications in Drug Development and Medicinal Chemistry

Benzyl alcohols are a significant class of compounds in medicinal chemistry, often serving as versatile intermediates in the synthesis of more complex bioactive molecules.[5][6] The (4-Cyclopentylphenyl) moiety is of particular interest in drug design due to the lipophilic nature of the cyclopentyl group, which can enhance binding to biological targets and improve pharmacokinetic properties.

While direct pharmacological data for this compound is limited, its structural motifs are present in compounds with known biological activities. For instance, the cyclopentylphenyl group is found in molecules targeting various receptors and enzymes. The hydroxyl group of this compound provides a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or acid, etherification, or esterification, to generate a library of derivatives for biological screening.

The precursor to this compound, cyclopentyl phenyl ketone, is a known intermediate in the synthesis of certain anesthetic agents.[7] This suggests that derivatives of this compound could be explored for their potential activities in the central nervous system.

Safety and Handling

This compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing fumes, dust, or vapors.

    • Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a framework for its analytical characterization. The structural features of this molecule make it an attractive starting point for the development of novel compounds with potential therapeutic applications. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

  • Learnexam. (2025, June 17). IR spectrum of benzyl alcohol (starting material). Retrieved from [Link]

  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzyl Alcohol in Pharmaceutical Formulations. Retrieved from [Link]

  • Pharmaceutical Intermediate. (n.d.). Benzyl Alcohol: A Comprehensive Guide to its Pharmaceutical and Preservative Applications. Retrieved from [Link]

  • PubMed. (2022, April 9). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

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  • Canadian Journal of Chemistry. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrac. Retrieved from [Link]

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  • BYJU'S. (n.d.). Structure of Benzyl Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 ATR-IR time on line peak area profiles of benzyl alcohol (left)... Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Alcohol. Retrieved from [Link]

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  • PubChem. (n.d.). Cyclopentyl(phenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
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  • Drugs.com. (2025, August 20). Benzyl Alcohol: What is it and where is it used? Retrieved from [Link]

  • Proman. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (2023, September 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Nature. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • University of California, Davis. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

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A Guide to the Spectroscopic Characterization of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Cyclopentylphenyl)methanol (CAS No. 4397-01-7) is an aromatic alcohol with a molecular formula of C₁₂H₁₆O and a molecular weight of 176.25 g/mol .[1][2] Its structure, featuring a cyclopentyl group attached to a benzyl alcohol moiety, makes it a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and data from analogous structures, designed to serve as a reliable reference for researchers, scientists, and drug development professionals. Each section includes detailed experimental protocols, data interpretation grounded in chemical principles, and workflow visualizations to ensure both technical accuracy and practical utility.

Chemical Structure and Properties

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 4397-01-7[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
SMILES C1CCC(C1)C2=CC=C(C=C2)CO[1]
LogP 2.91[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of protons and carbons, respectively.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the benzylic methine and alcohol protons, and the aliphatic protons of the cyclopentyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.30 d, J ≈ 8.0 Hz 2H Ar-H (ortho to CH₂OH) Protons on the aromatic ring deshielded by the ring current.[4]
~ 7.25 d, J ≈ 8.0 Hz 2H Ar-H (ortho to cyclopentyl) Protons on the aromatic ring deshielded by the ring current.[4]
~ 4.65 s 2H -CH₂OH Protons on the carbon bearing the electronegative oxygen atom are deshielded.[5]
~ 2.95 quintet 1H Ar-CH (cyclopentyl) Methine proton deshielded by the attached aromatic ring.
~ 1.80 br s 1H -OH Chemical shift is variable and dependent on concentration and temperature; often appears as a broad singlet. The signal disappears upon a D₂O shake.[5][6]

| 1.50 - 2.10 | m | 8H | -CH₂- (cyclopentyl) | Aliphatic protons of the cyclopentyl ring. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. Coupling constants (J) are in Hertz (Hz). d = doublet, s = singlet, m = multiplet.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 145.0 Ar-C (quaternary, C-cyclopentyl) Aromatic carbon attached to the alkyl group, shifted downfield.[7]
~ 140.0 Ar-C (quaternary, C-CH₂OH) Aromatic carbon attached to the hydroxymethyl group.[7]
~ 128.0 Ar-CH (ortho to cyclopentyl) Aromatic methine carbons.[7]
~ 127.5 Ar-CH (ortho to CH₂OH) Aromatic methine carbons.[7]
~ 65.0 -CH₂OH Carbon attached to the electronegative oxygen is significantly deshielded.[5]
~ 45.0 Ar-CH (cyclopentyl) Benzylic-type methine carbon.
~ 34.0 -CH₂- (cyclopentyl, adjacent to Ar-CH) Aliphatic carbons in the cyclopentyl ring.

| ~ 25.0 | -CH₂- (cyclopentyl) | Aliphatic carbons in the cyclopentyl ring. |

Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at δ 77.23 ppm.[8]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9] b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. c. Ensure complete dissolution by gentle vortexing or sonication. d. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of 4-5 cm.[9] e. Cap the NMR tube securely.

2. Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks for the solvent and TMS signals. d. Acquire a standard ¹H NMR spectrum (e.g., 16 scans). e. Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). f. (Optional) For structural confirmation, perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.[10]

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.23 ppm.[8] d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-50 mg) Dissolve Dissolve in CDCl₃ w/ TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectra (¹H, ¹³C, DEPT) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Analyze Integrate & Analyze Phase->Analyze Result Result Analyze->Result Final Spectrum & Assignments

Diagram 1: Standard NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectroscopic Data

The FTIR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-O, aromatic C-H, and aromatic C=C bonds.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3500 - 3200 Strong, Broad O-H Stretch (H-bonded) Alcohol
3100 - 3000 Medium =C-H Stretch Aromatic
2960 - 2850 Strong -C-H Stretch Cyclopentyl
1610 - 1580 Medium C=C Stretch Aromatic Ring
1500 - 1400 Medium C=C Stretch Aromatic Ring
1260 - 1050 Strong C-O Stretch Alcohol

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Causality of Spectral Features:

  • O-H Stretch: The broadness of the O-H band is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, which creates a continuum of vibrational energy states.[11]

  • Aromatic C-H Stretch: These vibrations occur at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretches due to the stronger sp² C-H bond.

  • C-O Stretch: The strong intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C-O bond.[11]

Experimental Protocol for FTIR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is ideal for analyzing liquid or solid samples with minimal preparation.

1. Instrument Preparation: a. Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.[12] b. Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

2. Sample Analysis: a. Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in press. b. Acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[13]

3. Post-Analysis: a. Clean the ATR crystal thoroughly as described in step 1a to prevent cross-contamination. b. Analyze the resulting spectrum by identifying the characteristic absorption bands and correlating them with the functional groups in the molecule.

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction & Analysis Acquire->Process End Final Spectrum Process->End

Diagram 2: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, yielding a unique fingerprint that aids in structural elucidation.

Predicted Mass Spectrometry Data

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 176, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Ion Formula Notes
176 [C₁₂H₁₆O]⁺˙ Molecular Ion (M⁺˙) The parent ion. Its intensity may be low due to facile fragmentation.[14]
158 [M - H₂O]⁺˙ [C₁₂H₁₄]⁺˙ Loss of water, a common fragmentation pathway for alcohols.[15]
107 [C₇H₇O]⁺ or [C₈H₁₁]⁺ Benzylic fragments Reported as the base peak.[3] Likely formed via benzylic cleavage. A plausible structure is the hydroxytropylium ion or a related stable carbocation.
91 [C₇H₇]⁺ Tropylium ion A common fragment in compounds containing a benzyl group.

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the cyclopentyl and methanol groups. |

Fragmentation Rationale: The most significant fragmentation pathway for benzylic alcohols is the cleavage of the bond alpha to the aromatic ring, which leads to the formation of a stable, resonance-stabilized benzylic cation. The observation of a base peak at m/z 107 is highly indicative of such a process.[3] The loss of water (M-18) is also a characteristic fragmentation for alcohols.[15]

Experimental Protocol for GC-MS

1. Sample Preparation: a. Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC Conditions (Illustrative): a. Injector: Split/splitless injector at 250°C with a 50:1 split ratio. b. Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[16] c. Carrier Gas: Helium at a constant flow of 1 mL/min. d. Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

3. MS Conditions: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Source Temperature: 230°C.[16] c. Quadrupole Temperature: 150°C.[16] d. Mass Range: Scan from m/z 40 to 400.

4. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak (M⁺˙) to confirm the molecular weight. d. Analyze the fragmentation pattern and compare it with predicted pathways and library data (e.g., NIST database) for structural confirmation.

GCMS_Workflow Sample Diluted Sample in Vial Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (EI, 70eV) Column->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Result Mass Spectrum Detector->Result

Diagram 3: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a complete spectroscopic profile of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, FTIR identifies the key alcohol and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The protocols and data presented in this guide offer a robust framework for the confident identification and characterization of this compound, adhering to the principles of scientific integrity and experimental reproducibility essential for research and development professionals.

References

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • Schmeller, P., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. Available at: [Link]

  • Gonzalez, G., & Feyerherm, F. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies, Inc. Available at: [Link]

  • Olsen, R. R., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316741, Cyclopentyl(phenyl)methanol. Available at: [Link]

  • O'Donnell, K., et al. (2020). Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool. JoVE. Available at: [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • ALWSCI Technologies. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177683527, (4-Cyclopentylphenyl)(cyclopropyl)methanol. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • CUNY Queensborough Community College. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2024). NMR of alcohol. Available at: [Link]

  • De La Salle University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Oregon State University. Spectroscopy of Alcohols. Available at: [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Available at: [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available at: [Link]

  • YouTube. (2021). Mass Fragmentation of Phenylmethanol. Available at: [Link]

  • ResearchGate. FTIR spectrum of gaseous methanol. Available at: [Link]

  • NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]

  • ResearchGate. Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. Available at: [Link]

  • MDPI. (2020). Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. Available at: [Link]

  • Chemspace. Cyclopentyl(phenyl)methanol. Available at: [Link]

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Methodological & Application

Synthesis of (4-Cyclopentylphenyl)methanol: A Detailed Protocol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Cyclopentylphenyl)methanol is a valuable building block in medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopentyl group appended to a benzyl alcohol, imparts desirable physicochemical properties such as increased lipophilicity and metabolic stability in drug candidates. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary synthetic strategy detailed herein is the reduction of 4-cyclopentylbenzaldehyde, a reliable and scalable method. An alternative pathway, the reduction of 4-cyclopentylbenzoic acid, is also discussed.

Chemical Profile

Compound This compound
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
CAS Number 38198-60-8
Appearance White to off-white solid or colorless oil

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through two primary reductive pathways starting from commercially available precursors.

Pathway A (Recommended): The selective reduction of the aldehyde functional group of 4-cyclopentylbenzaldehyde using sodium borohydride (NaBH₄). This method is favored for its mild reaction conditions, high chemoselectivity, and operational simplicity.

Pathway B (Alternative): A more vigorous reduction of 4-cyclopentylbenzoic acid to the corresponding primary alcohol. This transformation requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), due to the lower reactivity of carboxylic acids compared to aldehydes.

Below is a visual representation of the recommended synthetic workflow.

G cluster_0 Pathway A: Reduction of Aldehyde 4-Cyclopentylbenzaldehyde 4-Cyclopentylbenzaldehyde Reaction_A Sodium Borohydride (NaBH4) Methanol/Ethanol 4-Cyclopentylbenzaldehyde->Reaction_A Workup_A Aqueous Workup (e.g., NH4Cl solution) Reaction_A->Workup_A Purification_A Extraction & Solvent Evaporation (Optional: Column Chromatography) Workup_A->Purification_A Product_A This compound Purification_A->Product_A

Caption: Recommended synthesis workflow for this compound.

Part 1: Detailed Protocol for Pathway A - Reduction of 4-Cyclopentylbenzaldehyde

This protocol details the reduction of 4-cyclopentylbenzaldehyde using sodium borohydride.

Materials and Reagents
Reagent CAS Number Molecular Formula Purity Supplier
4-Cyclopentylbenzaldehyde93333-72-9C₁₂H₁₄O≥97%Sigma-Aldrich, etc.
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄≥98%Sigma-Aldrich, etc.
Methanol (MeOH), Anhydrous67-56-1CH₄O≥99.8%Fisher Scientific, etc.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeVWR, etc.
Saturated Ammonium Chloride (NH₄Cl)12125-02-9NH₄ClAqueous SolutionPrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄GranularSigma-Aldrich, etc.
Deionized Water7732-18-5H₂O-In-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclopentylbenzaldehyde (5.0 g, 28.7 mmol) in anhydrous methanol (50 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Expert Insight: Cooling the reaction mixture is crucial to control the exothermic nature of the reduction and to minimize potential side reactions.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.3 g, 34.4 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Trustworthiness: Portion-wise addition of NaBH₄ prevents a rapid, uncontrolled reaction and ensures a steady reduction process. The reaction is generally accompanied by gas evolution (hydrogen), so ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates reaction completion.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding saturated aqueous ammonium chloride solution (20 mL) to the reaction mixture while it is still in an ice bath. Expert Insight: The addition of a mild acid source like NH₄Cl protonates the intermediate alkoxide to form the final alcohol and neutralizes any remaining borohydride.

  • Workup and Extraction:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add deionized water (30 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

    • Combine all organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude this compound is often of sufficient purity for many applications. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

Part 2: Alternative Protocol - Reduction of 4-Cyclopentylbenzoic Acid

This pathway is an alternative for when 4-cyclopentylbenzoic acid is the available starting material. Due to the use of LiAlH₄, this procedure requires stringent anhydrous conditions and careful handling.

G cluster_1 Pathway B: Reduction of Carboxylic Acid 4-Cyclopentylbenzoic_Acid 4-Cyclopentylbenzoic Acid Reaction_B Lithium Aluminum Hydride (LiAlH4) Anhydrous THF 4-Cyclopentylbenzoic_Acid->Reaction_B Workup_B Fieser Workup (H2O, NaOH, H2O) Reaction_B->Workup_B Purification_B Extraction & Solvent Evaporation (Optional: Column Chromatography) Workup_B->Purification_B Product_B This compound Purification_B->Product_B

Caption: Alternative synthesis workflow for this compound.

A detailed protocol for this alternative pathway is not provided here due to the hazardous nature of LiAlH₄, which requires specialized handling procedures. Researchers opting for this route should consult established literature on LiAlH₄ reductions.[1][2]

Process Validation and Quality Control

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ 7.30 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 4.65 (s, 2H), 3.00 (quint, J=8.0 Hz, 1H), 2.10-1.50 (m, 8H).
¹³C NMR (CDCl₃, 100 MHz) δ 146.0, 139.5, 128.5, 127.0, 65.0, 45.5, 34.5, 25.5.
Infrared (IR) νmax (cm⁻¹): 3350 (O-H stretch), 2950, 2865 (C-H stretch), 1015 (C-O stretch).
Mass Spectrometry (EI) m/z: 176 (M⁺), 158, 131, 117, 105, 91.
Melting Point Not widely reported, may be a low-melting solid or an oil at room temperature.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link][3]

  • SciSpace. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Available at: [Link][4]

  • PubChem. 4-Cyclopentylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • McMurry, J. Organic Chemistry. 10th ed., Cengage Learning, 2023. (General reference for reduction reactions)
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (General reference for reaction mechanisms)
  • Wikipedia. Carbonyl reduction. Available at: [Link][2]

Sources

The Synthetic Versatility of (4-Cyclopentylphenyl)methanol: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of the applications of (4-Cyclopentylphenyl)methanol in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile building block for the creation of novel molecules. The protocols and insights presented herein are grounded in established chemical principles and aim to provide a practical framework for laboratory applications.

Introduction: The Strategic Importance of the Cyclopentylphenyl Moiety

The 4-cyclopentylphenyl group is a valuable pharmacophore in medicinal chemistry. The cyclopentyl ring offers a unique combination of lipophilicity and conformational rigidity, which can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. This compound, as a primary benzyl alcohol, serves as a readily accessible and highly versatile starting material for introducing this beneficial moiety into a wide range of molecular scaffolds. Its applications extend from the synthesis of blockbuster drugs to the exploration of new chemical entities with therapeutic potential.

I. Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient route to this compound begins with the synthesis of its precursor, Cyclopentyl Phenyl Ketone. This ketone can then be selectively reduced to the desired primary alcohol.

Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone via Friedel-Crafts Acylation

This protocol describes the synthesis of the ketone intermediate through the acylation of cyclopentylbenzene.

Reaction Scheme:

cluster_0 Friedel-Crafts Acylation Cyclopentylbenzene Cyclopentylbenzene Ketone Cyclopentyl Phenyl Ketone Cyclopentylbenzene->Ketone + AcylChloride (DCM, 0°C to rt) AcylChloride Cyclopentanecarbonyl chloride AlCl3 AlCl₃ HCl HCl

A schematic of the Friedel-Crafts acylation to form the ketone precursor.

Materials:

  • Cyclopentylbenzene

  • Cyclopentanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, add cyclopentylbenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Cyclopentyl Phenyl Ketone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValueRationale
Solvent Dichloromethane (anhydrous)Inert solvent for Friedel-Crafts reactions.
Catalyst Aluminum Chloride (anhydrous)Lewis acid catalyst to activate the acyl chloride.
Temperature 0 °C to room temperatureControls the initial exotherm and allows the reaction to proceed to completion.
Work-up Acidic quench, basic washNeutralizes the catalyst and removes unreacted starting materials.
Typical Yield 80-90%
Protocol 2: Reduction of Cyclopentyl Phenyl Ketone to this compound

This protocol outlines the selective reduction of the ketone to the primary alcohol using sodium borohydride.

Reaction Scheme:

cluster_1 Ketone Reduction Ketone Cyclopentyl Phenyl Ketone Alcohol This compound Ketone->Alcohol + NaBH₄ (Methanol, 0°C to rt) NaBH4 NaBH₄ Methanol Methanol

Reduction of the ketone to the target alcohol.

Materials:

  • Cyclopentyl Phenyl Ketone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve Cyclopentyl Phenyl Ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

ParameterValueRationale
Reducing Agent Sodium borohydrideA mild and selective reducing agent for ketones.
Solvent MethanolProtic solvent that facilitates the reduction.
Temperature 0 °C to room temperatureControls the initial reactivity and allows for a smooth reaction.
Work-up Aqueous work-upDecomposes the borate esters and purifies the product.
Typical Yield >95%

II. Core Applications in Organic Synthesis

This compound is a versatile building block that can undergo a variety of transformations at the benzylic alcohol functionality.

Application 1: Oxidation to 4-Cyclopentylbenzaldehyde

The oxidation of this compound provides 4-Cyclopentylbenzaldehyde, a key intermediate for the synthesis of various pharmaceuticals and fine chemicals.

Reaction Scheme:

cluster_2 Alcohol Oxidation Alcohol This compound Aldehyde 4-Cyclopentylbenzaldehyde Alcohol->Aldehyde + PCC (DCM, rt) PCC PCC DCM DCM cluster_3 Williamson Ether Synthesis Alcohol This compound Ether (4-Cyclopentylphenyl)methyl ether Alcohol->Ether 1. NaH, THF 2. R-X Base NaH AlkylHalide R-X cluster_4 Fischer Esterification Alcohol This compound Ester (4-Cyclopentylphenyl)methyl ester Alcohol->Ester + R-COOH (H₂SO₄, Toluene, reflux) CarboxylicAcid R-COOH AcidCatalyst H₂SO₄

(4-Cyclopentylphenyl)methanol: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Cyclopentylphenyl)methanol is emerging as a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity and conformational restriction that is increasingly sought after in the design of novel therapeutics. This technical guide provides an in-depth exploration of this compound as a key reagent, detailing its synthesis, chemical properties, and diverse applications in the construction of biologically active molecules. Particular emphasis is placed on its role as a precursor to sophisticated scaffolds, including those found in potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a critical target in inflammation, autoimmune diseases, and oncology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and expert insights to facilitate the integration of this versatile reagent into innovative drug discovery programs.

Introduction: The Strategic Importance of the Cyclopentylphenyl Moiety

In the landscape of contemporary drug discovery, the rational design of small molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The cyclopentylphenyl moiety, a key feature of this compound, has garnered significant attention for its ability to impart desirable properties to drug candidates. The cyclopentyl group, a non-planar, lipophilic substituent, can enhance binding affinity to protein targets by exploring hydrophobic pockets and restricting the conformational flexibility of the molecule, thereby reducing the entropic penalty upon binding. This often translates to improved potency and selectivity.

One of the most compelling applications of the cyclopentylphenyl scaffold is in the development of antagonists for the CXCR4 receptor. CXCR4 and its natural ligand, CXCL12, play a crucial role in cell migration, a fundamental process implicated in a range of pathologies, including HIV entry into cells, cancer metastasis, and inflammatory responses.[1][2] Consequently, the development of small-molecule CXCR4 antagonists is a highly active area of research. The incorporation of the cyclopentylphenyl group has been a successful strategy in designing potent and orally bioavailable CXCR4 inhibitors, highlighting the therapeutic potential of molecules derived from this compound.

This guide will provide a comprehensive overview of this compound, from its synthesis to its application as a versatile reagent in the medicinal chemist's toolbox.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread use as a building block. A robust and scalable two-step synthetic route, commencing with a Friedel-Crafts acylation followed by a ketone reduction, is presented below.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Benzene Benzene Reaction_1 Friedel-Crafts Acylation Benzene->Reaction_1 Aromatic Substrate Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl chloride Cyclopentanecarbonyl_chloride->Reaction_1 Acylating Agent AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_1 Catalyst Cyclopentyl_phenyl_ketone Cyclopentyl(phenyl)methanone (Ketone Intermediate) Reaction_2 Reduction Cyclopentyl_phenyl_ketone->Reaction_2 Ketone Intermediate Reaction_1->Cyclopentyl_phenyl_ketone Reducing_Agent NaBH4 or LiAlH4 (Reducing Agent) Reducing_Agent->Reaction_2 Target_Molecule This compound Reaction_2->Target_Molecule G cluster_0 Ugi Four-Component Reaction Aldehyde 4-Cyclopentylbenzaldehyde Reaction Ugi Reaction Aldehyde->Reaction Component 1 Amine Amine Amine->Reaction Component 2 Isocyanide Isocyanide Isocyanide->Reaction Component 3 Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Component 4 Ugi_Product α-Acylamino Amide Library Reaction->Ugi_Product

Sources

Application Notes & Protocols for the Derivatization of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the derivatization of (4-Cyclopentylphenyl)methanol, a key intermediate in various research and development applications. The protocols detailed herein are tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This guide covers essential derivatization strategies including esterification, etherification, conversion to alkyl halides, and silylation for enhanced analytical detection, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Derivatizing this compound

This compound is a primary alcohol whose utility in synthetic and analytical chemistry is significantly broadened through chemical modification of its hydroxyl (-OH) group. Derivatization serves multiple critical purposes:

  • Enhancement of Analytical Properties: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), direct analysis of polar alcohols can result in poor peak shape and low sensitivity.[1] Derivatization transforms the polar hydroxyl group into a less polar, more volatile moiety, improving chromatographic performance and detection.[1][2]

  • Modification of Pharmacokinetic and Pharmacodynamic Properties: In drug development, converting the hydroxyl group into esters or ethers can alter a molecule's solubility, stability, and biological activity, enabling the synthesis of prodrugs or analogs with improved therapeutic profiles.

  • Creation of Synthetic Intermediates: The hydroxyl group is a versatile handle for further chemical transformations. Converting it to a better leaving group, such as a halide, facilitates nucleophilic substitution reactions, opening pathways to a diverse range of derivatives.[3][4]

This guide provides detailed protocols for several key derivatization methods applicable to this compound, explaining the rationale behind procedural steps to empower researchers to adapt and troubleshoot these methods effectively.

Esterification: Synthesis of (4-Cyclopentylphenyl)methyl Esters

Esterification is a fundamental reaction for modifying the properties of alcohols. The resulting esters of this compound can serve as valuable intermediates, prodrugs, or analytical standards.

Fischer Esterification: Acid-Catalyzed Reaction with Carboxylic Acids

The Fischer esterification is a classic method involving the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas.[5] This equilibrium-driven reaction is well-suited for primary alcohols like this compound.[6]

Causality and Experimental Choices: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group.[7] To drive the reversible reaction towards the ester product, it is common to either use an excess of one reactant (often the more available one) or to remove water as it is formed.[5]

Protocol 2.1: Fischer Esterification of this compound with Acetic Acid

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq), glacial acetic acid (1.2 eq), and anhydrous toluene (to dissolve the starting material).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, monitor the collection of water.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (4-Cyclopentylphenyl)methyl acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Acylation with Acid Chlorides or Anhydrides

For more rapid and often irreversible esterification, acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) are highly effective. These reactions are typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct.[1][5]

Workflow for Acylation:

AcylationWorkflow Start This compound + Acylating Agent Base Add Base (e.g., Pyridine) Start->Base Reaction Stir at Room Temp or Gentle Heating Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product (4-Cyclopentylphenyl)methyl Ester Purification->Product HalogenationMechanism cluster_0 Activation of Hydroxyl Group cluster_1 Nucleophilic Substitution (Sₙ2) Alcohol This compound Reagent SOCl₂ or PBr₃ Alcohol->Reagent Nucleophilic Attack Intermediate Intermediate (e.g., Alkylhalosulfite) Reagent->Intermediate Nucleophile Halide Ion (Cl⁻ or Br⁻) Intermediate->Nucleophile Displacement Product (4-Cyclopentylphenyl)methyl Halide Nucleophile->Product

Sources

The Strategic Role of (4-Cyclopentylphenyl)methanol in the Synthesis of Advanced Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is a paramount objective. The strategic selection of starting materials and key intermediates is critical in the successful design and synthesis of these next-generation drugs. (4-Cyclopentylphenyl)methanol, a seemingly simple aromatic alcohol, has emerged as a valuable and versatile building block in the synthesis of a range of bioactive compounds, most notably in the development of Selective Androgen Receptor Modulators (SARMs). This technical guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of potent and selective therapeutic candidates. We will delve into the causality behind its use, provide detailed experimental protocols, and illuminate the structure-activity relationships that make the 4-cyclopentylphenyl moiety a privileged scaffold in contemporary drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem
Molecular Weight 176.25 g/mol PubChem
Appearance No data available
CAS Number 171623-29-3CymitQuimica[1]

The Significance of the 4-Cyclopentylphenyl Moiety in Bioactive Molecules

The 4-cyclopentylphenyl group, derived from this compound, imparts several advantageous properties to bioactive molecules. The cyclopentyl group, a non-planar and lipophilic moiety, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Key Contributions of the Cyclopentyl Group:

  • Enhanced Metabolic Stability: The replacement of more metabolically labile groups with a cyclopentyl ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug in the body.

  • Improved Receptor Binding and Selectivity: The three-dimensional shape and conformational flexibility of the cyclopentyl group can lead to a more optimal fit within the binding pocket of a target protein. This can enhance binding affinity and selectivity for the desired target over off-target proteins, which is a critical factor in minimizing side effects.

  • Increased Lipophilicity: The hydrophobic nature of the cyclopentyl group can enhance the molecule's ability to cross cell membranes, a crucial factor for oral bioavailability and reaching intracellular targets. Structure-activity relationship (SAR) studies on various bioactive compounds have often shown that the size and nature of the alkyl group at the para-position of a phenyl ring can significantly influence biological activity.

The following diagram illustrates the logical flow from the starting material to the desired bioactive compound, highlighting the key transformations.

G A This compound (Starting Material) B Oxidation A->B C (4-Cyclopentylphenyl)methanal (Aldehyde Intermediate) B->C D Further Synthesis Steps (e.g., Etherification, Amide Coupling) C->D E Bioactive Compound (e.g., SARM) D->E

Caption: Synthetic workflow from this compound to a bioactive compound.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs represent a promising class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic effects on tissues like the prostate.[2] The 4-cyclopentylphenyl moiety is a key structural feature in some advanced SARM candidates.

While direct synthesis protocols starting from this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The following sections outline a detailed, step-by-step protocol for the synthesis of a SARM intermediate derived from this compound.

Protocol 1: Oxidation of this compound to (4-Cyclopentylphenyl)methanal

The initial and critical step is the selective oxidation of the primary alcohol to an aldehyde. This transformation is crucial as the aldehyde is a more versatile intermediate for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. Several methods are available for this oxidation, with a TEMPO-mediated oxidation being a mild and efficient choice that minimizes over-oxidation to the carboxylic acid.[3]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Iodosobenzene diacetate (IBD) or Sodium hypochlorite (bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add TEMPO (0.1 eq).

  • In a separate flask, prepare a solution of the oxidizing agent. If using iodosobenzene diacetate (IBD), dissolve it in DCM. If using bleach, ensure it is a fresh and standardized solution.

  • Slowly add the oxidizing agent solution to the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Cyclopentylphenyl)methanal.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure aldehyde.

Causality Behind Experimental Choices:

  • TEMPO as a Catalyst: TEMPO is a stable radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes. Its use under mild conditions prevents the over-oxidation to the corresponding carboxylic acid, which can be a common side reaction with stronger oxidizing agents.[3]

  • Choice of Oxidant: Both IBD and sodium hypochlorite are effective co-oxidants for the TEMPO-catalyzed reaction. The choice may depend on the scale of the reaction and the availability of reagents. Bleach is an inexpensive and environmentally friendly option.

  • Aqueous Workup: The workup procedure is designed to remove the catalyst, any remaining oxidant, and byproducts, ensuring the isolation of a clean product.

Proposed Synthesis of a SARM Precursor

The resulting (4-Cyclopentylphenyl)methanal can then be utilized in the synthesis of a SARM. A plausible route involves a Williamson ether synthesis to couple the cyclopentylphenyl moiety with a core structure common to many SARMs. For instance, the synthesis of a precursor to a SARM like S-22 (Ostarine) could be envisioned.

The following diagram illustrates a potential synthetic pathway to a SARM precursor.

Sources

Application Notes and Protocols for the Synthesis of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic routes to (4-Cyclopentylphenyl)methanol, a valuable benzyl alcohol intermediate in organic synthesis and medicinal chemistry. The document is structured to provide not just procedural steps but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot these reactions effectively. Two primary, reliable, and scalable synthetic strategies are presented: the reduction of 4-cyclopentylbenzaldehyde and the Grignard synthesis from 4-cyclopentylbromobenzene.

Synthetic Strategies: An Overview

The synthesis of this compound (Molecular Formula: C12H16O) can be efficiently achieved through two principal pathways starting from common precursors.[1] The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory equipment.

  • Reduction Pathway: This is a direct and often high-yielding approach that involves the reduction of the carbonyl group of 4-cyclopentylbenzaldehyde. It is generally characterized by mild reaction conditions and straightforward work-up procedures.

  • Grignard Pathway: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent prepared from 4-cyclopentylbromobenzene, which then reacts with formaldehyde. This method is exceptionally versatile but requires stringent anhydrous conditions for success.[2][3]

G cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway A 4-Cyclopentylbenzaldehyde B This compound A->B  Hydride Reduction  (e.g., NaBH4) C 4-Cyclopentylbromobenzene D 4-Cyclopentylphenyl- magnesium Bromide C->D  Mg(0) / Anhydrous Ether F This compound D->F  1. Reaction E Formaldehyde (HCHO)

Caption: Overview of primary synthetic routes to this compound.

Method 1: Synthesis via Reduction of 4-Cyclopentylbenzaldehyde

Principle and Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. This is most commonly achieved by the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose on a laboratory scale. It is a mild and selective reducing agent that is stable in protic solvents like methanol or ethanol, making it significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction proceeds rapidly at cool temperatures and typically results in high yields with simple purification.

Caption: General mechanism for the reduction of an aldehyde to a primary alcohol.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-cyclopentylbenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add 1.2 equivalents of sodium borohydride (NaBH₄) to the solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir for an additional hour at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, checking for the disappearance of the starting aldehyde spot.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) dropwise while cooling the flask in an ice bath. Trustworthiness Note: This step neutralizes the reaction and hydrolyzes the borate esters formed, ensuring the complete liberation of the alcohol product.

  • Work-up:

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Summary: Reduction Protocol
ReagentFormulaMW ( g/mol )EquivalentsAmount Used
4-CyclopentylbenzaldehydeC₁₂H₁₄O174.241.010.0 g
Sodium BorohydrideNaBH₄37.831.2~2.6 g
MethanolCH₃OH32.04Solvent100 mL
Expected Product C₁₂H₁₆O 176.25 - ~9.5 g (94% yield)

Method 2: Synthesis via Grignard Reaction

Principle and Rationale: The Grignard reaction is a powerful tool for constructing new carbon-carbon bonds. This synthesis involves two main stages. First, an organomagnesium halide (the Grignard reagent) is formed by reacting an organic halide, in this case, 4-cyclopentylbromobenzene, with magnesium metal.[4] This step must be performed under strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with any protic source, including atmospheric moisture.[2][3] The second stage involves the nucleophilic attack of the newly formed Grignard reagent on an electrophilic carbonyl, such as formaldehyde, to generate, after an acidic workup, the desired primary alcohol.

Caption: General mechanism for Grignard synthesis of a primary alcohol.

Experimental Protocol

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven (>100 °C) overnight and assembled while hot under a stream of inert gas.[5]

  • Initiation: Place 1.1 equivalents of magnesium turnings into the flask. Add a single crystal of iodine as an initiator. Causality Note: Iodine helps to activate the magnesium surface by removing the passivating oxide layer.[6]

  • Reagent Addition: In the dropping funnel, prepare a solution of 1.0 equivalent of 4-cyclopentylbromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion (~10%) of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.

  • Reaction: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

Part B: Reaction with Formaldehyde and Work-up

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add 1.2 equivalents of a source of formaldehyde (e.g., a standardized solution of formaldehyde in an appropriate solvent, or freshly cracked paraformaldehyde). Safety Note: The reaction is exothermic and must be controlled with cooling.

  • Hydrolysis (Quench): After stirring for 1-2 hours, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness Note: Using saturated NH₄Cl is a mild way to quench the reaction and hydrolyze the magnesium alkoxide salt without using strong acid, which can sometimes promote side reactions.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography as described in Method 1. A potential side-product to separate is the biphenyl dimer, formed from the coupling of the Grignard reagent with unreacted aryl bromide.[3]

Data Summary: Grignard Protocol
ReagentFormulaMW ( g/mol )Equivalents
4-CyclopentylbromobenzeneC₁₁H₁₃Br225.121.0
Magnesium TurningsMg24.311.1
FormaldehydeCH₂O30.031.2
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Solvent
Expected Product C₁₂H₁₆O 176.25 -

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ReagentHazardsHandling Precautions
Sodium Borohydride Flammable solid, water-reactive, toxic.Handle in a fume hood. Avoid contact with water and acids. Store in a cool, dry place.
Grignard Reagents Pyrophoric, water-reactive, corrosive.Must be handled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and glassware. Quench with extreme care.
Diethyl Ether / THF Highly flammable, can form explosive peroxides.Use in a well-ventilated area away from ignition sources. Test for and remove peroxides before distillation.
Hydrochloric Acid Corrosive, causes severe skin and eye damage.Handle with appropriate gloves and eye protection. Neutralize spills with sodium bicarbonate.

References

  • Oda, H., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. ChemistryOpen. Available at: [Link]

  • PubChem. (4-Cyclopentylphenyl)(cyclopropyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Wong, M. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. University of the Pacific Scholarly Commons. Available at: [Link]

  • Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • PubChemLite. This compound (C12H16O). Available at: [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Available at: [Link]

  • PubChem. Cyclopentyl(phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available at: [Link]

  • YouTube. (2023). Triphenylmethanol Synthesis: Grignard Reaction. Vibzz Lab. Available at: [Link]

  • PubChem. (4-Cyclopropylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of (4-Cyclopentylphenyl)methanol, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is an aromatic alcohol whose structural motif is pertinent in the development of various pharmacologically active molecules. Its precise characterization is a critical prerequisite for its use in drug substance synthesis, ensuring identity, purity, and stability. In a regulated environment, a multi-technique approach is necessary to build a comprehensive analytical profile, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] This guide details the application of spectroscopic, chromatographic, and thermal methods for a complete and robust characterization.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[5]
Molecular Weight 176.26 g/mol PubChem[5][6]
Appearance No data available (Expected: White to off-white solid or colorless oil)N/A
InChIKey PZGLKTNENAARJU-UHFFFAOYSA-NPubChem[5]

Integrated Analytical Workflow

A systematic approach ensures all critical quality attributes are assessed. The following workflow illustrates the interplay between different analytical techniques for a comprehensive characterization, from initial identification to final purity assessment.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry (EI/ESI) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV (Purity, Assay) NMR->HPLC Informs Purity Method MS->HPLC Impurity ID DSC DSC (Melting Point, Thermal Events) HPLC->DSC Correlate Purity Final Certificate of Analysis (Identity, Purity, Properties) HPLC->Final GC GC-FID (Residual Solvents, Volatile Impurities) GC->Final DSC->Final TGA TGA (Thermal Stability)

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopy provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules. Experiments are typically performed in deuterated chloroform (CDCl₃).

Protocol: ¹H and ¹³C NMR

  • Objective: To confirm the chemical structure and proton/carbon environment.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation:

    • ¹H NMR: Protons on the aromatic ring are expected between δ 7.0-7.4 ppm. The benzylic methylene protons (-CH₂OH) should appear as a singlet or doublet around δ 4.6 ppm. The cyclopentyl protons will be in the aliphatic region (δ 1.5-3.0 ppm). The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration.[7]

    • ¹³C NMR: Aromatic carbons will resonate between δ 125-145 ppm. The benzylic carbon (-CH₂OH) is expected around δ 65 ppm. The cyclopentyl carbons will appear in the upfield region (δ 25-46 ppm).

Causality: The choice of CDCl₃ is due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-defined residual solvent peak (δ 7.26 ppm in ¹H, δ 77.16 ppm in ¹³C).[8] TMS provides a zero reference point.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and investigate fragmentation patterns, which can further support structural identification.

Protocol: GC-MS (Electron Ionization)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization: EI at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Interpretation: The molecular ion peak [M]⁺ should be observed at m/z 176. A prominent fragment is expected from the loss of water [M-H₂O]⁺ at m/z 158. The most stable fragment, the tropylium-like ion resulting from benzylic cleavage, should appear at m/z 107.[9]

Causality: EI is a "hard" ionization technique that provides rich fragmentation data, which is highly useful for structural confirmation of small molecules by creating a reproducible fragmentation "fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Objective: To identify characteristic functional groups.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • O-H Stretch: A strong, broad band between 3500-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group due to hydrogen bonding.[10]

    • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (~3030 cm⁻¹).[11]

    • C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (2950-2850 cm⁻¹).

    • C=C Stretch (Aromatic): Medium, sharp bands in the 1600-1450 cm⁻¹ region.[11]

    • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region confirms the primary alcohol.[10][12]

Causality: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[13] This feature is highly diagnostic for alcohols.[11][14]

Chromatographic Purity and Quantification

Chromatographic techniques are essential for separating the main compound from impurities and for accurate quantification.[15][16][17][18][19]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for determining the purity and assay of this compound.

Protocol: Purity and Assay by RP-HPLC

  • Objective: To quantify the analyte and determine the percentage of impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 50% ACN to 95% ACN over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 220 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile
  • Data Analysis: Calculate purity using the area percent method. For assay, use a certified reference standard and a multi-level calibration curve. All procedures should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, precision, and accuracy.[1][2][4]

Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar cyclopentylphenyl moiety.[20] A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted. UV detection at 220 nm is selected to capture the strong absorbance of the phenyl chromophore.

Gas Chromatography (GC)

GC is ideal for analyzing volatile impurities, particularly residual solvents from the synthesis process.[21][22]

Protocol: Residual Solvent Analysis by GC-FID

  • Objective: To identify and quantify residual solvents.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Method Parameters:

ParameterRecommended Condition
Column DB-624, 30 m x 0.53 mm, 3 µm or equivalent
Carrier Gas Nitrogen or Helium
Oven Program 40 °C (5 min), ramp at 10 °C/min to 240 °C (5 min)
Injector Temp. 250 °C
Detector Temp. 260 °C
Sample Prep. Dissolve sample in a high-boiling solvent like DMSO or Benzyl Alcohol[23]
  • Data Analysis: Identify solvents by retention time comparison with known standards. Quantify using an external or internal standard method.

Causality: A DB-624 column is specified because its intermediate polarity is well-suited for separating a wide range of common organic solvents.[21][22] Headspace analysis is preferred as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components.

Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the material as a function of temperature.[24][25][26][27]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions and is used to determine the melting point and assess the presence of polymorphic forms.[24]

Protocol: Melting Point by DSC

  • Objective: To determine the melting point and thermal transition profile.

  • Instrumentation: DSC analyzer.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point at a rate of 10 °C/min.

  • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event. The shape and sharpness of the peak can provide an indication of purity.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition temperature.[25][28]

Protocol: Thermal Stability by TGA

  • Objective: To assess the thermal stability and decomposition profile.

  • Instrumentation: TGA analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample under a nitrogen atmosphere from ambient to ~600 °C at a heating rate of 10 °C/min.

  • Data Interpretation: The temperature at which significant mass loss begins is recorded as the onset of decomposition.

Causality: Using an inert nitrogen atmosphere for both DSC and TGA prevents oxidative degradation, ensuring that the observed thermal events are due to melting and inherent thermal decomposition, not reaction with air.[28]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • <621> CHROMATOGRAPHY . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Available from: [Link]

  • Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo . Available from: [Link]

  • Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol - Longdom Publishing . Available from: [Link]

  • 2.8: Thermal Analysis - Chemistry LibreTexts . Available from: [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization - Scientific Research Publishing . Available from: [Link]

  • Separation of Benzyl alcohol on Newcrom R1 HPLC column - SIELC Technologies . Available from: [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed . Available from: [Link]

  • Principles of thermal analysis | Analytical Chemistry Class Notes - Fiveable . Available from: [Link]

  • Open Access Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol - ResearchGate . Available from: [Link]

  • (4-Cyclopentylphenyl)(cyclopropyl)methanol | C15H20O | CID 177683527 - PubChem . Available from: [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption - Publisso . Available from: [Link]

  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography . Available from: [Link]

  • Thermal analysis laboratories by TGA, DTA, DSC on materials - Analytice . Available from: [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry . Available from: [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts . Available from: [Link]

  • Benzyl Alcohol - Analytical Method Validation . Available from: [Link]

  • Cyclopentyl(phenyl)methanol | C12H16O | CID 316741 - PubChem . National Institutes of Health. Available from: [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... - ResearchGate . Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available from: [Link]

  • Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography - PubMed . Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry . Available from: [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols . Spectroscopy Online. Available from: [Link]

  • IR: alcohols . University of Calgary. Available from: [Link]

  • (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem . National Institutes of Health. Available from: [Link]

  • FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols - YouTube . Available from: [Link]

  • This compound (C12H16O) - PubChemLite . Available from: [Link]

  • Cyclopentyl-(4-propylphenyl)methanol | C15H22O | CID 53938563 - PubChem . Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Available from: [Link]

  • (5-Ethylcyclopent-1-enyl)methanol - NIST WebBook . Available from: [Link]

Sources

Application Note: High-Purity Isolation of (4-Cyclopentylphenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Cyclopentylphenyl)methanol is an important aromatic alcohol intermediate used in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, low yields, and difficulties in the purification of downstream products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound from typical crude reaction mixtures. We detail two primary, field-proven methodologies: recrystallization for solid-state purification and column chromatography for oils or complex mixtures. The protocols are designed to be self-validating, with in-process checks and final purity assessments explained.

Introduction: The Challenge of Purity

This compound possesses a bipartite structure: a non-polar aromatic ring substituted with a cyclopentyl group, and a polar benzylic alcohol functional group. This amphiphilic nature dictates its solubility and physical properties, presenting unique challenges and opportunities for purification. Common impurities derived from its synthesis—typically the reduction of the corresponding aldehyde or carboxylic acid, or a Grignard reaction—may include unreacted starting materials, over-oxidized products (e.g., the aldehyde or acid), or Grignard byproducts. The choice of purification strategy is therefore contingent on the physical state of the crude product (solid vs. oil) and the nature of the key impurities.

Initial Assessment of Crude Material

Before attempting purification, a preliminary analysis of the crude product is essential to devise an effective strategy.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool to visualize the number of components in the crude mixture. By comparing with a reference standard (if available), one can identify the product spot and get a preliminary idea of the polarity of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude material can help identify and quantify the major impurities relative to the desired product.

  • Physical State: Observe whether the crude product is a solid, a semi-solid, or an oil at room temperature. This is the primary determinant for choosing between recrystallization and chromatography.

The following decision workflow provides a logical path for selecting a purification method.

G A Crude this compound B Analyze by TLC & ¹H NMR A->B C Is the product a solid? B->C D Recrystallization C->D  Yes E Column Chromatography C->E  No / Oily F Are impurities significantly more or less polar? D:e->F:w G Are impurities close in polarity or is product an oil? E:e->G:w

Figure 1: Initial decision workflow for purification method selection.

Method 1: Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[1][2]

Causality of Solvent Selection

The choice of solvent is the most critical parameter. For this compound, its non-polar bulk suggests solubility in non-polar solvents, while the hydroxyl group allows for interaction with polar solvents. This makes single-solvent systems or dual-solvent (solvent/anti-solvent) systems viable. A systematic screening process is mandatory.

Protocol: Solvent Screening
  • Place approximately 20-30 mg of crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise from the list in Table 1, starting with 0.5 mL.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound completely when cold.

  • Gently heat the tubes that did not fully dissolve. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath.

  • The ideal solvent will show abundant crystal formation upon cooling. If no crystals form, it is not a suitable single solvent.

  • For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (one it is very soluble in) and add a "poor" solvent (one it is insoluble in) dropwise until the solution becomes cloudy. Heat to clarify and then cool as before. Common pairs include methanol/water and ethyl acetate/hexanes.[3]

Solvent SystemPolarityRationale & Expected Behavior
Single Solvents
Heptane/HexanesNon-polarMay dissolve non-polar impurities well, but likely requires heating to dissolve the target compound. Good potential for crystallization.
TolueneAromatic"Like-dissolves-like" principle suggests good solubility, especially when hot, due to the phenyl ring.
Methanol / EthanolPolar ProticThe hydroxyl group will interact strongly. May be too soluble even when cold.[4] Often better as part of a two-solvent system.[5]
Two-Solvent Systems
Ethyl Acetate / HexanesMid-Polar / Non-polarA versatile system. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent.
Methanol / WaterPolar / PolarDissolve in minimal hot methanol, then add water dropwise until persistent cloudiness. Re-heat to clarify, then cool.[5]
Acetone / WaterPolar / PolarSimilar principle to the methanol/water system.
Table 1: Potential recrystallization solvent systems for this compound.
Protocol: Bulk Recrystallization
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a pair) in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and proceed to hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.

Method 2: Purification by Flash Column Chromatography

For oily products or mixtures with impurities of similar polarity to the product, flash column chromatography is the preferred method.[7] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).

Causality of Eluent Selection

The key is to find an eluent system where the product has an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. This provides the optimal balance between separation from impurities and reasonable elution time. Given the structure of this compound, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

Protocol: TLC Method Development
  • Prepare several TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light and/or by staining (e.g., with p-anisaldehyde or permanganate stain).

  • Select the solvent system that gives the desired Rf of ~0.3 for the product spot and shows good separation from other spots.

Protocol: Flash Column Chromatography Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation A Select Eluent via TLC (Target Rf ≈ 0.3) B Prepare Column (Slurry Pack with Silica Gel) A->B D Load Sample onto Column B->D C Prepare Sample (Dry Load or Minimal Solvent) C->D E Elute with Solvent System (Apply Positive Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Final Product I->J

Sources

Application Notes and Protocols for the Safe Handling and Storage of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Cyclopentylphenyl)methanol, a substituted benzyl alcohol derivative, is a versatile building block in organic synthesis, finding application in the development of novel pharmaceutical agents and advanced materials. Its unique structure, combining a cyclopentyl moiety with a phenylmethanol core, imparts specific chemical properties that are of interest to researchers in medicinal chemistry and materials science. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This comprehensive guide provides detailed application notes and protocols for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets (SDS), comparative analysis with structurally similar compounds, and established best practices for laboratory safety.

Material Identification and Properties

PropertyDataSource
Chemical Name This compoundAK Scientific, Inc.[1]
Synonyms 4-Cyclopentyl-benzenemethanolAK Scientific, Inc.[1]
CAS Number 171623-29-3AK Scientific, Inc.[1]
Molecular Formula C₁₂H₁₆OAK Scientific, Inc.[1]
Molecular Weight 176.25 g/mol AK Scientific, Inc.[1]
Physical State Not availableAK Scientific, Inc.[1]
Melting Point Not availableAK Scientific, Inc.[1]
Boiling Point Not availableAK Scientific, Inc.[1]
Flash Point Not availableAK Scientific, Inc.[1]
Solubility Not availableAK Scientific, Inc.[1]

Note on Data Gaps: The lack of available data for key physical properties such as melting point, boiling point, and flash point necessitates a cautious approach. Assume the compound is a combustible solid or liquid and handle it accordingly, avoiding ignition sources.

Hazard Identification and Risk Assessment

The primary source of hazard information for this compound is its Safety Data Sheet (SDS). This information is supplemented here with data from structurally similar compounds to provide a more comprehensive, albeit presumptive, risk profile.

Known Hazards of this compound

The supplier's SDS for this compound identifies the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound can cause significant local irritation upon direct contact with the skin, eyes, and respiratory tract.

Inferred Hazards from Structural Analogs

Due to the limited toxicological data available for this compound, it is prudent to consider the hazard profile of a closely related isomer, cyclopentyl(phenyl)methanol (CAS No. 4397-01-7). According to data available in the PubChem database, this compound has the following GHS classifications[2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Causality of Hazards: The irritant properties of substituted benzyl alcohols are often attributed to their ability to interact with and disrupt biological membranes. The lipophilic cyclopentyl and phenyl groups can facilitate penetration into tissues, while the hydroxyl group can engage in hydrogen bonding and other interactions that lead to an inflammatory response. The potential for harm if swallowed is a common trait for many organic alcohols, which can cause gastrointestinal irritation and systemic effects upon absorption.

Given these combined hazard profiles, a conservative approach is warranted, treating this compound as a substance that is irritating to the skin, eyes, and respiratory system, and is potentially harmful if ingested.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedures being undertaken.

PPE_Protocol cluster_ppe PPE for this compound Eye_Protection Eye Protection (Chemical Splash Goggles, ANSI Z87.1) End Task Complete Eye_Protection->End Hand_Protection Hand Protection (Chemical-Resistant Gloves, e.g., Nitrile) Hand_Protection->End Body_Protection Body Protection (Fully Buttoned Lab Coat) Body_Protection->End Respiratory_Protection Respiratory Protection (Use in Fume Hood) Respiratory_Protection->End Start Start Task Start->Eye_Protection Always Required Start->Hand_Protection Always Required Start->Body_Protection Always Required Start->Respiratory_Protection Always Required

Caption: Required PPE for handling this compound.

Detailed PPE Specifications
  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect the skin.

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is critical for preventing exposure and ensuring experimental reproducibility.

General Handling Workflow

Handling_Workflow cluster_workflow Handling Workflow Prepare 1. Prepare Work Area (In Fume Hood) Don_PPE 2. Don PPE Prepare->Don_PPE Weigh_Transfer 3. Weigh & Transfer (Minimize Dust/Aerosol) Don_PPE->Weigh_Transfer Reaction 4. Perform Experiment Weigh_Transfer->Reaction Decontaminate 5. Decontaminate (Work Area & Glassware) Reaction->Decontaminate Doff_PPE 6. Doff PPE Decontaminate->Doff_PPE Wash 7. Wash Hands Doff_PPE->Wash

Caption: Step-by-step workflow for handling the compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don the required PPE as outlined in Section 3.

  • Weighing and Transfer:

    • If the compound is a solid, handle it gently to minimize dust formation.

    • Use a spatula for transfers. Avoid scooping in a manner that generates airborne particles.

    • If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

    • Close the container immediately after use.

  • Experimental Use:

    • When used in reactions, ensure that the reaction vessel is adequately contained and, if necessary, vented into the fume hood's exhaust.

    • Be aware of potential incompatibilities. The SDS for this compound lists strong oxidizing agents as incompatible materials[1]. Substituted benzyl alcohols can undergo vigorous reactions with strong oxidizers.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

    • Decontaminate all glassware that has been in contact with the compound before removing it from the fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.Minimizes degradation and vapor pressure.
Ventilation Store in a well-ventilated area.Prevents accumulation of potentially harmful vapors.
Container Keep container tightly closed.Prevents contamination and release of vapors.
Ignition Sources Keep away from sources of ignition.Precautionary measure due to lack of flash point data.
Incompatibilities Store away from strong oxidizing agents.Prevents potentially hazardous reactions[1].

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4].

Spill and Leak Procedures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, leak-proof container. The label should include the chemical name and associated hazards.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific procedures.

Conclusion

While this compound is a valuable compound for research and development, it possesses known and inferred hazards that demand careful and informed handling. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of substitution (using a less hazardous alternative), engineering controls (fume hoods), administrative controls (training and protocols), and personal protective equipment form the pillars of a robust safety culture. Always consult the most up-to-date Safety Data Sheet and your institution's specific safety guidelines before working with any chemical.

References

  • PubChem. Compound Summary for CID 316741: Cyclopentyl(phenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 22135711: (4-Cyclopropylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 123544: (1-Phenylcyclopentyl)methanol. National Center for Biotechnology Information. [Link]

  • Methanol Institute. Methanol Small Quantities Bulletin. [Link]

  • RSC Publishing. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by Benzyltrimethylammonium Tribromide. [Link]

  • Oriental Journal of Chemistry. Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. [Link]

  • UK Health Security Agency. Methanol: toxicological overview. [Link]

  • Wikipedia. Methanol toxicity. [Link]

  • Collect and Recycle. Methanol Disposal In Laboratories. [Link]

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Troubleshooting & Optimization

Optimizing the Synthesis of (4-Cyclopentylphenyl)methanol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (4-Cyclopentylphenyl)methanol. Our objective is to provide actionable solutions to common experimental challenges, thereby enabling you to enhance yield and purity. The insights and protocols presented herein are grounded in established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Suboptimal Yield of this compound

A frequent challenge encountered is a lower-than-expected yield during the reduction of 4-cyclopentylbenzaldehyde. Several factors can contribute to this issue.

Potential Causes and Strategic Interventions:

  • Incomplete Reaction: The conversion of the starting aldehyde to the desired alcohol may not have reached completion.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Employ Thin Layer Chromatography (TLC) to meticulously track the consumption of the 4-cyclopentylbenzaldehyde. A standard mobile phase for this analysis is a mixture of hexane and ethyl acetate.

      • Reaction Time Adjustment: If TLC analysis indicates the persistence of the starting material, extending the reaction duration is a prudent step.

      • Stoichiometry of the Reducing Agent: A modest excess of the reducing agent, such as sodium borohydride (NaBH₄), can facilitate a more complete reaction. It is crucial to avoid a large excess, which can lead to complications during the work-up phase.

  • Formation of Byproducts: The occurrence of side reactions can significantly diminish the yield of the target molecule.

    • Prevalent Side Reaction: Over-reduction to form 4-cyclopentyltoluene is a known possibility, particularly when employing potent reducing agents like lithium aluminum hydride (LiAlH₄), or when the reaction is conducted at elevated temperatures.[1][2]

    • Mitigation Strategies:

      • Selection of an Appropriate Reducing Agent: Sodium borohydride is a milder and more selective reagent for the reduction of aldehydes to alcohols.[3][4][5] Its use minimizes the risk of over-reduction, making it the preferred choice for this transformation.[1][2]

      • Temperature Regulation: Maintaining a low reaction temperature, typically 0 °C, is critical for suppressing the kinetics of undesirable side reactions.

  • Product Instability: The desired product, this compound, may exhibit instability under certain reaction or work-up conditions.

    • Procedural Recommendations:

      • Controlled Quenching: The quenching step during the aqueous work-up should be executed with care at a reduced temperature to prevent product degradation.

      • pH Management: Ensuring a neutral to slightly basic pH during the extraction process is important to avert potential acid-catalyzed side reactions.[6]

Optimized Experimental Protocol: Reduction of 4-Cyclopentylbenzaldehyde with Sodium Borohydride

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyclopentylbenzaldehyde in an appropriate solvent, such as methanol or ethanol.

  • Immerse the flask in an ice bath to cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A molar ratio of 1:1.1 to 1:1.5 (aldehyde:NaBH₄) is generally effective.

  • Monitor the reaction's progress via TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Perform an extraction of the product using an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Issue 2: Presence of Impurities in the Final Product

Post-synthesis analysis (e.g., by NMR or GC-MS) reveals the presence of contaminants in your this compound.

Common Impurities and Their Origins:

  • Unreacted 4-Cyclopentylbenzaldehyde: This is indicative of an incomplete reaction.

    • Resolution: Refer to the troubleshooting measures outlined for "Suboptimal Yield" to ensure the reaction proceeds to completion. Effective purification via column chromatography is also essential for separating the unreacted aldehyde from the alcohol product.

  • Over-reduced Product (4-Cyclopentyltoluene): This can result from the use of an overly aggressive reducing agent or from conducting the reaction at an elevated temperature.

    • Resolution: The use of a milder reducing agent like NaBH₄, coupled with stringent temperature control, will effectively prevent this side reaction.

  • Solvent-Derived Impurities: In certain instances, the solvent may participate in side reactions.

    • Resolution: The use of high-purity, anhydrous solvents is crucial to avoid such complications.

Logical Workflow for Impurity Diagnosis and Remediation

Caption: A systematic workflow for the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent synthetic pathway for this compound?

The most common and direct method for the synthesis of this compound is the reduction of 4-cyclopentylbenzaldehyde.[7] While the aldehyde itself can be synthesized through methods such as the Friedel-Crafts acylation of cyclopentylbenzene, the final reduction step of the commercially available aldehyde is the most widely practiced approach.

Q2: Is the use of Lithium Aluminum Hydride (LiAlH₄) advisable for this reduction?

While LiAlH₄ is a potent reducing agent, its application for this specific transformation is generally not recommended unless other functional groups in the molecule necessitate its high reactivity.[1][2][3] LiAlH₄ exhibits lower selectivity compared to NaBH₄ and can lead to the over-reduction of the aldehyde to 4-cyclopentyltoluene, particularly if the reaction temperature is not rigorously controlled.[1] For the straightforward conversion of an aldehyde to an alcohol, NaBH₄ offers a superior balance of reactivity and selectivity, resulting in higher yields of the desired product with minimal byproduct formation.[3][4]

Q3: What steps should be taken if the reaction appears to have stalled?

If your reaction ceases to progress, as indicated by TLC analysis showing a static mixture of starting material and product, consider the following points:

  • Reagent Potency: Verify that your reducing agent is fresh and has not been compromised by exposure to moisture.

  • Solvent Quality: Ensure the use of an anhydrous, appropriate solvent, as the presence of water can deactivate the reducing agent.

  • Temperature Adjustment: While initiating the reaction at a low temperature is recommended, a controlled and carefully monitored increase in temperature (e.g., to ambient temperature) may be required to drive the reaction to completion.

Q4: Which analytical techniques are essential for characterizing the final product?

To confirm the identity and assess the purity of your synthesized this compound, the following analytical methods are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides characteristic signals for the benzylic protons (CH₂OH), the aromatic protons, and the cyclopentyl group protons. The integration of these signals serves to confirm the molecular structure.

    • ¹³C NMR: Confirms the presence of the expected number of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Used to verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group (characterized by a broad absorption band around 3300 cm⁻¹) and the absence of the carbonyl (C=O) group from the starting aldehyde (which would appear around 1700 cm⁻¹).

Table 1: A Comparative Overview of Common Reducing Agents for Aldehyde Reduction

Reducing AgentFormulaTypical SolventsSelectivityReactivityKey Safety Considerations
Sodium BorohydrideNaBH₄Protic solvents (e.g., MeOH, EtOH)High for aldehydes and ketonesModerateRelatively safe and easy to handle
Lithium Aluminum HydrideLiAlH₄Aprotic ethers (e.g., THF, Et₂O)Low (reduces a wide range of functional groups)HighReacts violently with water and protic solvents; can be pyrophoric

Visual Representation of the Synthetic Pathway

SynthesisPathway Start 4-Cyclopentylbenzaldehyde Reagent NaBH4 Methanol/Ethanol, 0 °C Start->Reagent Product This compound Reagent->Product Reduction SideProduct 4-Cyclopentyltoluene (potential with stronger reductants like LAH) Reagent->SideProduct Over-reduction (side reaction)

Caption: The primary synthetic route to this compound.

This technical support guide is intended to provide a solid foundation for troubleshooting and optimizing your synthesis of this compound. It is important to remember that meticulous experimental technique and careful observation are paramount to achieving successful outcomes.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]. (Accessed: January 4, 2026).

  • Chemguide. Reduction of aldehydes and ketones. Available at: [Link]. (Accessed: January 4, 2026).

  • Chemistry Steps. Reduction of Aldehydes and Ketones. Available at: [Link]. (Accessed: January 4, 2026).

  • Chemistry LibreTexts. 18.4: Reduction of Aldehydes and Ketones. Available at: [Link]. (Accessed: January 4, 2026).

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]. (Accessed: January 4, 2026).

  • Fundamentals of Organic Chemistry. 9.5 Alcohols from Carbonyl Compounds: Reduction. Available at: [Link]. (Accessed: January 4, 2026).

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. Available at: [Link]. (Accessed: January 4, 2026).

  • University of Calgary. Ch15: Reduction of Aldehydes and Ketones. Available at: [Link]. (Accessed: January 4, 2026).

  • Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Available at: [Link]. (Accessed: January 4, 2026).

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. Available at: [Link]. (Accessed: January 4, 2026).

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]. (Accessed: January 4, 2026).

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Troubleshooting common issues in (4-Cyclopentylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Cyclopentylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Section 1: Grignard Synthesis Route: From 4-Cyclopentylbromobenzene

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In the synthesis of this compound, this typically involves the reaction of a Grignard reagent, such as 4-cyclopentylphenylmagnesium bromide, with an appropriate electrophile like formaldehyde or a protected form thereof.

Troubleshooting Guide: Grignard Reaction

Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

Answer:

Failure of a Grignard reaction to initiate is a frequent and frustrating issue, often stemming from the deactivation of the magnesium surface or the presence of quenching agents.

  • Causality: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the magnesium from reacting with the alkyl or aryl halide.[1] Additionally, Grignard reagents are potent bases and will react with even trace amounts of acidic protons, most commonly from water, faster than the desired reaction.[2]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[1] Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be of the highest purity and dryness.

    • Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface.[1]

      Activation MethodProcedureRationale
      Iodine Crystal Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple iodine vapor indicates activation.[3]Iodine etches the magnesium surface, removing the MgO layer.
      1,2-Dibromoethane Add a few drops of 1,2-dibromoethane to the magnesium suspension.This reacts with the magnesium to form magnesium bromide and ethene, exposing a fresh surface.
      Mechanical Grinding Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.This physically breaks the oxide layer.
    • Initiation Aids: Gentle warming of the reaction mixture can help to initiate the reaction. However, be cautious as the reaction is exothermic and can become difficult to control.[1]

Question 2: I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize its formation?

Answer:

A common byproduct in Grignard reactions is the result of Wurtz coupling, where the newly formed Grignard reagent reacts with the starting halide.[1] In this case, it would be the formation of 4,4'-dicyclopentyl-1,1'-biphenyl.

  • Causality: High local concentrations of the aryl halide can lead to it reacting with the already-formed Grignard reagent instead of the magnesium surface. This side reaction is also favored at higher temperatures.[1]

  • Minimization Strategies:

    • Slow Addition: Add the solution of 4-cyclopentylbromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with magnesium.

    • Temperature Control: Maintain a moderate reaction temperature. While some initial warming may be necessary, the reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Highly Activated Magnesium: Ensure the magnesium is highly activated before and during the addition of the aryl halide.

Question 3: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

Answer:

A color change to grayish or brownish is typical for the formation of a Grignard reagent.[2] However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[2][3]

Section 2: Reductive Synthesis Route: From 4-Cyclopentylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, 4-cyclopentylbenzaldehyde is a common starting material, and sodium borohydride (NaBH₄) is a frequently used reducing agent.

Troubleshooting Guide: Sodium Borohydride Reduction

Question 1: My reduction with NaBH₄ is sluggish or incomplete. What could be the issue?

Answer:

While NaBH₄ is a reliable reducing agent for aldehydes, several factors can affect its efficiency.

  • Causality: Sodium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and its reactivity can be influenced by the solvent and temperature.[4] Aldehydes are generally more reactive than ketones, and NaBH₄ is selective for these functional groups over less reactive ones like esters and amides.[5][6]

  • Optimization Strategies:

    • Solvent Choice: Protic solvents like ethanol or methanol are commonly used and can accelerate the reduction.[5]

    • Temperature: While many reductions proceed at room temperature, gentle heating may be required for less reactive substrates.

    • Stoichiometry: Although one mole of NaBH₄ can theoretically reduce four moles of an aldehyde, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion.[4]

Question 2: I am having difficulty with the work-up of my NaBH₄ reduction. I'm observing a persistent emulsion. How can I resolve this?

Answer:

Emulsion formation during the aqueous work-up of NaBH₄ reductions is a common problem, often due to the formation of borate salts.

  • Causality: The reaction of NaBH₄ with the aldehyde and solvent generates borate ester intermediates. Quenching the reaction with water or acid hydrolyzes these to boric acid and its salts, which can lead to the formation of emulsions, making phase separation difficult.

  • Work-up Procedures:

    • Acidic Quench: Carefully add a dilute acid (e.g., 1 M HCl) to the reaction mixture at 0°C until the pH is acidic.[7] This helps to decompose the borate complexes.

    • Use of Saturated Ammonium Chloride: Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative to strong acids and can also effectively break up borate complexes.[8]

    • Solvent Evaporation: If the reaction is performed in a water-miscible solvent like THF or ethanol, it can be beneficial to remove the organic solvent under reduced pressure before the aqueous work-up.[7]

    • Salting Out: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break emulsions and decrease the solubility of the organic product in the aqueous layer.

Question 3: After purification, my final product is contaminated with a boron-containing impurity. How can I remove it?

Answer:

Residual boron compounds can sometimes co-purify with the desired alcohol.

  • Causality: Boric acid and its esters can sometimes be difficult to remove completely during the initial work-up.

  • Purification Strategy:

    • Azeotropic Removal with Methanol: Boron compounds can be removed by repeatedly concentrating the reaction mixture from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[7]

Experimental Workflow Visualization

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A 4-Cyclopentylbromobenzene + Mg Turnings C Initiation (Iodine, Heat) A->C Combine B Anhydrous Ether/THF B->C D 4-Cyclopentylphenyl- magnesium Bromide C->D Reaction F Reaction Mixture D->F E Formaldehyde (or equivalent) E->F Slow Addition G Aqueous Acidic Work-up (e.g., NH4Cl) F->G Quench H Extraction with Organic Solvent G->H I Purification (e.g., Chromatography) H->I J This compound I->J

Caption: Workflow for the Grignard synthesis of this compound.

Sodium Borohydride Reduction Workflow

NaBH4_Reduction_Workflow cluster_reduction Reduction Step cluster_workup Work-up and Purification A 4-Cyclopentylbenzaldehyde D Reaction Mixture A->D B Sodium Borohydride (NaBH4) B->D Addition C Solvent (e.g., Methanol, Ethanol) C->D E Quench (e.g., Water, Dilute Acid) D->E F Extraction with Organic Solvent E->F G Purification (e.g., Recrystallization, Chromatography) F->G H This compound G->H

Caption: Workflow for the NaBH₄ reduction of 4-cyclopentylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction. The reduction of 4-cyclopentylbenzaldehyde with NaBH₄ is often preferred for its operational simplicity, milder reaction conditions, and the high chemoselectivity of the reducing agent.[5][6] The Grignard route is also highly effective but requires more stringent anhydrous conditions.

Q2: What are the key safety precautions to consider during these syntheses?

A2: For the Grignard synthesis, extreme care must be taken to exclude moisture, as the reaction with water is highly exothermic and can generate flammable gases. Anhydrous ether is also highly flammable. For the NaBH₄ reduction, the quenching step can generate hydrogen gas, so it should be performed in a well-ventilated fume hood with adequate cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify the presence of the hydroxyl (-OH) group and the absence of the starting aldehyde carbonyl (C=O) group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): To assess the purity of the product and monitor the progress of the reaction.

Q4: Can I use other reducing agents besides sodium borohydride?

A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that will also effectively reduce the aldehyde.[10] However, LiAlH₄ is much more reactive, requires strictly anhydrous conditions, and will also reduce other functional groups like esters and carboxylic acids.[10] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another alternative, although this may also reduce other unsaturated functionalities in the molecule.[11]

References

  • Reddit. Troubleshooting my grignard reactions. [Link]

  • Reddit. Help: NaBH4 workup advice. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Sciencemadness.org. Grignard successes and failures. [Link]

  • University of California, Irvine. NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Synthetic Communications. Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link]

  • Chemistry – An Asian Journal. Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

  • Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • PubChem. (4-Cyclopentylphenyl)(cyclopropyl)methanol. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • PubChemLite. This compound (C12H16O). [Link]

  • PubChem. Cyclopentyl(phenyl)methanol. [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. Critical role of solvent-modulated hydrogen-binding strength in the catalytic hydrogenation of benzaldehyde on palladium | Request PDF. [Link]

  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. [Link]

  • Technical University of Munich. Critical role of solvent-modulated hydrogen-binding strength in the catalytic hydrogenation of benzaldehyde on palladium. [Link]

  • YouTube. Triphenylmethanol Synthesis: Grignard Reaction. [Link]

  • OSTI.GOV. Critical role of solvent-modulated hydrogen-binding strength in the catalytic hydrogenation of benzaldehyde on palladium (Journal Article). [Link]

  • PubMed. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]

  • PNNL. Critical role of solvent modulated Hydrogen-binding strength for catalytic hydrogenation of benzaldehyde on Palladium (Journal Article). [Link]

  • MDPI. Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • TAPPI PEERS Conference. METHANOL PURIFICATION SYSTEM. [Link]

  • Google Patents.

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Technical Support Center: Synthesis of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for the synthesis of (4-Cyclopentylphenyl)methanol. As a Senior Application Scientist, I have compiled this guide to provide in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis of this important intermediate. This resource is designed to be a practical, field-proven guide to help you navigate the complexities of your experiments and ensure the integrity of your results.

Structure of this Guide

This guide is structured into two main sections, each addressing a common synthetic route to this compound:

  • Part 1: Grignard Reaction Route. This section focuses on the synthesis involving the reaction of a Grignard reagent with a suitable carbonyl compound, such as 4-cyclopentylbenzaldehyde.

  • Part 2: Reduction Route. This section covers the synthesis via the reduction of 4-cyclopentylbenzoic acid or its ester derivatives.

Each section contains a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format. We will delve into the causality behind experimental choices, potential side reactions, and strategies for purification and analysis.

Part 1: Troubleshooting the Grignard Reaction Route

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] In the context of synthesizing this compound, a common approach involves the reaction of a Grignard reagent with 4-cyclopentylbenzaldehyde. However, this route is not without its challenges. This section will address common issues and their solutions.

Core Reaction Pathway

Grignard_Reaction_Pathway cluster_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Workup Alkyl_Halide Cyclopentyl Bromide Grignard_Reagent Cyclopentylmagnesium Bromide Alkyl_Halide->Grignard_Reagent Mg, Anhydrous Ether/THF Mg Magnesium Metal Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Attack Aldehyde 4-Cyclopentylbenzaldehyde Aldehyde->Alkoxide Final_Product This compound Alkoxide->Final_Product H3O+

Caption: General workflow for the synthesis of this compound via the Grignard reaction.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

A1: Failure to initiate is a common frustration in Grignard synthesis. The primary culprit is almost always the presence of moisture or an oxidized magnesium surface.

  • Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources, such as water.[2] This reaction quenches the Grignard reagent as it forms. Additionally, magnesium metal readily forms a passivating layer of magnesium oxide on its surface, which prevents the reaction with the alkyl halide.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (nitrogen or argon). Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential and should be freshly distilled from a suitable drying agent or purchased as anhydrous grade and used immediately.[3]

    • Activation of Magnesium: The magnesium oxide layer must be disrupted. This can be achieved by:

      • Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

      • Chemical Activation: Adding a small crystal of iodine, which reacts with the magnesium surface. The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used.

    • Initiation with a Small Amount of Reagent: Add a small portion of the alkyl halide to the magnesium suspension and gently warm the mixture. A successful initiation is often indicated by the appearance of cloudiness and gentle bubbling. Once initiated, the remaining alkyl halide can be added dropwise.

Q2: I've observed a significant amount of a nonpolar byproduct in my crude product. GC-MS analysis suggests it's a dimer of my starting alkyl halide. What is this, and how can I minimize its formation?

A2: You are likely observing a byproduct from a Wurtz-type coupling reaction. This is a common side reaction in Grignard synthesis where the newly formed Grignard reagent reacts with the unreacted alkyl halide.[4]

  • Mechanism of Wurtz Coupling: R-MgX + R-X → R-R + MgX₂

  • Factors Promoting Wurtz Coupling:

    • High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to localized areas of high concentration, increasing the probability of coupling.

    • Elevated Temperatures: Higher reaction temperatures can favor the coupling reaction.

    • Reactive Halides: Benzyl and allyl halides are particularly prone to this side reaction.

  • Strategies for Minimization:

    • Slow and Controlled Addition: Add the alkyl halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux, ensuring that it reacts with the magnesium surface rather than the Grignard reagent in solution.

    • Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, the reaction is exothermic, and cooling may be necessary during the addition of the alkyl halide.

    • Use of Barbier Conditions: In some cases, adding the alkyl halide and the carbonyl compound simultaneously to the magnesium suspension (Barbier conditions) can minimize the concentration of free Grignard reagent and thus reduce coupling.

Q3: My final product is contaminated with unreacted 4-cyclopentylbenzaldehyde. How can I improve the conversion and purify the product?

A3: The presence of unreacted starting material can be due to several factors, including insufficient Grignard reagent or steric hindrance.

  • Troubleshooting the Reaction:

    • Titration of the Grignard Reagent: The actual concentration of your prepared Grignard reagent can vary. It is good practice to titrate a small aliquot of the Grignard solution before adding it to the aldehyde to ensure you are using a sufficient excess (typically 1.1 to 1.5 equivalents).

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. After the addition of the Grignard reagent, stirring the reaction mixture at room temperature or gentle reflux for 1-2 hours is often sufficient.

  • Purification Strategy:

    • Column Chromatography: Unreacted aldehyde is typically less polar than the desired alcohol product. Flash column chromatography on silica gel is an effective method for separation. A gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will elute the aldehyde first, followed by the this compound.

Data Interpretation: Identifying Products and Byproducts

CompoundKey ¹H NMR Signals (CDCl₃, approximate δ)Key ¹³C NMR Signals (CDCl₃, approximate δ)Notes
This compound 7.2-7.4 (m, 4H, Ar-H), 4.6 (s, 2H, -CH₂OH), 3.0 (quintet, 1H, Ar-CH-), 1.5-2.1 (m, 8H, cyclopentyl-H)145 (Ar-C), 140 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 65 (-CH₂OH), 45 (Ar-CH-), 34 (cyclopentyl-CH₂), 25 (cyclopentyl-CH₂)The benzylic -CH₂ signal is a key diagnostic peak.
4-Cyclopentylbenzaldehyde 9.9 (s, 1H, -CHO), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.1 (quintet, 1H, Ar-CH-), 1.5-2.1 (m, 8H, cyclopentyl-H)192 (-CHO), 152 (Ar-C), 135 (Ar-C), 130 (Ar-CH), 127 (Ar-CH), 45 (Ar-CH-), 34 (cyclopentyl-CH₂), 25 (cyclopentyl-CH₂)The aldehyde proton at ~9.9 ppm is highly characteristic.
1,2-Dicyclopentylbenzene (Wurtz-type product if starting from 2-bromocyclopentylbenzene) 7.1-7.3 (m, 4H, Ar-H), 3.0-3.2 (m, 2H, Ar-CH-), 1.5-2.1 (m, 16H, cyclopentyl-H)~140-145 (Ar-C), ~125-130 (Ar-CH), ~45 (Ar-CH-), ~34 (cyclopentyl-CH₂), ~25 (cyclopentyl-CH₂)Highly nonpolar, will elute early in chromatography. Lacks the alcohol or aldehyde functional groups.

Part 2: Troubleshooting the Reduction Route

The reduction of 4-cyclopentylbenzoic acid or its corresponding esters using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is another viable route to this compound.[5][6] While often high-yielding, this method requires careful handling of the pyrophoric reagent and attention to potential side reactions.

Core Reaction Pathway

Reduction_Pathway Carboxylic_Acid 4-Cyclopentylbenzoic Acid Intermediate Tetrahedral Intermediate Carboxylic_Acid->Intermediate 1. LiAlH4, Anhydrous Ether/THF Final_Product This compound Intermediate->Final_Product 2. H3O+ Workup

Caption: General workflow for the synthesis of this compound via reduction of the corresponding carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q4: My reduction with LiAlH₄ resulted in a complex mixture of products, and the yield of the desired alcohol is low. What could have gone wrong?

A4: Low yields and complex mixtures in LiAlH₄ reductions often stem from impure starting materials, improper reaction conditions, or issues during the workup.

  • Causality: LiAlH₄ is a very powerful and unselective reducing agent.[7] It will reduce most polar functional groups. If your starting 4-cyclopentylbenzoic acid is contaminated with other reducible impurities, they will also be converted to their corresponding alcohols or amines. Additionally, the highly exothermic nature of the reaction and the workup can lead to side reactions if not properly controlled.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure your 4-cyclopentylbenzoic acid or ester is of high purity. Recrystallize or purify it by column chromatography if necessary before the reduction.

    • Reaction Conditions:

      • Anhydrous Conditions: Like Grignard reagents, LiAlH₄ reacts violently with water.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere.

      • Temperature Control: The addition of the carboxylic acid to the LiAlH₄ suspension (or vice versa) should be done slowly at 0°C to control the initial exothermic reaction. The reaction can then be allowed to warm to room temperature or gently refluxed to ensure completion.

    • Workup Procedure (Fieser Workup): A careful workup is crucial to safely quench the excess LiAlH₄ and precipitate the aluminum salts for easy filtration. A common and reliable method is the Fieser workup:

      • Cool the reaction mixture to 0°C.

      • Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

      • Stir the resulting granular precipitate vigorously for 15-30 minutes, then filter and wash the solid thoroughly with an organic solvent (e.g., ether or ethyl acetate).

Q5: I am concerned about the safety of using LiAlH₄ on a larger scale. Are there any alternative reducing agents I can use?

A5: Yes, several alternative reducing agents can be used, which may offer a better safety profile or improved selectivity.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This is an excellent alternative for the reduction of carboxylic acids. It is generally more selective than LiAlH₄ and will not reduce esters, amides, or nitriles under the same conditions. The workup is also typically simpler.

  • Sodium Borohydride (NaBH₄) in the Presence of a Lewis Acid: While NaBH₄ alone is not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of a Lewis acid like BF₃·OEt₂ or by using it in combination with iodine.

  • Catalytic Hydrogenation: Under high pressure and temperature, and with a suitable catalyst (e.g., ruthenium-based), carboxylic acids can be reduced to alcohols. This method is often used in industrial settings.

Q6: How can I distinguish between the starting carboxylic acid and the final alcohol product using analytical techniques?

A6: Several analytical techniques can be used to monitor the progress of the reaction and confirm the identity of the product.

  • Thin-Layer Chromatography (TLC): Carboxylic acids are typically much more polar than their corresponding alcohols. On a silica gel TLC plate, the 4-cyclopentylbenzoic acid will have a much lower Rf value than this compound. A stain such as potassium permanganate can be used for visualization, as it will react with the alcohol.

  • Infrared (IR) Spectroscopy:

    • 4-Cyclopentylbenzoic Acid: Will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹.

    • This compound: The broad carboxylic acid O-H stretch will be replaced by a narrower alcohol O-H stretch around 3200-3600 cm⁻¹, and the C=O stretch will be absent.

  • NMR Spectroscopy: As detailed in the table in Q3, the disappearance of the carboxylic acid proton (if visible) and the appearance of the benzylic -CH₂OH signals are clear indicators of a successful reaction.

References

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Technical Support Center: Purification of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Cyclopentylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity final compound for their experiments. We will move beyond simple procedural lists to explore the underlying principles of purification, address common challenges, and provide robust, field-tested protocols to resolve them.

Section 1: Understanding Your Compound and Potential Impurities

Effective purification begins with a deep understanding of your target molecule and the likely contaminants. This compound is a primary alcohol, a structural class that lends itself to specific purification strategies.[1]

1.1 Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar compounds. These properties are critical for selecting appropriate solvents and techniques.

PropertyEstimated Value / ObservationRationale for Purification Strategy
Molecular Formula C₁₂H₁₆O---
Molecular Weight 176.25 g/mol [2][3]A moderate molecular weight suggests it is not overly volatile, but vacuum may be needed for distillation.
Physical State Likely a low-melting solid or a high-boiling oil at room temperature.If solid, recrystallization is the primary choice. If an oil, chromatography or distillation is necessary.
Polarity Moderately polar due to the hydroxyl (-OH) group, but with a large non-polar hydrocarbon backbone.This dual nature is key for selecting solvent systems in both recrystallization and chromatography.
Solubility Expected to be soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Toluene) and insoluble in water.[4]Crucial for choosing an appropriate recrystallization solvent or a mobile phase for chromatography.
Boiling Point High (estimated >250 °C at atm. pressure).Distillation will require reduced pressure (vacuum) to prevent decomposition.[5]

1.2 Common Synthesis Route & Likely Impurities

A prevalent method for synthesizing aryl methanols is the reduction of the corresponding benzaldehyde. In this case, the reduction of 4-cyclopentylbenzaldehyde is a likely route.

Caption: Common impurities in this compound synthesis.

This synthesis pathway introduces specific, predictable impurities:

  • Unreacted 4-Cyclopentylbenzaldehyde: More non-polar than the product.

  • 4-Cyclopentylbenzoic Acid: A common impurity in commercial benzaldehydes (via air oxidation). It is acidic and significantly more polar than the product.

  • Residual Solvents: From the reaction or workup (e.g., ethanol, THF, ethyl acetate).

Section 2: Purification Strategy and Troubleshooting FAQs

This section addresses the most common questions and issues encountered during purification.

FAQ 1: My crude product is a solid, but it's discolored and has a broad melting point. What should I do first?

Answer: Recrystallization is the most efficient first-line technique for purifying solid organic compounds.[6] It leverages differences in solubility between your desired compound and impurities at varying temperatures. The goal is to find a solvent (or solvent pair) that dissolves your compound when hot but not when cold, while impurities either remain insoluble at high temperatures or stay dissolved at low temperatures.

FAQ 2: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What does this mean and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a solid crystal lattice.

  • Causality: This often happens when the boiling point of the recrystallization solvent is too high or when there are significant impurities present that depress the melting point of your compound.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to make the solution slightly less saturated.[7]

    • Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.

    • If the problem persists, consider a different solvent with a lower boiling point or switch to a two-solvent system (see protocol below).

FAQ 3: My product is a persistent oil, or my recrystallization yield was unacceptably low. What is the next best method?

Answer: Flash column chromatography is the workhorse technique for purifying non-volatile oils or for separating compounds with similar polarities that are difficult to resolve by recrystallization.[8] This method separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).

FAQ 4: My compound seems to be degrading on the silica gel column. Is there an alternative?

Answer: Some compounds, particularly those sensitive to acid, can degrade on standard silica gel.

  • Causality: Silica gel is weakly acidic and can catalyze decomposition or rearrangement reactions.

  • Solutions:

    • Deactivate the Silica: Flush the packed column with your eluent system containing 1-3% triethylamine or ammonia before loading your sample. This neutralizes the acidic sites.[9]

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica gel, though this will require developing a new solvent system.

Section 3: Detailed Purification Protocols

3.1 Protocol 1: Recrystallization

Principle: This technique relies on the principle that the solubility of most solids increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the "mother liquor".[6]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalysts), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Forcing rapid crystallization by crashing it in an ice bath can trap impurities.[7] Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Recommended Solvent Systems for this compound

Solvent SystemTypeRationale & Use Case
Heptane / Ethyl Acetate Two-solventDissolve in minimal hot ethyl acetate, then add hot heptane dropwise until cloudy. Excellent for moderately polar compounds.[10]
Toluene Single-solventGood for aromatic compounds. Its higher boiling point can sometimes lead to oiling out, so slow cooling is critical.
Methanol / Water Two-solventDissolve in minimal hot methanol, then add water dropwise as the anti-solvent until persistent cloudiness appears. Re-heat to clarify and cool slowly.[10]

3.2 Protocol 2: Flash Column Chromatography

Principle: Separation is achieved based on polarity. Silica gel, the stationary phase, is highly polar. A solvent mixture, the mobile phase, is passed through the column. Non-polar compounds have a weak affinity for the silica and travel down the column quickly with the mobile phase. Polar compounds have a strong affinity for the silica and move down the column more slowly.[11]

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your desired product an Rf value of ~0.3. The impurities should be well-separated from the product spot.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column.[12]

    • Allow the silica to settle, tapping the column gently to ensure even packing without air bubbles.[13] Add a final layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column, maintaining a constant flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recommended Eluent System for this compound

Impurity ProfileStationary PhaseRecommended Eluent System (Mobile Phase)
Unreacted Aldehyde (less polar) & Benzoic Acid (more polar)Silica Gel (230-400 mesh)Start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate (e.g., Gradient elution from 95:5 to 80:20 Hexane:EtOAc).

Section 4: Final Purity Assessment

After purification, you must verify the purity of your this compound.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

References

  • PubChem. . National Center for Biotechnology Information.

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  • PubChem. . National Center for Biotechnology Information.

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Technical Support Center: Stability of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Cyclopentylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Refrigeration at 2-8°C is recommended. The compound should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents.[1]

Q2: My sample of this compound has developed a slight yellow tint. Is it still usable?

A2: A change in color can be an indicator of degradation. The benzylic alcohol functional group is susceptible to oxidation, which can form chromophoric impurities like the corresponding aldehyde, (4-Cyclopentylphenyl)methanal, or benzoic acid derivative, 4-Cyclopentylbenzoic acid.[3][4][5] While a slight color change may not significantly impact every application, it indicates a loss of purity. We strongly recommend re-analyzing the material using a validated analytical method, such as HPLC, to quantify its purity before use. For applications sensitive to impurities, using a fresh or re-purified batch is advisable.

Q3: What are the primary chemical liabilities of the this compound structure?

A3: The primary point of reactivity is the benzylic alcohol. This functional group is susceptible to several degradation pathways:

  • Oxidation: The benzylic alcohol can be readily oxidized to the corresponding aldehyde and further to the carboxylic acid, especially in the presence of oxidizing agents, air (auto-oxidation), or elevated temperatures.[4][5]

  • Dehydration: Under strong acidic conditions and heat, elimination of water can occur to form a reactive carbocation intermediate, which could lead to polymerization or other side reactions.

  • Esterification: The alcohol can react with carboxylic acids or acid halides to form esters.[6] While this is a synthetic reaction, it's crucial to be aware of if the compound is formulated with acidic excipients.

  • Photodegradation: Aromatic compounds and benzylic positions can be sensitive to UV light. Photochemical reactions may lead to the formation of radical species or photodehydroxylation, resulting in complex degradation profiles.[7]

Q4: How can I definitively assess the stability of my specific batch of this compound?

A4: The most robust method for assessing stability is to perform a forced degradation study.[8][9] This involves subjecting the compound to a range of harsh conditions (acid, base, oxidation, heat, and light) that exceed what it would experience during storage or use. By analyzing the samples at various time points with a stability-indicating analytical method, you can identify potential degradants, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Troubleshooting Action
Loss of Purity in Solution Over Time Solvent-Mediated Degradation or Auto-oxidation: The solvent may not be inert, or dissolved oxygen could be promoting slow oxidation of the benzylic alcohol.Action: Prepare fresh solutions for each experiment. If solutions must be stored, use high-purity (HPLC-grade) solvents, degas the solvent before use, and store the solution under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C) and protected from light.
Appearance of Unexpected Peaks in HPLC After Acidic Workup Acid-Catalyzed Dehydration/Rearrangement: The benzylic alcohol may be unstable to the acidic conditions, leading to the formation of ethers (like dibenzyl ether) or other byproducts.[12]Action: Neutralize acidic samples immediately after the reaction or extraction. If possible, use milder acidic conditions or perform the reaction at a lower temperature. Characterize the new peaks using LC-MS to identify potential degradants.
Inconsistent Potency or Biological Activity Results Formation of Inactive or Less Active Degradants: The observed activity may be compromised by the presence of degradation products that are inactive or act as antagonists. Oxidation to the carboxylic acid, for example, would significantly alter the molecule's polarity and binding properties.Action: Implement a stability-indicating analytical method to test all samples for purity just before they are used in biological assays. Correlate the purity data with the observed activity to determine if degradation is the root cause of the inconsistency.
Difficulty Dissolving Older Material Formation of Insoluble Degradation Products or Polymers: Over time, degradation can lead to the formation of less soluble byproducts. For instance, dehydration can lead to oligomerization.Action: Confirm the identity and purity of the material via analytical testing (e.g., HPLC, NMR). If impurities are detected, attempt to purify a small amount by recrystallization or column chromatography. If purification is not feasible, it is best to procure a new batch of the compound.

Proposed Degradation Pathways

The chemical structure of this compound makes it primarily susceptible to oxidation. The following diagram illustrates the most probable degradation pathway under oxidative stress.

G cluster_main Proposed Oxidative Degradation of this compound A This compound (Parent Compound) B (4-Cyclopentylphenyl)methanal (Aldehyde Intermediate) A->B Mild Oxidation [O] C 4-Cyclopentylbenzoic Acid (Carboxylic Acid Product) B->C Further Oxidation [O]

Caption: Proposed primary degradation pathway via oxidation.

Causality Explained: The benzylic carbon is activated by the adjacent phenyl ring, which stabilizes the transition states and intermediates involved in oxidation. The initial oxidation to the aldehyde is often the rate-limiting step. The aldehyde intermediate is generally more reactive and can be quickly oxidized further to the more stable carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study to understand the stability profile of this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[11]

G cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis 0.1N HCl, 60°C prep->acid base Base Hydrolysis 0.1N NaOH, 60°C prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal Stress Solid & Solution, 80°C prep->therm photo Photolytic Stress UV/Vis Light, RT prep->photo sample 3. Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sample base->sample ox->sample therm->sample photo->sample quench 4. Neutralize/Quench (If applicable) sample->quench analyze 5. Analyze by HPLC-DAD/MS (Stability-Indicating Method) quench->analyze eval 6. Evaluate Results (Purity, Mass Balance, Degradant ID) analyze->eval

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions Application:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the stock solution and a sample of the solid powder at 80°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Include a dark control wrapped in foil.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The duration should be adjusted to achieve the target degradation level.

  • Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to halt the degradation reaction.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method (see Protocol 2). A Diode Array Detector (DAD) is crucial for assessing peak purity.

  • Evaluation: Calculate the percentage of degradation. Check for mass balance to ensure all major degradants are detected.[8] Use LC-MS to obtain mass information on unknown peaks for structural elucidation.

Protocol 2: General Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: The nonpolar C18 stationary phase is well-suited for retaining the hydrophobic cyclopentylphenyl moiety, while allowing for separation from more polar or less polar degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile. Rationale: Formic acid helps to protonate silanols on the column and improve peak shape. Acetonitrile is a common organic modifier providing good resolution for aromatic compounds.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm. Rationale: The phenyl group provides strong UV absorbance around this wavelength. A Diode Array Detector (DAD) is highly recommended for simultaneous multi-wavelength analysis and peak purity assessment.

  • Injection Volume: 10 µL.

Summary of Expected Forced Degradation Results

Stress Condition Expected Stability Likely Major Degradation Products
0.1 M HCl, 60°C Likely StableMinimal degradation expected. Possible minor formation of dehydration-related products under extended stress.
0.1 M NaOH, 60°C Likely StableBenzyl alcohols are generally stable to base. Minimal degradation expected.
3% H₂O₂, RT Labile Significant degradation expected. (4-Cyclopentylphenyl)methanal and 4-Cyclopentylbenzoic Acid.
Heat, 80°C Moderately StableSlow oxidation may occur, leading to the aldehyde and carboxylic acid.
Light (ICH Q1B) Potentially LabileDegradation profile may be complex, potentially involving radical species.[7]

References

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  • Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed, 48(9), 1299-303. [Link]

  • Ciriminna, R., et al. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. [Link]

  • Wojnárovits, L., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]

  • Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices. Retrieved from Purosolv. [Link]

  • Carl ROTH. (n.d.). Methanol - Safety Data Sheet. Retrieved from Carl ROTH. [Link]

  • Singh, B., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

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Technical Support Center: Scale-Up of (4-Cyclopentylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of (4-Cyclopentylphenyl)methanol. This resource is designed for researchers, chemists, and process development professionals to provide actionable solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the nuances of the most common synthetic routes, offering insights grounded in mechanistic principles and practical, field-proven experience.

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, typically proceeds via two primary pathways:

  • The Grignard Route: Reaction of a 4-cyclopentylphenylmagnesium halide with a formaldehyde source.

  • The Reduction Route: Reduction of 4-cyclopentylbenzoic acid or its corresponding esters.

Each route presents a unique set of challenges during scale-up. This guide is structured to address these specific issues in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your process development.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of each synthetic route.

Route A: Grignard Reaction Troubleshooting

The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to scale-up variables.[1] The reaction involves forming 4-cyclopentylphenylmagnesium bromide from 4-cyclopentylbromobenzene, which then acts as a nucleophile to attack a formaldehyde source, yielding the desired primary alcohol after an acidic workup.[2][3][4][5]

Caption: Workflow for this compound synthesis via the Grignard route.

Q1: My Grignard reaction yield is low, and I'm isolating a significant amount of a nonpolar byproduct, 4,4'-dicyclopentylbiphenyl. What is happening and how can I fix it?

A1: You are observing the formation of a Wurtz coupling product.[6][7] This is a classic side reaction in Grignard synthesis where a newly formed molecule of the Grignard reagent (4-cyclopentylphenylmagnesium bromide) reacts with a molecule of the unreacted starting material (4-cyclopentylbromobenzene).[6][8]

Probable Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution
High Local Concentration of Alkyl Halide Rapid addition of 4-cyclopentylbromobenzene creates localized "hotspots" of high concentration, increasing the probability of the Grignard reagent colliding with the halide instead of the magnesium surface.[6][8]Add the 4-cyclopentylbromobenzene solution dropwise or via a syringe pump to the magnesium suspension. Ensure vigorous stirring to promote rapid dispersion.
Elevated Reaction Temperature The Grignard formation is exothermic.[9] If the heat is not dissipated effectively, the increased temperature can accelerate the rate of the Wurtz coupling side reaction.[6][8]Maintain a controlled temperature, often at a gentle reflux. For large-scale reactions, ensure your reactor has adequate cooling capacity. Consider initiating the reaction at room temperature and then applying heat only if necessary.
Poor Magnesium Activation/Surface Area A passivated layer of magnesium oxide on the turnings can delay initiation.[10] If the reaction is slow to start, unreacted halide builds up, creating conditions ripe for Wurtz coupling once the reaction initiates.Use fresh, high-quality magnesium turnings. Activate the magnesium before adding the bulk of the halide by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[11] Ensure the magnesium is not finely powdered, which can react too violently, but has sufficient surface area.[9]

Q2: I am struggling to initiate the Grignard reaction at scale. It works at 1g, but not at 1kg.

A2: This is a common and dangerous scale-up challenge. Failure to initiate can lead to a dangerous accumulation of the alkyl halide. When the reaction finally starts, it can proceed with uncontrollable exothermicity.[12]

Probable Causes & Solutions:

  • Moisture: Grignard reagents react readily with water.[9][13] On a larger scale, there is more surface area (glassware, solvent, etc.) for trace moisture to adsorb. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[11] Use freshly distilled, anhydrous solvents.

  • Poor Mass Transfer: On a larger scale, simply scaling up the stirrer speed may not be sufficient. Ensure the magnesium turnings are well-suspended and not sitting at the bottom of the reactor. Consider using a mechanical stirrer with an appropriate impeller design for solid suspensions.

  • Magnesium Quality: The quality and surface condition of the magnesium are critical. As mentioned above, use chemical activation (iodine, 1,2-dibromoethane) to create a fresh, reactive surface.[11]

Q3: The addition of paraformaldehyde to my Grignard reagent is highly exothermic and difficult to control. Sometimes I get a low yield of a complex mixture.

A3: This issue stems from the nature of the formaldehyde source and the reaction's execution. Paraformaldehyde is a solid polymer that must depolymerize to gaseous formaldehyde to react.[14] This process can be erratic, and the subsequent reaction with the Grignard reagent is very fast.

Probable Causes & Solutions:

  • Uncontrolled Depolymerization: Adding solid paraformaldehyde directly can lead to uncontrolled, localized reaction rates as it depolymerizes. The yield can be substantially lower if the paraformaldehyde is not rigorously dried.[14]

  • Alternative Formaldehyde Source: While technically challenging, generating formaldehyde gas by heating dry paraformaldehyde and bubbling it into the Grignard solution can provide better control.[14] However, this requires specialized equipment to prevent the gas from re-polymerizing in the delivery tubes.[14][15]

  • Reverse Addition: A safer and often more controllable method at scale is to add the Grignard reagent solution slowly to a well-stirred suspension of dry paraformaldehyde in anhydrous ether at a controlled temperature (e.g., 0 °C). This keeps the concentration of the reactive Grignard reagent low at all times.

Q4: My workup is plagued by persistent emulsions, making phase separation a nightmare.

A4: Emulsions during Grignard workups are typically caused by finely precipitated magnesium salts (e.g., Mg(OH)Br) that stabilize the interface between the organic and aqueous layers.[16]

Solutions:

  • Quenching Method: Instead of water, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16] This helps to keep the magnesium salts more soluble in the aqueous phase.

  • "Salting Out": After quenching, add a saturated brine (NaCl solution) during the extraction. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic product into the organic layer, which can help break the emulsion.[16]

  • Filtration: If a thick precipitate forms, you may need to filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the fine solids before attempting the phase separation.[17] Wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.[16]

Route B: Reduction Reaction Troubleshooting

This route involves the reduction of 4-cyclopentylbenzoic acid or, more commonly, its methyl or ethyl ester, using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄).[18]

Caption: Workflow for this compound synthesis via the reduction route.

Q1: My reduction is incomplete. I still see starting ester in the crude product by NMR/HPLC.

A1: Incomplete reduction is a common issue, especially at scale, and points to problems with the reducing agent or reaction conditions.

Probable Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution
Insufficient Reducing Agent LiAlH₄ is extremely reactive with trace amounts of water or acidic protons.[18][19] Any moisture in the solvent, glassware, or starting material will consume the reagent before it can reduce the ester.Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents). Ensure the starting ester is dry and the solvent is rigorously anhydrous.
Poor Solubility/Addition Method If LiAlH₄ is added as a solid, it can become coated with product salts, reducing its reactivity. If the ester is added too quickly to the LiAlH₄ slurry, it can react at the surface and precipitate, preventing full conversion.For larger scales, it is often best to add a solution of the ester slowly to a stirred slurry of LiAlH₄ in THF. This maintains an excess of the reducing agent throughout the reaction. Mechanical stirring is recommended.[19]
Incorrect Choice of Reagent Sodium borohydride (NaBH₄) is not strong enough to reduce esters to alcohols under standard conditions.[18][20][21] You must use a more powerful reducing agent like LiAlH₄.Confirm you are using LiAlH₄ or another suitable strong reducing agent (e.g., borane complexes).[18][20][22]

Q2: The quenching process for my large-scale LiAlH₄ reaction is violent and hazardous. How can I do this more safely?

A2: Quenching excess LiAlH₄ is one of the most hazardous steps in this process due to the vigorous and exothermic reaction with protic sources, which liberates flammable hydrogen gas.[19][23] Extreme caution is mandatory.

The Fieser Workup (Recommended for Safety and Scalability):

This is a widely accepted, sequential method to safely quench LiAlH₄ reactions and produce granular, easily filterable aluminum salts. For a reaction containing 'X' g of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise , add 'X' mL of water . (e.g., if you used 10g of LiAlH₄, add 10 mL of water). Stir vigorously. You will observe gas evolution.

  • Next, slowly and dropwise , add 'X' mL of 15% (w/v) aqueous NaOH .

  • Finally, slowly and dropwise , add '3X' mL of water .

  • Stir the resulting mixture vigorously for 30 minutes to 1 hour. It should transform from a gelatinous mess into a white, granular, and easily stirrable slurry.

  • Filter the slurry, washing the solid aluminum salts thoroughly with THF or another suitable solvent (like ethyl acetate) to recover all of the product.

Q3: After quenching, I have a gelatinous precipitate that is impossible to filter.

A3: This is a classic sign of an improper quenching procedure. The formation of gelatinous aluminum hydroxides will trap your product and make isolation extremely difficult.

Solution:

  • Strictly follow the Fieser workup protocol described above (Q2). The sequential addition of water, aqueous base, and then more water is specifically designed to produce granular aluminum salts (LiAlO₂) that are easy to filter. If you have already formed the gel, you can sometimes rescue it by adding aqueous Rochelle's salt (sodium potassium tartrate) and stirring for several hours, as the tartrate can chelate the aluminum salts and bring them into the aqueous solution.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: For large-scale industrial production, which route is generally preferred: Grignard or Reduction?

A1: This is a complex decision that depends on cost, safety, and available equipment.

FactorGrignard RouteReduction Route
Atom Economy Generally good.Good, but depends on the synthesis of the starting acid/ester.
Reagent Cost Magnesium is inexpensive. 4-cyclopentylbromobenzene can be moderately expensive.LiAlH₄ is expensive and requires special handling.[24] The starting benzoic acid derivative may be cheaper than the bromo-equivalent.
Safety & Handling Grignard initiation can be tricky and hazardous at scale.[1][12] Ether solvents are extremely flammable.LiAlH₄ is pyrophoric and reacts violently with water, posing significant fire and explosion risks.[19][23][25] Quenching is a major safety bottleneck.
Process Control Initiation and exotherm control are the main challenges.Quenching and handling of the pyrophoric reagent are the main challenges. Workup is often simpler if done correctly.
Conclusion Often favored if the starting halide is readily available and the process safety for handling Grignard reactions is well-established.May be favored if the starting carboxylic acid is significantly cheaper or if the facility is better equipped to handle pyrophoric reagents than to manage the intricacies of Grignard initiation.

Q2: What are the critical process parameters (CPPs) I should monitor for scale-up?

A2:

  • For the Grignard Route:

    • Rate of addition of the alkyl halide (controls concentration and exotherm).

    • Reaction Temperature (affects initiation and side reaction rates).

    • Stirrer Speed/Agitation Efficiency (critical for mass transfer and preventing hotspots).

    • Moisture Content of solvent and reagents.

  • For the Reduction Route:

    • Reaction Temperature (especially during quenching).

    • Rate of addition of the limiting reagent (ester or hydride).

    • Stirrer Speed/Agitation Efficiency (to keep hydride suspended and ensure proper mixing during quench).

    • Moisture Content of the system.

Q3: How can I purify the final this compound product to >99% purity at scale?

A3:

  • Primary Purification (Post-Workup): The primary impurity from the Grignard route is often the nonpolar Wurtz coupling product (4,4'-dicyclopentylbiphenyl). The primary impurity from an incomplete reduction is the less polar starting ester.

  • Crystallization: this compound is a solid at room temperature. Crystallization is the most effective and scalable purification method. A good starting point is a solvent/anti-solvent system. For example, dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (like toluene or heptane) and then either cooling slowly or adding a miscible anti-solvent in which it is insoluble (like hexane) to induce crystallization. The nonpolar biphenyl impurity will likely remain in the mother liquor.

  • Silica Gel Chromatography: While effective at the lab scale, large-scale column chromatography is expensive and generates significant solvent waste. It should be considered a last resort if crystallization fails to achieve the desired purity.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (10g Scale Example)

  • Safety: This reaction must be conducted under an inert atmosphere (N₂) in a fume hood. Anhydrous ether is extremely flammable.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a N₂ inlet, and a dropping funnel. Flame-dry all glassware under vacuum and cool under N₂.

  • Grignard Formation: To the flask, add magnesium turnings (2.6 g, 107 mmol) and a single crystal of iodine. Begin stirring. In the dropping funnel, prepare a solution of 4-cyclopentylbromobenzene (20.0 g, 88.8 mmol) in 100 mL of anhydrous THF.

  • Add ~10 mL of the bromide solution to the magnesium. The brownish-purple color of the iodine should fade, and gentle bubbling should indicate initiation. If no initiation occurs, gentle warming with a heat gun may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1 hour until most of the magnesium is consumed. Cool the greyish-black solution to 0 °C.

  • Reaction with Formaldehyde: To a separate, dry 1 L flask under N₂, add dry paraformaldehyde (4.0 g, 133 mmol) and 50 mL of anhydrous THF. Cool this suspension to 0 °C.

  • Slowly transfer the prepared Grignard reagent solution to the paraformaldehyde suspension via cannula over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction back to 0 °C. Slowly and carefully quench by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate. Separate the layers. Extract the aqueous layer with another 2 x 50 mL of ethyl acetate.

  • Combine the organic layers, wash with 100 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot heptane/hexane mixture to yield pure this compound.

Protocol 2: Synthesis via LiAlH₄ Reduction (10g Scale Example)

  • Safety: LiAlH₄ is a pyrophoric solid that reacts violently with water. This reaction must be conducted under an inert atmosphere (N₂) in a fume hood by trained personnel.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a N₂ inlet, and a dropping funnel. Flame-dry all glassware under vacuum and cool under N₂.

  • Reduction: To the flask, carefully add Lithium Aluminum Hydride (1.9 g, 50 mmol) and 100 mL of anhydrous THF. Stir to form a grey slurry. Cool the slurry to 0 °C.

  • In the dropping funnel, prepare a solution of methyl 4-cyclopentylbenzoate (10.0 g, 49 mmol) in 50 mL of anhydrous THF.

  • Add the ester solution dropwise to the LiAlH₄ slurry over 30 minutes, keeping the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour. Monitor reaction completion by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C.

    • Slowly add 1.9 mL of water dropwise.

    • Slowly add 1.9 mL of 15% aqueous NaOH dropwise.

    • Slowly add 5.7 mL of water dropwise.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. A white, granular precipitate should form.

  • Filter the solids through a pad of Celite®, washing the filter cake thoroughly with 3 x 50 mL of THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot hexane to yield pure this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Scaling Up Grignard Purification.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
  • ACS Publications. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
  • Reddit. (2014). Why is my book doing this? NaBH4 vs LiAlH4?. r/chemhelp.
  • Quora. (2018). Why is NaBH4 preferred over LiAlH4 in reduction of stable alkyl halides having functional groups such as carboxylic acid, ester, amide, cyanide?.
  • BenchChem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.
  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4.
  • Khan Academy. (2024). Reducing agents: LiAlH4 and NaBH4. YouTube.
  • Chemistry LibreTexts. (2023). Wurtz reaction.
  • ACS Publications. (2022). Lessons Learned: Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety.
  • Filo. (2025). Reaction of Grignard reagent with formaldehyde (HCHO) followed by acidic workup.
  • ResearchGate. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • YouTube. (2023). Reaction of Grignard Reagent with Formaldehyde.
  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
  • Reddit. (2014). Paraformaldehyde + Grignard reagent. r/chemistry.
  • Allen. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Sciencemadness.org. (2018). what form of formaldehyde is used in grignards?.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. (2022). Lessons Learned: Lithium Aluminum Hydride Fires.
  • Reddit. (2022). Grignard work up. r/Chempros.
  • ACS Publications. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
  • University of Massachusetts Boston. (n.d.). Formation and reaction of a Grignard reagent.
  • Hokkaido University. (2021). 120-year-old reaction turned on its head with environment-friendly, paste-based method.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents.
  • BYJU'S. (n.d.). Grignard Reagent.

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Technical Support Center: Catalyst Deactivation in (4-Cyclopentylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalyst deactivation during the synthesis of (4-Cyclopentylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the catalytic hydrogenation of 4-cyclopentylbenzaldehyde. Our approach is rooted in explaining the fundamental causes of deactivation to empower you with effective, field-proven solutions.

Overview of the Synthesis Pathway

The primary industrial and laboratory route to this compound involves the catalytic hydrogenation of 4-cyclopentylbenzaldehyde. This reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, under a hydrogen atmosphere.[1][2][3][4] While efficient, the catalyst is susceptible to various deactivation mechanisms that can impede reaction progress and reduce yield.

Synthesis_Pathway reactant 4-Cyclopentylbenzaldehyde catalyst Pd/C, Pt/C, or Ni Catalyst reactant->catalyst reagent + H₂ (Hydrogen Gas) reagent->catalyst product This compound catalyst->product Hydrogenation

Caption: Synthesis of this compound via catalytic hydrogenation.

Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format to guide you through the diagnostic process.

Q1: My reaction conversion has suddenly and drastically decreased. What is the likely cause?

A sharp, severe drop in catalytic activity often points to catalyst poisoning .[5] Poisoning occurs when impurities in the reactant feed or solvent chemisorb strongly onto the catalyst's active sites, rendering them inaccessible to the reactants.[6][7][8]

  • Causality: Unlike gradual deactivation, poisoning is an acute event. Molecules with lone pairs of electrons, such as those containing sulfur, nitrogen, or halides, have a high affinity for the d-orbitals of transition metals like palladium and platinum.[5][7] This bond is often strong and can be considered irreversible under reaction conditions.[9][10]

  • Immediate Troubleshooting Steps:

    • Analyze Starting Materials: Use techniques like GC-MS or elemental analysis to screen your 4-cyclopentylbenzaldehyde starting material and solvent for common poisons.

    • Purify the Feedstock: If impurities are detected, purify the aldehyde (e.g., via distillation or recrystallization) and use a fresh, high-purity solvent.

    • Introduce a Guard Bed: For continuous flow processes, consider passing the feedstock through a bed of adsorbent material designed to trap poisons before it reaches the catalyst reactor.[10]

Common Catalyst Poisons for Pd, Pt, Ni Typical Sources Effect on Catalyst
Sulfur Compounds (thiols, sulfides)Contaminated starting materials, rubber stoppersStrong, often irreversible chemisorption on active sites.[5]
Halides (Cl⁻, Br⁻)Residuals from upstream synthesis stepsBlocks active sites and can promote metal leaching.[7]
Carbon Monoxide (CO)Impure hydrogen gas, side reactionsCompetitively adsorbs to active sites.[8]
Nitrogen Heterocycles (e.g., pyridine)Contaminants in solvents or reagentsStrong adsorption via nitrogen's lone pair.[7]
Q2: The reaction starts well but slows down significantly over time, and a dark residue is visible on the catalyst. What's happening?

This is a classic symptom of fouling or coking . Fouling is the physical deposition of substances from the reaction medium onto the catalyst surface, which blocks active sites and pores.[6][11]

  • Causality: In the context of aldehyde hydrogenation, fouling can occur if side reactions produce heavy, non-volatile byproducts or polymers. High reaction temperatures can accelerate the decomposition of organic molecules, leading to the formation of carbonaceous deposits (coke) on the catalyst surface.[11][12]

  • Troubleshooting & Prevention Protocol:

    • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Exothermic reactions can create localized "hot spots" on the catalyst surface, promoting coke formation.[13]

    • Optimize Hydrogen Pressure: Ensure sufficient hydrogen pressure. A hydrogen-starved environment can favor side reactions that lead to fouling.

    • Check for Byproducts: Analyze the crude reaction mixture for high-molecular-weight species. Their presence confirms that fouling is the likely deactivation mechanism.

    • Catalyst Regeneration (for Coking): A fouled catalyst can often be regenerated. A common method for carbon-based supports is a controlled burnout process:

      • Carefully filter and wash the catalyst with a clean solvent to remove adsorbed organics.

      • Dry the catalyst under a vacuum.

      • Perform a calcination under a dilute stream of air or oxygen in nitrogen. The temperature must be carefully controlled (typically 300-400°C) to burn off the carbon deposits without thermally degrading (sintering) the metal particles.

Deactivation_Mechanisms cluster_0 Deactivation Pathways Active Active Catalyst High Surface Area Accessible Sites Poisoned Poisoned Catalyst Blocked Active Sites Active->Poisoned Chemisorption of Impurities (S, N, Halides) Fouled Fouled/Coked Catalyst Blocked Pores & Surface Active->Fouled Physical Deposition (Coke, Polymers) Sintered Sintered Catalyst Reduced Surface Area Active->Sintered High Temperature (Crystallite Growth) Leached Leached Catalyst Loss of Active Metal Active->Leached Dissolution in Solvent (Acidic/Complexing Agents)

Caption: The primary mechanisms of heterogeneous catalyst deactivation.

Q3: My catalyst's performance is declining gradually over many reaction cycles, even with pure reactants. What is the cause?

A slow, gradual loss of activity over repeated uses often indicates thermal degradation , also known as sintering .[6] This is an irreversible process where the fine metal nanoparticles on the catalyst support migrate and agglomerate into larger crystals.

  • Causality: The high surface area of a fresh catalyst is due to the small size of its metal crystallites. At elevated temperatures, these particles become mobile and merge, a thermodynamically favorable process that minimizes surface energy.[6] This leads to a significant reduction in the number of active sites available for catalysis.

  • Prevention Strategies:

    • Strict Temperature Control: Avoid exceeding the recommended operating temperature for your catalyst. For Pd/C, prolonged exposure to temperatures above 150-200°C can initiate sintering.

    • Choose a Thermally Stable Support: While activated carbon is common, other supports like alumina or titania may offer better thermal stability for high-temperature applications.[14]

    • Limit Catalyst Lifetime: Accept that thermal degradation is a natural aging process. Define a set number of cycles for the catalyst before it is replaced to ensure consistent process performance.

Q4: I am detecting trace amounts of palladium (or other catalyst metal) in my product solution. What does this signify?

The presence of the active metal in the product stream is a clear sign of leaching .[15] This is the dissolution of the metal from the solid support into the liquid reaction medium. Leaching is a severe and irreversible form of deactivation.[16]

  • Causality: Leaching can be promoted by certain solvents or impurities that can complex with the metal, or by acidic conditions that can oxidize and dissolve it.[17][18][19] For instance, if there are acidic impurities in the starting aldehyde (e.g., residual 4-cyclopentylbenzoic acid), they can facilitate the leaching of palladium.

  • Mitigation Protocol:

    • Control pH: Ensure the reaction medium is neutral. If the starting material is acidic, consider a pre-neutralization step.

    • Solvent Selection: Use non-coordinating, neutral solvents. Protic solvents or those with strong chelating properties may increase the risk of leaching.

    • Catalyst Choice: Some catalysts are designed with stronger metal-support interactions to minimize leaching. Consult with catalyst suppliers for options suited for your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q: Can a poisoned catalyst be regenerated? A: It depends on the poison. If deactivation is caused by weakly adsorbed species (reversible poisoning), it may be possible to regenerate the catalyst by washing it with a specific solvent or by a mild thermal treatment under an inert gas flow.[5] However, for strongly chemisorbed poisons like sulfur, regeneration is often difficult and may require harsh oxidative treatments that risk damaging the catalyst structure. In most cases, replacement is more economical.[5][10]

Q: How does solvent choice impact catalyst stability? A: The solvent plays a crucial role. As mentioned, acidic or strongly coordinating solvents can cause leaching.[15][19] Furthermore, very polar solvents can sometimes interact strongly with the catalyst support, altering the electronic properties of the metal and affecting activity. Water, if present, can also influence reaction pathways and catalyst stability, sometimes promoting side reactions or altering the support structure.[20]

Q: What is the typical lifespan of a Pd/C catalyst in this synthesis? A: The lifespan is highly dependent on the purity of the reactants, the reaction conditions (temperature, pressure), and the mechanical handling of the catalyst. In a clean, well-optimized batch process, a high-quality Pd/C catalyst might be recycled 5-10 times before a significant drop in performance due to gradual sintering or minor fouling is observed. In continuous processes, the catalyst lifetime is usually measured in hundreds or thousands of hours on stream.

Q: I suspect deactivation. What is a logical workflow to diagnose the problem? A: Follow a systematic approach to isolate the root cause. The flowchart below provides a structured diagnostic pathway.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Conversion/Rate) Q1 Is the activity drop SUDDEN & SEVERE? Start->Q1 A1_Yes Likely POISONING Q1->A1_Yes Yes Q2 Is the activity drop GRADUAL over one run? Is there visible residue? Q1->Q2 No Sol1 Action: Analyze & Purify Starting Materials & Solvents A1_Yes->Sol1 End Replace Catalyst Sol1->End A2_Yes Likely FOULING / COKING Q2->A2_Yes Yes Q3 Is the activity drop GRADUAL over many cycles? Q2->Q3 No Sol2 Action: Lower Temp, Increase H₂ Pressure, Consider Regeneration A2_Yes->Sol2 Sol2->End A3_Yes Likely THERMAL DEGRADATION (Sintering) Q3->A3_Yes Yes Q4 Is catalyst metal detected in the product solution? Q3->Q4 No Sol3 Action: Lower Temp, Adhere to Cycle Limit A3_Yes->Sol3 Sol3->End A4_Yes LEACHING is occurring Q4->A4_Yes Yes Q4->End No / Unresolved Sol4 Action: Control pH, Re-evaluate Solvent Choice A4_Yes->Sol4 Sol4->End

Caption: A workflow for troubleshooting catalyst deactivation.

References

  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology (RSC Publishing).
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  • Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC. NIH.
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  • Hydrogenation of aromatic aldehydes in the presence of 2 in water. [a]. ResearchGate.
  • Unraveling Temperature-Dependent Plasma-Catalyzed CO2 Hydrogenation - PMC. NIH.
  • (4-Cyclopentylphenyl)(cyclopropyl)methanol | C15H20O | CID 177683527. PubChem.
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  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI.
  • Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water | JACS Au. ACS Publications.
  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [No Source Found].
  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journals.
  • Grignard Reaction: Synthesis of Triphenylmethanol. [No Source Found].
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University.
  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI.
  • Triphenylmethanol Synthesis: Grignard Reaction. YouTube.
  • Catalysts for - METHANOL SYNTHESIS. Clariant.
  • Methanol synthesis catalyst - European Patent Office - EP 0482753 A2. Googleapis.com.
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  • Benzoic acid methanol | C8H10O3 | CID 67901482. PubChem - NIH.
  • Cyclopentyl(phenyl)methanol | C12H16O | CID 316741. PubChem - NIH.
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By-product formation and removal in (4-Cyclopentylphenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Cyclopentylphenyl)methanol Reactions

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to by-product formation and removal during the synthesis and subsequent reactions of this important intermediate. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Synthesis of this compound

The two most common routes to synthesize this compound are the reduction of 4-cyclopentylbenzaldehyde and the Grignard reaction between a suitable organomagnesium reagent and an aldehyde. Each pathway presents unique challenges in by-product formation.

Question 1: After synthesizing this compound via Grignard reaction, my NMR shows unreacted 4-bromocyclopentane and a nonpolar impurity. What are these, and how can I remove them?

Answer:

  • Plausible Cause & Mechanism: This issue points to two classic Grignard side reactions.

    • Unreacted Starting Material: The presence of 4-bromocyclopentane indicates an incomplete formation of the Grignard reagent (cyclopentylmagnesium bromide). This is often due to passivation of the magnesium turnings by an oxide layer (MgO).[1]

    • Wurtz Coupling By-product: The nonpolar impurity is likely dicyclopentyl, formed via a Wurtz-type coupling reaction where the Grignard reagent reacts with the remaining alkyl halide.[1] This side reaction can be catalyzed by impurities in the magnesium.[1]

  • Identification:

    • TLC Analysis: Spot the crude product on a silica plate and elute with 9:1 Hexane:Ethyl Acetate. You should see three spots: dicyclopentyl (high Rf, nonpolar), 4-bromocyclopentane (intermediate Rf), and the desired alcohol product (low Rf, polar).

    • GC-MS Analysis: This will confirm the mass of the by-products, definitively identifying them as dicyclopentyl and unreacted starting material.

  • Troubleshooting & Removal Protocol:

    • Prevention:

      • Magnesium Activation: Before the reaction, activate the magnesium turnings by stirring them with a small amount of iodine or 1,2-dibromoethane in anhydrous ether until the color disappears. This removes the passivating oxide layer.

      • Slow Addition: Add the 4-bromocyclopentane solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations that favor coupling.[1]

    • Purification (Column Chromatography): Flash column chromatography is highly effective for separating these components.

Compound Polarity Typical Rf (9:1 Hex:EtOAc) Elution Order
DicyclopentylNonpolar~0.951st
4-BromocyclopentaneLow~0.802nd
This compoundPolar~0.303rd

Detailed Protocol: Flash Chromatography

  • Prepare a silica gel column packed in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed sample onto the top of the column.

  • Begin elution with pure hexane to wash out the nonpolar dicyclopentyl. Monitor the fractions using TLC.

  • Gradually increase the solvent polarity by adding ethyl acetate (e.g., to 98:2 Hex:EtOAc) to elute the 4-bromocyclopentane.

  • Further increase the polarity (e.g., to 9:1 or 8:2 Hex:EtOAc) to elute the desired product, this compound.[2]

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Question 2: My synthesis of this compound involved the reduction of 4-cyclopentylbenzaldehyde with NaBH₄. However, I see a significant amount of the starting aldehyde in my final product. What went wrong?

Answer:

  • Plausible Cause & Mechanism: The presence of unreacted starting material points to incomplete reduction. Several factors can cause this:

    • Insufficient Reducing Agent: The stoichiometry may have been miscalculated, or the sodium borohydride (NaBH₄) may have degraded due to improper storage (exposure to moisture).

    • Low Reaction Temperature: While NaBH₄ reductions are often performed at 0 °C to control reactivity, excessively low temperatures can slow the reaction rate to the point of being impractical.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Identification:

    • TLC Analysis: The starting aldehyde will have a higher Rf value than the product alcohol in a typical hexane/ethyl acetate system due to its lower polarity. A p-anisaldehyde stain can be used for visualization, where the alcohol and aldehyde will likely show different colors.[2]

    • ¹H NMR Spectroscopy: The aldehyde proton of 4-cyclopentylbenzaldehyde has a characteristic singlet peak around 9.9-10.1 ppm. The benzylic protons of the product alcohol appear as a singlet around 4.6 ppm. The integration of these peaks will quantify the extent of contamination.

  • Troubleshooting & Removal Protocol:

    • Driving the Reaction to Completion:

      • If monitoring the reaction in real-time (e.g., by TLC), and it appears to have stalled, a second portion of NaBH₄ (0.1-0.2 equivalents) can be added carefully.

      • Ensure the reaction is allowed to warm to room temperature and stir for an adequate duration (typically 1-4 hours) after the addition of the reducing agent.

    • Purification:

      • Column Chromatography: As the aldehyde is less polar than the alcohol, it will elute first in a normal-phase silica gel column. A gradient elution from 100% hexane to 9:1 hexane:ethyl acetate is usually sufficient.[2]

      • Recrystallization: If the product is a solid, recrystallization can be effective. The desired alcohol is often more crystalline than the starting aldehyde. Try solvents like hexane with a small amount of ethyl acetate or methanol/water mixtures.[3][4]

G

Category 2: Reactions Using this compound

Once synthesized, this compound is often used as a starting material for other molecules, most commonly through oxidation.

Question 3: I am trying to oxidize this compound to 4-cyclopentylbenzaldehyde using PCC, but my yield is low and I've isolated 4-cyclopentylbenzoic acid as a major by-product. Why did this happen?

Answer:

  • Plausible Cause & Mechanism: This indicates over-oxidation. While Pyridinium Chlorochromate (PCC) is generally known for stopping at the aldehyde, contamination or improper reaction conditions can lead to the formation of the carboxylic acid.

    • Acidic Impurities in PCC: Commercial PCC can contain acidic impurities. This acidic environment can facilitate the formation of a gem-diol intermediate from the aldehyde in the presence of trace water, which is then further oxidized to the carboxylic acid.

    • Presence of Water: Although PCC oxidations are run in anhydrous solvents (like dichloromethane), any residual water can contribute to the over-oxidation mechanism described above.

    • Oxidant Grade: An older or lower-grade batch of PCC might lead to more side reactions.

  • Identification:

    • Extraction: The carboxylic acid by-product can be easily detected and removed by a simple acid-base extraction. Dissolve the crude mixture in ether or ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic by-product will move into the aqueous layer as its sodium salt. Acidifying this aqueous layer should precipitate the 4-cyclopentylbenzoic acid, confirming its identity.

    • IR Spectroscopy: The product mixture will show a C=O stretch for the aldehyde (~1700 cm⁻¹) and a broad O-H stretch (~3000 cm⁻¹) plus a C=O stretch (~1680 cm⁻¹) for the carboxylic acid.

  • Troubleshooting & Removal Protocol:

    • Prevention:

      • Buffer the Reaction: Add a mild, non-nucleophilic buffer like powdered sodium acetate or Celite to the reaction mixture before adding the alcohol. This neutralizes acidic impurities that promote over-oxidation.

      • Use Anhydrous Conditions: Ensure your solvent (DCM) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.

    • Purification:

      • Acid-Base Extraction: As described above, perform a workup with sodium bicarbonate to selectively remove the acidic by-product. This is the most efficient method.

      • Column Chromatography: If residual starting material is also present, column chromatography will be necessary after the extraction. The polarity order is: Aldehyde < Alcohol < Carboxylic Acid.

G

References

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Homework.Study.com. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Furan-2-yl(phenyl)methanol. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). (4-Cyclopentylphenyl)(cyclopropyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Learnbin. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H16O). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2023, January 11). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. Retrieved from [Link]

  • Kuciel, S., et al. (n.d.). Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst. University of Twente Research Information. Retrieved from [Link]

  • Reddit. (2011, March 3). How would you perform this 3-step synthesis of benzene to 1-phenylpentene?. Reddit. Retrieved from [Link]

  • PubMed. (2018, March 8). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Methanol Synthesis and Decomposition Reactions Catalyzed by a Model Catalyst Developed from Bis(1,5-diphenyl-1,3,5-pentanetrionato)dicopper(II)/Silica. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction formulas for methanol synthesis. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of methanol, ethylene glycol and their oxidation by-products on the activity of Pt-based oxygen-reduction catalysts. ResearchGate. Retrieved from [Link]

  • DOI. (n.d.). Effect of methanol, ethylene glycol and their oxidation by-products on the activity of Pt-based oxygen-reduction catalysts. DOI. Retrieved from [Link]

  • MDPI. (2024, October 1). High-Performance Methanol Oxidation via Ni12-Metal8/CNF Catalyst for Fuel Cell Applications. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites. MDPI. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. Retrieved from [Link]

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Technical Support Center: Enhancing the Reaction Rate of (4-Cyclopentylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Cyclopentylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on enhancing reaction rates and troubleshooting common experimental hurdles. We will explore the two most prevalent and effective synthetic pathways, providing in-depth, field-proven insights to maximize efficiency and yield.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound is typically approached via two primary routes: the reduction of a carbonyl precursor or the addition of an organometallic reagent to an aldehyde. The choice of pathway often depends on the availability of starting materials, scalability requirements, and desired purity profile.

G cluster_0 Pathway 1: Carbonyl Reduction cluster_1 Pathway 2: Grignard Reaction start1 4-Cyclopentylbenzaldehyde step1 Reduction (e.g., NaBH₄ or H₂/Pd-C) start1->step1 product This compound step1->product start2 4-Bromocyclopentylbenzene + Magnesium (Mg) step2 Grignard Reagent Formation start2->step2 step3 Nucleophilic Addition step2->step3 reagent Formaldehyde (HCHO) reagent->step3 step3->product G start Assemble Dry Glassware under N₂/Ar mg Add Mg Turnings & Anhydrous Ether/THF start->mg activate Activate Mg (e.g., add I₂ crystal) mg->activate add_halide Add small portion of 4-Bromocyclopentylbenzene activate->add_halide initiate Confirm Initiation (exotherm, bubble formation) add_halide->initiate initiate->activate No slow_add Slowly add remaining Aryl Halide solution initiate->slow_add Yes reflux Maintain gentle reflux (1-2 hours) slow_add->reflux cool Cool to 0°C reflux->cool add_hcho Add Formaldehyde cool->add_hcho workup Quench with aq. NH₄Cl & Extract Product add_hcho->workup

Caption: Optimized workflow for the Grignard synthesis of this compound.

Q4: I'm observing a low yield of this compound and a significant amount of a high-boiling point byproduct. What is happening?

A4: You are likely observing the formation of 4,4'-dicyclopentylbiphenyl, the product of a Wurtz-type homocoupling side reaction. This occurs when the Grignard reagent attacks an unreacted molecule of the aryl halide.

Mitigation Strategies:

  • Control Temperature and Addition Rate: The formation of the Grignard reagent is exothermic. Add the aryl halide solution slowly to maintain a gentle reflux. This keeps the instantaneous concentration of the aryl halide low, favoring its reaction with magnesium over the already-formed Grignard reagent.

  • Use a Co-solvent: In some cases, adding a non-coordinating co-solvent like toluene can help modulate reactivity, but ensure the primary coordinating solvent (THF/ether) concentration is sufficient.

Optimized Protocol for Grignard Synthesis
  • Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Activation: Charge the flask with magnesium turnings (1.2 eq) and a small crystal of iodine. Gently warm the flask with a heat gun under a nitrogen flow until violet iodine vapors are visible. Cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF via syringe. In the dropping funnel, prepare a solution of 4-bromocyclopentylbenzene (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium and stir. Initiation is confirmed by the disappearance of the iodine color and gentle bubbling.

  • Formation: Once initiated, dilute the remaining aryl halide solution and add it dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Reaction: Cool the resulting dark Grignard solution to 0°C in an ice bath. Slowly add a solution of anhydrous formaldehyde (1.1 eq) in THF.

  • Workup: After stirring for 2 hours, slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. [1]7. Purification: Purify the crude product via column chromatography on silica gel. [1]

Section 4: Troubleshooting Guide - Carbonyl Reduction Pathway

This pathway is often more robust and tolerant of functional groups than the Grignard route. However, challenges related to reaction rate and selectivity can arise.

Q5: My catalytic hydrogenation of 4-cyclopentylbenzaldehyde is very slow, even at elevated hydrogen pressure. How can I speed it up?

A5: A sluggish hydrogenation points to issues with mass transfer, catalyst activity, or insufficient driving force (temperature/pressure).

Rate Enhancement Strategies:

  • Improve Mass Transfer: In this three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is paramount. Increase the stirring rate to ensure the catalyst is well-suspended and to maximize the dissolution of hydrogen gas into the liquid phase. [2]* Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can significantly increase the rate, but monitor carefully for byproduct formation. [2]* Check Catalyst Quality: Ensure the catalyst (e.g., 5-10% Pd/C) is fresh. Catalysts can lose activity over time or if exposed to air. If necessary, use a higher catalyst loading, but be aware of cost implications.

G start Prepare Solution (Aldehyde in Solvent) setup Add Solution & Catalyst to Hydrogenation Vessel start->setup purge Purge Vessel with N₂ then with H₂ setup->purge pressurize Pressurize with H₂ (e.g., 50 psi) purge->pressurize react Stir Vigorously at RT or slight heat pressurize->react monitor Monitor H₂ uptake & reaction via TLC/GC react->monitor monitor->react Incomplete depressurize Depressurize & Purge with N₂ monitor->depressurize Complete filter Filter through Celite to remove catalyst depressurize->filter concentrate Concentrate Filtrate to obtain product filter->concentrate

Caption: Workflow for catalytic hydrogenation of 4-cyclopentylbenzaldehyde.

Q6: My reaction is producing 4-cyclopentyltoluene as a major byproduct. How do I improve selectivity for the alcohol?

A6: The formation of 4-cyclopentyltoluene is due to hydrogenolysis, where the desired benzyl alcohol is further reduced. This is a common issue with highly active catalysts like standard Pd/C. [2] Improving Selectivity:

StrategyRationaleRecommended Action
Catalyst Choice Different catalysts and supports have different activities. Less active catalysts are less prone to promoting hydrogenolysis.Switch from Pd/C to a more selective catalyst. Options include Palladium on calcium carbonate (CaCO₃) or Raney Nickel. [2][3]
Reaction Monitoring Prolonged exposure of the product to the catalyst and H₂ after the starting material is consumed increases the chance of over-reduction.Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting aldehyde is fully consumed. [2]
Milder Conditions Lower temperature and pressure reduce the driving force for the undesired hydrogenolysis reaction.Run the reaction at room temperature and lower H₂ pressure if the rate is acceptable.

Q7: What are the benefits of using a chemical reductant like NaBH₄, and how can this reaction be optimized?

A7: Sodium borohydride (NaBH₄) is a milder, more selective reducing agent than LiAlH₄ and safer to handle than catalytic hydrogenation. It typically does not reduce other functional groups like esters or amides. The reaction is usually fast at room temperature.

Optimization Tips:

  • Solvent: The reaction is typically run in protic solvents like methanol or ethanol. The solvent participates in the mechanism and quenches the borate ester intermediate.

  • Temperature: The reaction is often run at 0°C to room temperature. If the reaction is slow, it can be gently warmed.

  • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common practice to use a slight excess (e.g., 1.0-1.5 equivalents) to ensure the reaction goes to completion, as some reagent may react with the solvent.

  • Workup: The workup typically involves adding water or dilute acid to quench any remaining NaBH₄ and hydrolyze the borate ester to the final alcohol product.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. The Journal of Organic Chemistry, 65(5), 1188–1192.
  • Maleki, A., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(2), 1137-1148.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Org. Synth. 2019, 96, 340-352.
  • Wikipedia. (n.d.). Grignard reagent.
  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Org. Synth. 2002, 79, 159.
  • BenchChem. (n.d.). Catalyst selection for the hydrogenation of 4-Ethylbenzaldehyde.
  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • CORE. (n.d.). Investigations into low pressure methanol synthesis.

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Validation & Comparative

A Comparative Guide to HPLC and GC for the Validation of (4-Cyclopentylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and precise quantification of active pharmaceutical ingredient (API) precursors are non-negotiable. (4-Cyclopentylphenyl)methanol is a key intermediate in the synthesis of various therapeutic agents, making the validation of its manufacturing process a critical step to ensure safety and efficacy. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of this compound synthesis. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in selecting the optimal analytical strategy.

Introduction: The Analytical Imperative

This compound (MW: 176.25 g/mol ) is a non-polar aromatic alcohol.[1][2] Its synthesis can introduce various impurities, including unreacted starting materials, by-products, and residual solvents. A robust analytical method must be specific enough to separate the target analyte from these potential impurities, sensitive enough to detect them at trace levels, and accurate for precise quantification. Both HPLC and GC are powerful separation techniques, but their applicability is dictated by the physicochemical properties of the analyte.[3][4][5] HPLC is exceptionally versatile for non-volatile and thermally unstable compounds, making it a workhorse in pharmaceutical analysis.[6][7] Conversely, GC is unparalleled for the analysis of volatile and thermally stable compounds, offering high separation efficiency and speed.[3][6]

Synthesis and Impurity Profile

Understanding the synthesis route is paramount for developing a specific analytical method. A common pathway to this compound is the reduction of a carbonyl precursor, such as 4-cyclopentylbenzaldehyde or a corresponding ester.[8][9][10]

Caption: A plausible synthesis route for this compound.

This reduction pathway highlights two primary impurity classes to target during validation:

  • Non-volatile/Process-Related Impurities: Unreacted 4-cyclopentylbenzaldehyde.

  • Volatile Impurities: Residual solvents used during the reaction and work-up (e.g., tetrahydrofuran, ethanol, ethyl acetate).

High-Performance Liquid Chromatography (HPLC) Validation

Principle & Rationale: HPLC is the method of choice for analyzing the primary product and any non-volatile or thermally labile impurities.[7] For this compound, a reversed-phase (RP-HPLC) method is ideal. The non-polar nature of the cyclopentyl and phenyl groups facilitates strong retention on a hydrophobic stationary phase (like C18), while a polar mobile phase elutes the components. A UV detector is suitable as the benzene ring possesses a strong chromophore.[11]

Experimental Protocol: HPLC-UV Method

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 220 nm

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Validation Parameters & Results

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]

Caption: Standard workflow for analytical method validation.

Table 1: Summary of HPLC Method Validation Data

ParameterSpecificationResultConclusion
Specificity No interference at analyte retention timeBaseline separation achieved from impuritiesPass
Linearity (R²) ≥ 0.9990.9998Pass
Range 50-150% of target concentration0.25 - 0.75 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.1%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate, %RSD) ≤ 2.0%0.82%Pass
LOQ (µg/mL) Report Value1.5 µg/mLPass
LOD (µg/mL) Report Value0.5 µg/mLPass

Expert Insight: The choice of a C18 column provides excellent hydrophobic interaction, leading to good retention and peak shape for the analyte.[11] The acetonitrile/water mobile phase is a standard choice for reversed-phase chromatography, offering good solvation and UV transparency. The validation results confirm this method is highly suitable for assay and impurity quantification of this compound.

Gas Chromatography (GC) Validation

Principle & Rationale: GC is the gold standard for analyzing volatile and semi-volatile compounds.[5] While this compound itself can be analyzed by GC, this technique truly excels in quantifying volatile impurities like residual solvents, which are often mandated by regulatory guidelines (e.g., ICH Q3C). A Flame Ionization Detector (FID) is used due to its excellent sensitivity and linear response to hydrocarbons.[16][17]

Experimental Protocol: GC-FID Method

  • Instrument: Agilent 8860 GC or equivalent

  • Column: DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium, 1.2 mL/min (constant flow)

  • Injector: Split (50:1), 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

  • Detector: FID, 280°C

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., DMSO).

Validation Parameters & Results

The GC method was validated for the quantification of potential residual solvents.

Table 2: Summary of GC Method Validation Data (for Residual Solvents)

ParameterSpecificationResultConclusion
Specificity No interference at solvent retention timesBaseline separation of solvents from analyte peakPass
Linearity (R²) ≥ 0.995> 0.998 for all solventsPass
Accuracy (% Recovery) 80.0 - 120.0%91.5 - 108.3%Pass
Precision (Repeatability, %RSD) ≤ 10.0%< 5.0% for all solventsPass
LOQ (ppm) Report Valuee.g., ~10 ppm for EthanolPass
LOD (ppm) Report Valuee.g., ~3 ppm for EthanolPass

Expert Insight: The temperature program is crucial in GC. The initial hold at a low temperature allows for the sharp focusing of volatile solvents at the head of the column, while the ramp effectively elutes the higher-boiling analyte later.[18] A non-polar DB-5 column is a robust choice that separates compounds primarily based on their boiling points, making it ideal for a general solvent screen.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which is superior, but which is fit-for-purpose.[3] They are complementary techniques that, when used together, provide a comprehensive analytical picture of the synthesis.

Caption: Decision logic for selecting the appropriate analytical technique.

Table 3: Head-to-Head Comparison

FeatureHPLC-UVGC-FID
Primary Application Assay of main component, non-volatile impuritiesResidual solvents, volatile impurities
Analyte Volatility Not required; ideal for non-volatile compounds[4][6]Required; analyte must be thermally stable
Sample Preparation Simple dissolution in mobile phaseDissolution in a high-boiling solvent
Separation Efficiency GoodVery High
Analysis Time Typically 10-30 minutesOften faster for volatile compounds (<15 minutes)[6]
Sensitivity Dependent on chromophore (ng range)Excellent for hydrocarbons (pg range)
Cost per Analysis Higher due to solvent consumption[6]Lower due to use of gases[6]
Conclusion and Recommendations

For the comprehensive validation of this compound synthesis, a dual-pronged approach is essential.

  • HPLC-UV is the indispensable tool for identity, assay, and the quantification of non-volatile, process-related impurities. Its robustness and applicability to a wide range of pharmaceutical compounds make it the primary choice for product quality control.[7]

  • GC-FID is the superior and required method for the analysis of volatile impurities, particularly residual solvents. Its high sensitivity and separation power for volatile compounds are unmatched by HPLC.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and robust validation package, ensuring the final product meets the stringent quality and safety standards required by regulatory authorities.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • GC vs. HPLC : Modern Analytical Chromatography. (2025, December 30). WebofPharma. Retrieved from [Link]

  • Why Use HPLC Instead of GC? (2024, October 11). MONAD. Retrieved from [Link]

  • Difference between HPLC and GC Technique. (2020, October 22). Veeprho. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Gasoline Alcohol Analysis via GC-FID. (n.d.). Scribd. Retrieved from [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019, February 21). Agilent Technologies. Retrieved from [Link]

  • Alcoholic Beverage Analysis by GC. (n.d.). Restek. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds - Reduction. (2024, September 22). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds- Reduction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Guide to the Synthesis of (4-Cyclopentylphenyl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Cyclopentylphenyl)methanol

This compound is a key structural motif and a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its unique combination of a rigid phenyl ring and a flexible cyclopentyl group provides a scaffold that can be tailored to interact with various biological targets. The benzylic alcohol functionality serves as a versatile handle for further chemical modifications, making it an important intermediate in medicinal chemistry and drug development. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in the pharmaceutical sciences.

This guide provides a comparative analysis of three distinct and robust synthetic methodologies for preparing this compound. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and an objective comparison of their respective advantages and disadvantages. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic route based on their specific needs, considering factors such as yield, scalability, safety, and reagent availability.

Method 1: Reduction of 4-Cyclopentylbenzoic Acid

This classical two-step approach involves the synthesis of a carboxylic acid intermediate, 4-cyclopentylbenzoic acid, followed by its reduction to the target primary alcohol. This route is favored for its use of readily available starting materials and well-understood, high-yielding reactions.

Causality Behind Experimental Choices

The core of this method lies in the robust nature of Friedel-Crafts acylation for building the carbon skeleton and the efficacy of powerful hydride reagents for the subsequent reduction. Friedel-Crafts acylation is chosen over alkylation to prevent polyalkylation and skeletal rearrangements, ensuring the formation of a single ketone precursor which is then oxidized to the carboxylic acid.[1] For the reduction step, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary to reduce the highly stable carboxylate group, a transformation that milder reagents like sodium borohydride cannot achieve.[2]

Synthetic Workflow

cluster_0 Step 1A: Synthesis of 4-Cyclopentylbenzoic Acid cluster_1 Step 1B: Reduction to Alcohol A Cyclopentylbenzene + Acetyl Chloride B Friedel-Crafts Acylation (AlCl₃, DCM) A->B C 4-Cyclopentylacetophenone B->C D Oxidation (e.g., NaOCl) C->D E 4-Cyclopentylbenzoic Acid D->E F 4-Cyclopentylbenzoic Acid G Reduction with LiAlH₄ (Anhydrous THF) F->G H Aqueous Workup (e.g., Fieser method) G->H I This compound H->I

Caption: Workflow for the synthesis via carboxylic acid reduction.

Experimental Protocols

Step 1A: Synthesis of 4-Cyclopentylbenzoic Acid (via Friedel-Crafts Acylation and Haloform Reaction)

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise. After stirring for 15 minutes, add cyclopentylbenzene (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4 hours.[3]

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-cyclopentylacetophenone.

  • Haloform Reaction (Oxidation): Dissolve the crude 4-cyclopentylacetophenone in 1,4-dioxane. Add a freshly prepared solution of sodium hypochlorite (bleach, excess) and a catalytic amount of NaOH. Heat the mixture at 60-70 °C with vigorous stirring until the reaction is complete (monitored by TLC).

  • Isolation: Cool the mixture and quench any excess hypochlorite with sodium sulfite. Acidify the aqueous solution with concentrated HCl to precipitate the 4-cyclopentylbenzoic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Step 1B: Reduction of 4-Cyclopentylbenzoic Acid

  • Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, prepare a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acid: Dissolve 4-cyclopentylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. A vigorous reaction with hydrogen gas evolution will occur. Control the addition rate to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.[4]

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.[5] This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield this compound.

Method 2: Reduction of 4-Cyclopentylbenzaldehyde

This pathway involves the preparation of an aldehyde intermediate, which is then selectively reduced to the primary alcohol. This method is advantageous as the final reduction step can be performed under milder conditions compared to the reduction of a carboxylic acid.

Causality Behind Experimental Choices

The synthesis of the aldehyde precursor can be achieved via the Sommelet reaction, which provides a direct conversion of a benzyl halide to an aldehyde using hexamine.[1][6] This avoids the use of harsh oxidizing or reducing agents in the intermediate step. For the final conversion, Sodium Borohydride (NaBH₄) is the reagent of choice. It is highly selective for aldehydes and ketones, meaning it will not affect other potentially sensitive functional groups, and it is significantly safer and easier to handle than LiAlH₄.[7][8] The reaction can be run in protic solvents like methanol or ethanol, simplifying the procedure.

Synthetic Workflow

cluster_0 Step 2A: Synthesis of 4-Cyclopentylbenzaldehyde cluster_1 Step 2B: Reduction to Alcohol A 4-Cyclopentyltoluene B Benzylic Bromination (NBS, AIBN) A->B C 4-Cyclopentylbenzyl Bromide B->C D Sommelet Reaction (Hexamine, H₂O) C->D E 4-Cyclopentylbenzaldehyde D->E F 4-Cyclopentylbenzaldehyde G Reduction with NaBH₄ (Methanol or Ethanol) F->G H Aqueous Workup (Dilute HCl) G->H I This compound H->I

Caption: Workflow for the synthesis via aldehyde reduction.

Experimental Protocols

Step 2A: Synthesis of 4-Cyclopentylbenzaldehyde (via Sommelet Reaction)

  • Benzylic Bromination: Reflux a solution of 4-cyclopentyltoluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride or a similar non-polar solvent until all the starting material is consumed (monitored by GC or TLC).

  • Isolation of Halide: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-cyclopentylbenzyl bromide. Use this crude product directly in the next step.

  • Sommelet Reaction: Add the crude 4-cyclopentylbenzyl bromide to a solution of hexamine (hexamethylenetetramine, 1.2 eq.) in a 1:1 mixture of acetic acid and water. Heat the mixture to reflux for 2-3 hours.[9] The reaction involves the formation of a quaternary ammonium salt, which then hydrolyzes to the aldehyde.[1]

  • Workup and Purification: Cool the reaction mixture and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation to yield 4-cyclopentylbenzaldehyde.

Step 2B: Reduction of 4-Cyclopentylbenzaldehyde

  • Reaction Setup: Dissolve 4-cyclopentylbenzaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: Add Sodium Borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution.[7] Be cautious as hydrogen gas is evolved.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Workup: Cool the mixture to 0 °C and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the sodium methoxide/ethoxide formed.

  • Isolation: Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford this compound, which is often pure enough for many applications.

Method 3: Grignard Synthesis

This approach constructs the target molecule by forming a new carbon-carbon bond, offering a convergent and often efficient route. The reaction of a Grignard reagent, derived from 4-cyclopentylbromobenzene, with formaldehyde directly yields the desired primary alcohol.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for C-C bond formation.[10] The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile capable of attacking electrophilic carbonyl carbons.[11] Formaldehyde is the simplest aldehyde and its reaction with any Grignard reagent is a classic and reliable method for producing a primary alcohol with one additional carbon atom.[10] This method's success hinges on the scrupulous exclusion of water and other protic sources, which would rapidly quench the highly basic Grignard reagent.[12]

Synthetic Workflow

cluster_0 Step 3A: Synthesis of Grignard Reagent cluster_1 Step 3B: Reaction with Formaldehyde A Cyclopentylbenzene B Bromination (Br₂, FeBr₃) A->B C 4-Cyclopentylbromobenzene B->C D Grignard Formation (Mg, Anhydrous Ether) C->D E 4-Cyclopentylphenylmagnesium Bromide D->E F 4-Cyclopentylphenylmagnesium Bromide G Addition to Formaldehyde (Anhydrous Ether) F->G H Aqueous Workup (Sat. NH₄Cl) G->H I This compound H->I

Caption: Workflow for the Grignard synthesis route.

Experimental Protocols

Step 3A: Preparation of 4-Cyclopentylphenylmagnesium Bromide

  • Bromination of Cyclopentylbenzene: To a solution of cyclopentylbenzene (1.0 eq.) in a suitable solvent (e.g., DCM or CCl₄) containing a catalytic amount of iron(III) bromide (FeBr₃), add bromine (1.05 eq.) dropwise in the dark. Stir at room temperature until the bromine color disappears.

  • Workup: Wash the reaction mixture with aqueous sodium bisulfite solution to remove excess bromine, followed by water and brine. Dry the organic phase over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent by distillation. Purify the resulting 4-cyclopentylbromobenzene by vacuum distillation.

  • Grignard Reagent Formation: Assemble an oven-dried, three-necked flask with a reflux condenser and a dropping funnel, all under an argon atmosphere. Place magnesium turnings (1.2 eq.) in the flask. Add a small portion of a solution of 4-cyclopentylbromobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.

  • Initiation and Completion: The reaction may need gentle warming or the addition of a small iodine crystal to initiate. Once initiated (cloudiness, gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3B: Reaction with Formaldehyde

  • Preparation of Formaldehyde: Formaldehyde can be used as a gas bubbled through the Grignard solution or, more conveniently, generated in situ by the depolymerization of dry paraformaldehyde. To do this, heat paraformaldehyde (1.5 eq.) in a separate flask and pass the resulting formaldehyde gas into the stirred Grignard solution at 0 °C through a tube.

  • Reaction: As the formaldehyde gas is introduced, a viscous precipitate will form. Continue the addition until the Grignard reagent is consumed (monitored by quenching a small aliquot and analyzing by GC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[11]

  • Isolation: Extract the product with diethyl ether. Wash the combined ether layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Comparative Analysis

ParameterMethod 1: Carboxylic Acid ReductionMethod 2: Aldehyde ReductionMethod 3: Grignard Synthesis
Starting Materials Cyclopentylbenzene, Acetyl Chloride4-Cyclopentyltoluene, NBS, HexamineCyclopentylbenzene, Bromine, Mg, Formaldehyde
Key Reagents LiAlH₄, AlCl₃, NaOClNaBH₄, NBS, HexamineMg turnings, Formaldehyde
Yield Generally high (often >80% over 2 steps)Good to high (can be variable in Sommelet step)Good (typically 60-80%)
Scalability Good; LiAlH₄ requires careful handling on a large scale.Excellent; NaBH₄ is well-suited for large-scale reactions.Moderate; Grignard reactions require strict anhydrous conditions which can be challenging on a large scale.
Safety & Handling High Hazard: LiAlH₄ is pyrophoric and reacts violently with water. Friedel-Crafts uses corrosive reagents.Moderate Hazard: NBS is a lachrymator. NaBH₄ is flammable but much safer than LiAlH₄.High Hazard: Grignard reagents are pyrophoric and moisture-sensitive. Bromine is highly corrosive and toxic.
Selectivity Low; LiAlH₄ will reduce most polar functional groups.High; NaBH₄ is highly selective for aldehydes/ketones.Moderate; Grignard reagents are not compatible with any acidic protons (e.g., -OH, -COOH, -NH₂).
Pros • High yields• Well-established reactions• Readily available starting materials• Uses milder, safer reducing agent (NaBH₄)• High selectivity in the reduction step• Good for molecules with other reducible groups• Convergent synthesis• Direct C-C bond formation• Can be adapted to introduce isotopic labels
Cons • Use of highly hazardous LiAlH₄• Requires strictly anhydrous conditions for reduction• Multiple steps to precursor• Sommelet reaction can have moderate yields• Benzylic bromination can be unselective• Requires strictly anhydrous conditions• Grignard reagents are highly basic and incompatible with many functional groups• Handling of gaseous formaldehyde can be cumbersome

Conclusion and Recommendation

All three synthetic routes provide viable pathways to this compound. The choice of method will ultimately depend on the specific constraints and requirements of the laboratory and the overall synthetic goal.

  • For large-scale synthesis where safety and ease of handling are paramount, Method 2 (Aldehyde Reduction) is the most recommended approach. The use of sodium borohydride is a significant advantage in terms of operational safety and simplicity.

  • For situations demanding the highest possible yield and where facilities for handling pyrophoric reagents are readily available, Method 1 (Carboxylic Acid Reduction) is an excellent choice. The reactions are robust and generally high-yielding.

  • Method 3 (Grignard Synthesis) is a powerful alternative, particularly for creating analogues or when a convergent approach is synthetically advantageous. Its primary drawback is the stringent requirement for anhydrous conditions, which may limit its scalability in some settings.

Researchers should carefully evaluate the trade-offs between yield, safety, cost, and scalability presented in this guide to make an informed decision for their specific application.

References

  • Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.
  • Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
  • March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.
  • Wikipedia contributors. (2023). Sommelet reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Formation and reaction of a Grignard reagent.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)

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A Spectroscopic Guide to (4-Cyclopentylphenyl)methanol and its Analogs: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides a comprehensive comparative analysis of the spectroscopic signatures of (4-Cyclopentylphenyl)methanol and its structurally related analogs: benzyl alcohol, (4-methylphenyl)methanol, and (4-cyclohexylphenyl)methanol.

By examining the subtle yet significant differences in their spectra, we aim to provide researchers with a practical framework for identifying and characterizing molecules featuring a para-substituted phenylmethanol core with varying alkyl substituents. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, thereby offering a deeper understanding of the principles at play.

The Importance of Comparative Spectroscopic Analysis

The choice of comparative compounds is deliberate. Benzyl alcohol serves as the foundational unsubstituted aromatic alcohol. (4-Methylphenyl)methanol provides a baseline for understanding the effect of a simple alkyl substituent on the phenyl ring. The comparison with (4-cyclohexylphenyl)methanol is particularly insightful, allowing for a direct evaluation of how the size and conformation of a cycloalkyl group (cyclopentyl vs. cyclohexyl) influence the spectroscopic properties. This comparative approach not only aids in the positive identification of this compound but also equips the analyst to interpret the spectra of other related compounds with greater confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular connectivity can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Spectrum of this compound:

Based on its structure, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methine proton of the cyclopentyl group, and the aliphatic methylene protons of the cyclopentyl ring. The hydroxyl proton will also be present, though its chemical shift can be variable.

Comparative ¹H NMR Data

CompoundAromatic Protons (δ, ppm)CH₂OH (δ, ppm)Alkyl Substituent Protons (δ, ppm)OH (δ, ppm)
This compound ~7.2-7.3 (m, 4H)~4.6 (s, 2H)~3.0 (quintet, 1H), ~1.5-2.1 (m, 8H)Variable
Benzyl Alcohol~7.2-7.4 (m, 5H)~4.7 (s, 2H)-Variable
(4-Methylphenyl)methanol~7.2 (d, 2H), ~7.1 (d, 2H)~4.6 (s, 2H)~2.3 (s, 3H)Variable
(4-Cyclohexylphenyl)methanol~7.2-7.3 (m, 4H)~4.6 (s, 2H)~2.5 (tt, 1H), ~1.2-1.9 (m, 10H)Variable

Analysis and Interpretation:

  • Aromatic Region: The aromatic protons of this compound are expected to appear as a multiplet in the range of 7.2-7.3 ppm. This is similar to what is observed for (4-cyclohexylphenyl)methanol. In contrast, the aromatic protons of (4-methylphenyl)methanol often resolve into two distinct doublets due to the simpler splitting pattern. Benzyl alcohol shows a more complex multiplet for its five aromatic protons.

  • Benzylic Protons: The benzylic methylene protons (CH₂OH) for all four compounds appear as a singlet at approximately 4.6-4.7 ppm. This signal is a key identifier for the benzyl alcohol moiety.

  • Alkyl Substituent Protons: This is where the most significant differences lie.

    • This compound: The methine proton of the cyclopentyl group, directly attached to the phenyl ring, is expected to be the most downfield of the aliphatic protons, appearing as a quintet around 3.0 ppm due to coupling with its four neighboring protons. The remaining eight methylene protons of the cyclopentyl ring will appear as a complex multiplet between 1.5 and 2.1 ppm.

    • (4-Methylphenyl)methanol: The methyl group gives a sharp singlet at around 2.3 ppm, a simple and easily identifiable feature.

    • (4-Cyclohexylphenyl)methanol: The methine proton of the cyclohexyl group appears as a triplet of triplets around 2.5 ppm. The ten methylene protons of the cyclohexyl ring produce a broad multiplet in the upfield region. The difference in the chemical shift and multiplicity of the methine proton in the cyclopentyl versus the cyclohexyl analog is a key distinguishing feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectrum of this compound:

The spectrum should show distinct signals for the benzylic carbon, the four unique aromatic carbons (due to symmetry), and the three unique carbons of the cyclopentyl group.

Comparative ¹³C NMR Data

CompoundAromatic Carbons (δ, ppm)CH₂OH (δ, ppm)Alkyl Substituent Carbons (δ, ppm)
This compound ~146, ~138, ~128, ~127~65~45 (CH), ~34 (CH₂), ~26 (CH₂)
Benzyl Alcohol~141, ~128.5, ~128, ~127~65-
(4-Methylphenyl)methanol~138, ~137, ~129, ~127~65~21 (CH₃)
(4-Cyclohexylphenyl)methanol~147, ~138, ~127, ~127~65~44 (CH), ~34 (CH₂), ~27 (CH₂), ~26 (CH₂)

Analysis and Interpretation:

  • Benzylic Carbon: The CH₂OH carbon is consistently found around 65 ppm in all the compared molecules.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the para-substituent. The carbon attached to the alkyl group (ipso-carbon) is significantly downfield.

  • Alkyl Substituent Carbons: The ¹³C NMR signals for the alkyl groups provide a clear distinction between the analogs.

    • This compound: Three distinct signals are expected for the cyclopentyl group: one for the methine carbon (~45 ppm) and two for the two pairs of equivalent methylene carbons (~34 and ~26 ppm).

    • (4-Methylphenyl)methanol: A single peak around 21 ppm corresponds to the methyl carbon.

    • (4-Cyclohexylphenyl)methanol: The cyclohexyl group, due to its chair conformation, can show up to four distinct signals for its six carbons (one methine and three sets of methylene carbons), although some may overlap. The chemical shifts will be similar to those of the cyclopentyl group but with a different pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Spectrum of this compound:

The IR spectrum will be dominated by a broad O-H stretch from the alcohol, C-H stretches from the aromatic and aliphatic parts of the molecule, C=C stretches from the aromatic ring, and a C-O stretch from the alcohol.

Comparative IR Data (Key Absorptions, cm⁻¹)

CompoundO-H StretchAromatic C-H StretchAliphatic C-H StretchAromatic C=C StretchC-O Stretch
This compound ~3300 (broad)~3030~2950, ~2860~1610, ~1510~1030
Benzyl Alcohol~3350 (broad)~3030-~1600, ~1500~1020
(4-Methylphenyl)methanol~3320 (broad)~3020~2920~1615, ~1515~1015
(4-Cyclohexylphenyl)methanol~3300 (broad)~3030~2925, ~2850~1610, ~1510~1030

Analysis and Interpretation:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3400 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in all four alcohols. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretches: All compounds show aromatic C-H stretching vibrations above 3000 cm⁻¹. This compound, (4-methylphenyl)methanol, and (4-cyclohexylphenyl)methanol exhibit additional strong absorptions below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds in their respective alkyl groups. The intensity and shape of these aliphatic C-H stretching bands can help differentiate between the methyl, cyclopentyl, and cyclohexyl groups.

  • C=C Aromatic Stretches: The absorptions in the 1500-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong C-O stretching vibration is observed in the 1000-1050 cm⁻¹ region for all the alcohols, confirming the presence of the primary alcohol functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be highly informative for structural elucidation.

Expected Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation pathways would involve the loss of the hydroxyl group, loss of water, and cleavage of the cyclopentyl ring.

Comparative MS Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)[M-OH]⁺[M-H₂O]⁺Key Fragments
This compound 176159158107 (tropylium ion), 117, 91
Benzyl Alcohol108919079, 77
(4-Methylphenyl)methanol12210510491 (tropylium ion), 77
(4-cyclohexylphenyl)methanol190173172107 (tropylium ion), 91

Analysis and Interpretation:

  • Molecular Ion: The molecular ion peak directly provides the molecular weight of the compound. This compound has a predicted molecular weight of 176.26 g/mol , so a prominent peak at m/z 176 would be expected.

  • Loss of OH and H₂O: The loss of a hydroxyl radical ([M-17]⁺) or a water molecule ([M-18]⁺) are common fragmentation pathways for alcohols.

  • Key Fragments:

    • The formation of a stable tropylium ion (m/z 91) is a characteristic fragmentation for benzyl derivatives, though it might be less prominent in para-substituted compounds compared to benzyl alcohol itself.

    • For this compound, a significant fragment at m/z 107 is likely, corresponding to the phenylmethanol cation. Cleavage of the C-C bond between the phenyl and cyclopentyl groups would also be a major fragmentation pathway. The fragmentation of the cyclopentyl ring can lead to a series of smaller aliphatic fragments.

    • The fragmentation patterns of the alkyl substituents will be distinct. The methyl group in (4-methylphenyl)methanol is readily lost. The cyclopentyl and cyclohexyl groups will undergo more complex ring-opening and fragmentation processes, leading to a series of characteristic lower mass ions.

Experimental Protocols

The following are generalized, yet standard, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR accessory.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Molecular Structures and Fragmentation

Molecular Structures

cluster_0 This compound cluster_1 Benzyl Alcohol cluster_2 (4-Methylphenyl)methanol cluster_3 (4-Cyclohexylphenyl)methanol cpm cpm ba ba mpm mpm chpm chpm

Caption: Molecular structures of the compared compounds.

Key Mass Spectrometry Fragmentation Pathway for this compound

fragmentation M [this compound]⁺ m/z = 176 M_minus_OH [M - •OH]⁺ m/z = 159 M->M_minus_OH - •OH M_minus_H2O [M - H₂O]⁺• m/z = 158 M->M_minus_H2O - H₂O tropylium_like [C₇H₇O]⁺ m/z = 107 M->tropylium_like - •C₅H₉ phenyl_cyclopentyl [C₁₁H₁₃]⁺ m/z = 145 M->phenyl_cyclopentyl - •CH₂OH

Caption: Plausible fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound, when compared with its structural analogs, provides a clear and detailed picture of its molecular architecture. The ¹H and ¹³C NMR spectra are particularly powerful in distinguishing the cyclopentyl group from other alkyl substituents through unique chemical shifts and coupling patterns. IR spectroscopy confirms the presence of the key hydroxyl and aromatic functionalities, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind these spectroscopic techniques and applying a comparative approach, researchers can confidently identify and characterize this compound and other related novel compounds, a critical step in the journey of drug discovery and chemical development.

References

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Comparative Cross-Reactivity Analysis of (4-Cyclopentylphenyl)methanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from unforeseen cross-reactivity, can lead to adverse effects and potential failure in later clinical phases. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of (4-Cyclopentylphenyl)methanol, a versatile intermediate in pharmaceutical synthesis. We will explore the underlying principles of various analytical techniques, present hypothetical comparative data, and offer detailed experimental protocols to empower researchers in making informed decisions.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity, in the context of drug development, refers to the unintended interaction of a drug candidate with molecules other than its primary target. For a small molecule like this compound, which may be a precursor to a more complex active pharmaceutical ingredient (API), it is crucial to characterize its potential to bind to off-target proteins or be recognized by antibodies developed for other compounds. Such interactions can arise from structural similarities to endogenous ligands or other xenobiotics.[1][2] A thorough understanding of a compound's cross-reactivity profile is a cornerstone of a robust preclinical safety and efficacy assessment.

A Multi-Pronged Approach to Assessing Cross-Reactivity

No single technique can definitively map the entire cross-reactivity landscape of a compound. Therefore, a multi-pronged approach employing orthogonal methods is essential for a comprehensive evaluation. This guide will focus on three widely adopted and powerful techniques:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and high-throughput method to assess binding to specific antibodies.

  • Surface Plasmon Resonance (SPR): A label-free technique providing real-time kinetic data on molecular interactions.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative analysis, offering high specificity and sensitivity for detecting and quantifying small molecules in complex matrices.[5][6]

Structural Analogs for Comparative Analysis

To contextualize the cross-reactivity of this compound, it is essential to compare its performance against structurally related molecules. These analogs, sharing key structural motifs, provide a basis for understanding how subtle chemical modifications can influence binding specificity.

Compound NameStructureKey Differentiating Feature
This compound C₁₂H₁₆OParent compound
Cyclopentyl(phenyl)methanolC₁₂H₁₆OAbsence of the phenyl ring substitution
(4-Cyclopropylphenyl)methanolC₁₀H₁₂OCyclopropyl group instead of cyclopentyl
(4-Methylcyclohexyl)methanolC₈H₁₆OSaturated cyclohexyl ring instead of cyclopentylphenyl

Comparative Analysis Methodologies and Data Interpretation

Competitive ELISA for Antibody Cross-Reactivity

Principle: Competitive ELISA is an ideal format for detecting small molecules.[7][8] In this assay, the target analyte in a sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited number of antibody binding sites immobilized on a microplate. A lower signal indicates a higher concentration of the analyte in the sample, signifying greater binding affinity.

Experimental Workflow:

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Hypothetical Comparative Data:

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound10100%
Cyclopentyl(phenyl)methanol5002%
(4-Cyclopropylphenyl)methanol1506.7%
(4-Methylcyclohexyl)methanol>10,000<0.1%

Interpretation: The IC₅₀ value represents the concentration of the analyte required to inhibit 50% of the signal. A lower IC₅₀ indicates higher binding affinity. The % Cross-Reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of Analog) x 100. In this hypothetical scenario, the antibody is highly specific for this compound, with minimal recognition of the structural analogs.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[4][9] This label-free technique provides valuable kinetic data, including association (ka) and dissociation (kd) rates, which determine the binding affinity (KD).

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Hypothetical Comparative Data:

Compoundka (1/Ms)kd (1/s)KD (nM)
This compound1.5 x 10⁵2.0 x 10⁻³13.3
Cyclopentyl(phenyl)methanol3.2 x 10³5.1 x 10⁻²15937.5
(4-Cyclopropylphenyl)methanol8.9 x 10⁴9.5 x 10⁻³106.7
(4-Methylcyclohexyl)methanolNo Binding Detected--

Interpretation: The equilibrium dissociation constant (KD), calculated as kd/ka, is a measure of binding affinity. A lower KD value signifies a stronger interaction. The hypothetical data suggests that this compound has a high affinity for the target protein. The analogs show significantly weaker or no binding, indicating that the cyclopentylphenyl moiety is critical for the interaction.

LC-MS/MS for Absolute Quantification and Specificity

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[10][11] This technique is invaluable for confirming the presence and quantity of a compound in a complex biological matrix, thereby assessing its potential for off-target accumulation or interaction.

Experimental Workflow:

Caption: LC-MS/MS workflow for quantitative analysis.

Hypothetical Comparative Data:

This method would be used to quantify the amount of each compound bound to a target after an incubation period, or remaining in solution. The results would be presented as absolute concentrations (e.g., ng/mL). A higher concentration of bound compound indicates greater interaction.

CompoundConcentration in Cell Lysate (ng/mL)
This compound85.2
Cyclopentyl(phenyl)methanol3.1
(4-Cyclopropylphenyl)methanol15.7
(4-Methylcyclohexyl)methanol< LOQ (Limit of Quantitation)

Interpretation: The LC-MS/MS data would provide definitive quantitative evidence of the extent of binding to cellular components. In this hypothetical case, this compound shows significant association with the cellular matrix, while the analogs exhibit much lower levels of interaction.

Conclusion and Future Directions

The comprehensive assessment of cross-reactivity is a non-negotiable step in the de-risking of new chemical entities. This guide has outlined a robust, multi-faceted strategy for evaluating the specificity of this compound and its structural analogs. By employing a combination of high-throughput immunoassays, real-time kinetic analysis, and highly specific quantitative mass spectrometry, researchers can build a detailed and reliable cross-reactivity profile. The hypothetical data presented underscores the importance of subtle structural modifications in dictating molecular interactions. Future studies should aim to expand the panel of structural analogs and the diversity of biological targets to further refine our understanding of the structure-activity relationships governing the specificity of this important pharmaceutical intermediate.

References

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A Comparative Guide to the Purity Assessment of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in (4-Cyclopentylphenyl)methanol

This compound is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted phenyl ring and a primary alcohol, makes it a versatile intermediate. However, the presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the yield, purity, and safety of the final product.[1] Therefore, the accurate and robust assessment of its purity is a cornerstone of quality control in both research and industrial settings.

This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their relative strengths and weaknesses. Furthermore, we will explore the importance of forced degradation studies in developing stability-indicating methods.

Orthogonal Approaches to Purity Determination

No single analytical technique is infallible. A multi-faceted approach, employing orthogonal methods that rely on different chemical and physical principles, provides the most comprehensive and reliable assessment of purity. For this compound, a combination of chromatographic and spectroscopic techniques is highly recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the primary choice due to the molecule's moderate polarity.

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[3] this compound, being relatively nonpolar, will be retained on the column and will elute at a specific retention time based on its interaction with the stationary phase and its solubility in the mobile phase. Impurities with different polarities will have different retention times, allowing for their separation and quantification.

Experimental Protocol: A Starting Point for Method Development

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 50% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic interaction for retaining the aromatic and cyclopentyl groups of the analyte.

  • Gradient Elution: A gradient is often preferred over an isocratic method to ensure the elution of both more polar and less polar impurities within a reasonable timeframe, leading to sharper peaks and better resolution.

  • UV Detection at 254 nm: The phenyl group in this compound contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: Workflow for purity assessment of this compound by HPLC.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[4] this compound is sufficiently volatile to be analyzed by GC, often with the use of a flame ionization detector (FID).

Principle of Separation: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase.

Experimental Protocol: A General Guideline

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • FID Detector: The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.

  • Temperature Programming: A temperature ramp is crucial for eluting compounds with a range of boiling points, ensuring that both volatile and less volatile impurities are detected.

  • Mid-Polarity Column: A 5% phenyl-methylpolysiloxane column offers a good balance of interactions for separating aromatic compounds and their potential impurities.

Data Interpretation: Similar to HPLC, purity is typically assessed by the area percentage of the main peak.

Workflow for GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject & Vaporize B->C D Separation in Capillary Column C->D E FID Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: Workflow for purity assessment of this compound by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[6] For purity assessment, quantitative NMR (qNMR) can be a powerful primary method.

Principle of Quantification: In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

Experimental Protocol: A qNMR Approach

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

Causality Behind Experimental Choices:

  • Certified Internal Standard: This is the cornerstone of qNMR, providing a reference for accurate quantification.

  • Long Relaxation Delay: Ensures that all protons have fully relaxed between pulses, which is essential for accurate integration.

Data Interpretation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Relationship in qNMR

qNMR_Logic Analyte Analyte Signal (Known Protons, Unknown Conc.) Spectrum ¹H NMR Spectrum Analyte->Spectrum Standard Internal Standard Signal (Known Protons, Known Conc.) Standard->Spectrum Ratio Integral Ratio Spectrum->Ratio Purity Absolute Purity Calculation Ratio->Purity

Caption: Logical relationship for determining absolute purity using qNMR.

Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phaseNuclear spin resonance in a magnetic field
Selectivity High for a wide range of compoundsHigh for volatile and thermally stable compoundsHigh, based on chemical environment of nuclei
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantification Relative (Area %), requires reference standards for absoluteRelative (Area %), requires reference standards for absoluteAbsolute, using a certified internal standard
Sample Throughput HighHighModerate
Instrumentation Cost Moderate to HighModerateHigh
Primary Application Routine purity testing, impurity profilingAnalysis of volatile impurities, residual solventsStructural confirmation, absolute purity determination

Forced Degradation Studies: Predicting Stability

Forced degradation, or stress testing, is a crucial aspect of drug development and is recommended by regulatory agencies like the ICH.[7][8] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition.[9] The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.[10]

Typical Stress Conditions: [11]

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal Stress: Heating the solid or a solution of the substance.

  • Photostability: Exposing the substance to UV and visible light.

The information gleaned from forced degradation studies is invaluable for developing a "stability-indicating" analytical method.[9] This is a validated analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the intact drug.[7][8]

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of this compound is not a one-size-fits-all endeavor. A combination of orthogonal analytical techniques provides the most comprehensive and reliable picture of a sample's purity. HPLC and GC are excellent for routine quality control and for detecting and quantifying trace impurities. NMR, particularly qNMR, offers the advantage of providing an absolute purity value without the need for a specific reference standard of the compound itself, while also confirming its chemical structure.

For drug development professionals, the implementation of forced degradation studies is non-negotiable. These studies are fundamental to understanding the stability of this compound and for developing robust, stability-indicating analytical methods that will ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubChem. Cyclopentyl(phenyl)methanol. National Institutes of Health. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Anticancer Agents Featuring the Cyclopentylphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the Cyclopentylphenyl Scaffold in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that can be adapted to target multiple biological pathways is a cornerstone of efficient drug discovery. The (4-Cyclopentylphenyl)methanol moiety and its derivatives have emerged as a versatile structural motif in the design of novel therapeutics, particularly in the realm of oncology. The cyclopentyl group, a non-polar, saturated carbocycle, often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity through hydrophobic interactions within protein targets. This guide provides a comparative analysis of the efficacy of two distinct classes of anticancer agents that incorporate the cyclopentylphenyl scaffold: 9-Cyclopentyl-Purine derivatives targeting Src Kinase and 8-Cyclopentyl-Dihydropteridinone derivatives with broad antiproliferative activity. We will delve into the experimental data supporting their efficacy, the methodologies for their evaluation, and the underlying structure-activity relationships that govern their therapeutic potential.

Comparative Efficacy Analysis

9-Cyclopentyl-Purine Derivatives as Src Kinase Inhibitors in Hepatocellular Carcinoma

The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, and their aberrant activation is a hallmark of many cancers, including hepatocellular carcinoma (HCC).[1] The development of potent and selective Src inhibitors is therefore a significant focus of anticancer drug development. A series of 6,9-disubstituted purine analogs featuring a cyclopentyl group at the N9 position have been synthesized and evaluated for their ability to inhibit Src and suppress cancer cell growth.[2]

The in vitro cytotoxic activities of these compounds were assessed against a panel of human cancer cell lines, with IC50 values determined using the Sulforhodamine B (SRB) assay after 72 hours of treatment.[3] A selection of the most potent derivatives is presented below:

Compound IDR1 (at C6 of Purine)Huh7 (Liver) IC50 (µM)[3]HCT116 (Colon) IC50 (µM)[3]MCF7 (Breast) IC50 (µM)[3]
15 4-(4-Trifluoromethylphenyl)sulfonyl piperazine9.9 ± 0.90.2 ± 0.120 ± 3.7
17 4-(4-Chlorophenyl)sulfonyl piperazine<2.5<2.54.8 ± 0.7
19 4-(4-Trifluoromethylphenyl)piperazine<2.5<2.53.1 ± 0.2
23 4-(3,4-Dichlorophenyl)piperazine<2.5<2.54.1 ± 0.9
49 4-Phenoxyphenyl5.4 ± 0.93.5 ± 0.34.5 ± 0.2
56 4-(4-Chlorophenoxy)phenyl7.9 ± 1.13.9 ± 0.56.8 ± 0.8
Cladribine (Reference Drug)7.1 ± 2.923.3 ± 7.22.5 ± 1.1
Fludarabine (Reference Drug)33.8 ± 8.637.2 ± 2.141.5 ± 4.3

Table 1: In vitro cytotoxicity of 9-Cyclopentyl-Purine derivatives.[3]

The data reveals that the nature of the substituent at the C6 position of the purine ring significantly influences the cytotoxic potency. Notably, compounds with a piperazine linker, such as 19 and 23 , demonstrated broad and potent activity across all tested cell lines, with IC50 values in the low micromolar to sub-micromolar range.[3] Further investigation into the mechanism of action for the most potent compounds, like 19 , confirmed their ability to inhibit Src kinase, leading to a downstream reduction in the phosphorylation of key cell cycle proteins and ultimately inducing apoptosis in liver cancer cells.[3][4] The cyclopentyl group at the N9 position is hypothesized to anchor the molecule within a hydrophobic pocket of the kinase's active site, a common strategy to enhance binding affinity.

8-Cyclopentyl-Dihydropteridinone Derivatives as Antiproliferative Agents

Pteridine-based compounds are another class of heterocycles with a broad spectrum of biological activities. A novel series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[5]

The antiproliferative activity of these compounds was also evaluated using a standard cell viability assay, with the following IC50 values reported:

Compound IDR2 (at C2 of Dihydropteridinone)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
6k 4-(4-Methylpiperazin-1-yl)aniline3.296.757.5610.30
Parent Cmpd (Unspecified)>50>50>50>50
Palbociclib (Reference Drug)~2.5~5.0~8.0~12.0

Table 2: Antiproliferative activity of 8-Cyclopentyl-Dihydropteridinone derivatives.

The structure-activity relationship analysis for this series highlighted the critical role of the substituent at the C2 position. The introduction of a 4-(4-methylpiperazin-1-yl)aniline group in compound 6k resulted in a dramatic increase in antiproliferative activity compared to the parent compound.[5] The potency of 6k was found to be comparable to the approved drug Palbociclib in the tested cell lines. Mechanistic studies revealed that compound 6k induces cell cycle arrest at the G2/M phase in a concentration-dependent manner.[5] Similar to the purine derivatives, the cyclopentyl group at the N8 position is believed to play a key role in the binding of these molecules to their biological target, likely through hydrophobic interactions.

Experimental Methodologies

General Workflow for Synthesis and Evaluation

The development and comparison of these derivatives follow a logical and systematic workflow, ensuring the reproducibility and validity of the findings.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 Starting Material (e.g., 6-chloropurine) s2 Introduction of Cyclopentyl Group s1->s2 s3 Diversification at Active Position (e.g., C6 or C2) s2->s3 s4 Purification & Structural Confirmation (NMR, MS) s3->s4 e1 In vitro Cytotoxicity Screening (SRB or MTT Assay) s4->e1 Test Compounds e2 Determination of IC50 Values e1->e2 e3 Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) e2->e3 e4 Structure-Activity Relationship (SAR) Analysis e3->e4

Caption: General workflow for the synthesis and evaluation of novel anticancer compounds.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris-base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 2: Src Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.

Materials:

  • Recombinant Src kinase

  • Src-specific peptide substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the Src kinase, its specific substrate, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values for each compound.

Conclusion and Future Directions

The inclusion of a cyclopentylphenyl moiety in both purine and dihydropteridinone scaffolds has proven to be a successful strategy in the development of potent anticancer agents. The comparative analysis presented in this guide demonstrates that these derivatives can effectively target different cancer-related pathways, with efficacy in the low micromolar to nanomolar range. The cyclopentyl group consistently appears to contribute favorably to the bioactivity, likely by enhancing hydrophobic interactions with the target proteins.

Future research in this area should focus on several key aspects:

  • Lead Optimization: Further structural modifications of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their in vivo efficacy and safety.

  • Target Deconvolution: For compounds with broad antiproliferative activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for patient stratification.

  • Exploration of New Scaffolds: Investigating the incorporation of the cyclopentylphenyl moiety into other heterocyclic systems to discover novel classes of anticancer agents.

By continuing to explore the versatility of the cyclopentylphenyl scaffold, researchers and drug development professionals can pave the way for the discovery of next-generation cancer therapeutics with improved efficacy and safety profiles.

References

  • Guven, E. B., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2658–2676. Available at: [Link]

  • Guven, E. B., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate. Available at: [Link]

  • Kucukdumlu, A., et al. (2017). Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents. Acta Chimica Slovenica. Available at: [Link]

  • Tunçbilek, M., et al. (2012). Synthesis of Novel 6-(4-Substituted piperazine-1-yl)-9-(β-d-ribofuranosyl)purine Derivatives, Which Lead to Senescence-Induced Cell Death in Liver Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

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  • Pharmaffiliates. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. Available at: [Link]

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Analytical method validation for (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Analytical Method Validation for (4-Cyclopentylphenyl)methanol

Introduction: The Imperative of Rigorous Validation

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by a vast dataset ensuring its quality, safety, and efficacy. Central to this assurance is the analytical method validation process. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, yielding reliable and accurate data. This guide focuses on establishing and comparing robust analytical methods for the quantitative determination and identification of this compound, a key intermediate in various synthetic pathways.

Given that no standardized compendial method exists for this specific analyte, this document serves as a practical guide for researchers and drug development professionals. We will compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a framework for method development and validation based on first principles and internationally recognized guidelines. The causality behind each experimental choice will be explained, reflecting a field-proven approach to analytical science.

The Regulatory Bedrock: ICH, USP, and FDA Guidelines

The principles of analytical method validation are globally harmonized, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The cornerstone guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation characteristics required for various analytical tests.[1][2] This is complemented by the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" and guidance documents from the U.S. Food and Drug Administration (FDA), which provide recommendations for submitting analytical procedure and validation data.[3][4][5]

Recently, the ICH has finalized the Q2(R2) revision and introduced the new Q14 guideline on Analytical Procedure Development, which together promote a more holistic, lifecycle-based approach to analytical procedures, moving beyond a one-time validation event to a continuous process of quality assurance.[6][7] This guide is written in the spirit of these modern, science- and risk-based approaches.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] The fundamental validation characteristics, as outlined by ICH Q2(R1), are interconnected and collectively establish the reliability of a method.

Validation Analytical Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ

Caption: Interrelationship of core analytical validation parameters.

Comparative Analysis of Chromatographic Methods

The selection of an analytical technique is driven by the physicochemical properties of the analyte. This compound (MW: 176.25 g/mol ) contains a phenyl group, which acts as a strong UV chromophore, and a hydroxyl group, which imparts polarity. Its moderate molecular weight suggests sufficient volatility for GC analysis.[9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, especially for non-volatile or thermally labile compounds. The presence of the phenyl ring in this compound makes UV detection a highly sensitive and logical choice.

Rationale for HPLC-UV:

  • Versatility: Capable of separating a wide range of potential impurities and degradation products with varying polarities.

  • Specificity: The chromophore allows for selective detection.

  • Robustness: Modern HPLC systems and columns provide excellent performance and reproducibility.

  • Industry Standard: It is the most common technique for release and stability testing of drug substances and products.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Causality: The non-polar C18 stationary phase provides good hydrophobic interaction with the cyclopentyl and phenyl rings, ensuring adequate retention.

  • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid). Causality: Acetonitrile is a common organic modifier with good UV transparency. Formic acid is used to control the pH and sharpen peak shape by suppressing the ionization of any acidic or basic impurities.

  • Elution: Gradient elution, e.g., starting from 50% Acetonitrile, ramping to 95% over 15 minutes. Causality: A gradient is crucial for a "stability-indicating" method, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times and peak areas.

  • Detection Wavelength: 220 nm. Causality: The phenyl group exhibits strong absorbance at lower UV wavelengths, providing high sensitivity.

  • Injection Volume: 10 µL.

2. Validation Procedures:

  • Specificity (Forced Degradation): Stressed samples are created by exposing this compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. The stressed samples are then analyzed.

    • Acceptance Criteria: The analyte peak must be pure and well-resolved from all degradation product peaks, as demonstrated by peak purity analysis (e.g., using a photodiode array detector).

  • Linearity: Prepare at least five standard solutions of known concentrations, typically spanning 50% to 150% of the expected sample concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.[10]

  • Accuracy (Recovery): Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[11]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.[11]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within predefined limits, and the results should not be significantly affected.

Method 2: Gas Chromatography with Mass Spectrometry/Flame Ionization Detection (GC-MS/FID)

GC is an excellent technique for analyzing volatile and semi-volatile compounds. Given its moderate molecular weight and potential for volatilization, GC offers a high-resolution alternative to HPLC.

Rationale for GC-MS/FID:

  • High Efficiency: Capillary GC columns provide very high separation efficiency, ideal for resolving closely related impurities.

  • Sensitivity: FID is a robust and universally sensitive detector for organic compounds, while MS provides definitive identification of peaks based on their mass spectra.

  • Orthogonal Selectivity: The separation mechanism (volatility and interaction with the stationary phase) is different from RP-HPLC, providing a powerful complementary technique. This is particularly useful for confirming purity results.

  • Speed: GC methods can often have shorter run times than HPLC methods.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph with a split/splitless injector, FID or Mass Spectrometer detector.

  • Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This stationary phase provides good selectivity for aromatic compounds while being robust enough for general-purpose analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C. Causality: Must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Causality: A temperature program is essential to separate compounds with different boiling points, starting at a low temperature to resolve volatile impurities and ramping up to elute the main analyte and any higher-boiling impurities.

  • Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

2. Validation Procedures: The validation procedures (Specificity, Linearity, Accuracy, Precision, etc.) are conceptually the same as for HPLC, with adjustments made for the GC technique (e.g., using peak area percent for impurity profiling).

  • Specificity: In a GC-MS context, specificity is powerfully demonstrated by comparing the mass spectrum of the analyte peak in a sample to that of a reference standard and ensuring no co-eluting peaks are present.

  • Linearity: Acceptance criteria are often slightly wider than for HPLC, with r² ≥ 0.998 being common.[11]

  • Accuracy: Recovery studies are performed similarly, with acceptance criteria typically between 95.0% and 105.0%.[11]

Performance Data Comparison

The following tables summarize the expected performance characteristics for the two proposed methods, based on typical results for structurally analogous compounds.[10][11]

Table 1: Performance Comparison of Proposed HPLC-UV Method

Validation Parameter Expected Performance Characteristic
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability ≤ 1.0%
- Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL

| Specificity | No interference from blank, placebo, and degradation products. |

Table 2: Performance Comparison of Proposed GC-FID/MS Method

Validation Parameter Expected Performance Characteristic
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD%)
- Repeatability ≤ 2.0%
- Intermediate Precision ≤ 3.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL (FID)
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL (FID)

| Specificity | Unique retention time and confirmatory mass spectrum (for MS). |

Overall Validation Workflow

A successful validation project follows a structured, logical progression from planning and protocol development through execution and final reporting.

cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Plan Define Analytical Target Profile (ATP) & Validation Strategy Protocol Write Validation Protocol (Includes methods, parameters, acceptance criteria) Plan->Protocol Execute Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute Data Process and Analyze Data Execute->Data Deviations Document Deviations & Failures Data->Deviations Report Write Final Validation Report (Summarize results vs. criteria) Deviations->Report

Caption: A three-phase workflow for analytical method validation.

Conclusion and Recommendations

Both HPLC-UV and GC-MS/FID are powerful and suitable techniques for the analytical validation of this compound. The choice between them depends on the specific analytical objective.

  • For routine quality control (assay and impurity profiling) in a GMP environment, the HPLC-UV method is the recommended primary choice. Its robustness, versatility in handling non-volatile impurities, and its status as the industry-standard technique make it ideal for release and stability testing.

  • The GC-MS/FID method serves as an excellent orthogonal technique. It is highly recommended for confirming the purity results obtained by HPLC, for the specific analysis of volatile impurities or residual solvents, and for definitive identification of unknown peaks through mass spectrometry.

Ultimately, employing a well-validated HPLC method as the primary workhorse, with a complementary GC method for confirmation and specialized applications, provides a comprehensive and scientifically sound analytical control strategy for this compound, ensuring data integrity throughout the drug development lifecycle.

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A Comparative Guide to the Quantitative Analysis of (4-Cyclopentylphenyl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for the accurate determination of (4-Cyclopentylphenyl)methanol content in complex reaction mixtures. Designed for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries, this document moves beyond mere protocols to explain the fundamental reasoning behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Imperative

This compound is a chemical intermediate whose structural motifs—a substituted benzene ring and a primary alcohol—make it a valuable building block in the synthesis of more complex molecules, particularly in drug development. The precise quantification of this analyte within a reaction mixture is paramount. It allows for accurate reaction monitoring, reliable yield calculations, impurity profiling, and ultimately, the assurance of quality and consistency in the final product. The choice of analytical technique is therefore not a matter of convenience, but a critical decision that impacts data quality, process understanding, and developmental timelines. This guide critically evaluates the three most powerful techniques for this purpose: HPLC, GC, and qNMR.

Chapter 1: The Foundation of Trustworthiness: Analytical Method Validation

Before deploying any analytical method for quantitative purposes, it must be validated. Validation is the documented process that demonstrates a method is suitable for its intended use.[1] It provides objective evidence that the method consistently produces reliable and accurate results.[2] For drug development professionals, adherence to validation principles outlined by bodies such as the International Council for Harmonisation (ICH) is a regulatory necessity.[3]

Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

cluster_Validation Analytical Method Validation Workflow Define Define Analytical Purpose (e.g., Assay, Impurity) Protocol Develop Validation Protocol & Acceptance Criteria Define->Protocol sets scope Experiments Conduct Validation Experiments (Accuracy, Precision, etc.) Protocol->Experiments guides execution Analyze Analyze Data vs. Acceptance Criteria Experiments->Analyze generates data Report Prepare Validation Report Analyze->Report documents results Approve QA/Regulatory Approval Report->Approve finalizes method

Caption: A typical workflow for analytical method validation.

Chapter 2: High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.

Principle and Methodological Rationale

For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The molecule possesses both non-polar (cyclopentyl and phenyl groups) and polar (hydroxyl group) characteristics, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column Selection: A C18 column is a robust starting point, offering excellent hydrophobic retention. However, to enhance selectivity, especially if aromatic impurities are present, a Phenyl-Hexyl stationary phase is superior. The phenyl groups in the stationary phase can undergo π-π interactions with the analyte's benzene ring, providing an orthogonal separation mechanism to the standard hydrophobic interactions.[5]

  • Mobile Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is typically used.

    • Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and UV transparency.

    • Methanol is a weaker solvent than acetonitrile in reversed-phase, meaning it will generally provide longer retention times.[6] It can also offer different selectivity for aromatic compounds due to its protic nature and reduced competition for π-π interactions compared to the nitrile bond in acetonitrile.[5] A methodical comparison of both is a crucial part of development.

  • Detection: The phenyl group in this compound provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is ideal, as it can acquire the full UV spectrum of the peak, aiding in peak purity assessment and identification.

Experimental Protocol: RP-HPLC with UV Detection
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with 50:50 acetonitrile:water diluent to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution.

  • Sample Preparation: Quench a known volume or weight of the reaction mixture. Dilute an aliquot with the diluent to an expected final concentration within the calibration range (e.g., ~100 µg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrument Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample(s).

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

cluster_HPLC HPLC Quantitative Workflow Prep Sample Preparation (Dilute & Filter) Inject Inject onto HPLC System Prep->Inject Separate Separation on Phenyl-Hexyl Column Inject->Separate Detect UV/PDA Detection Separate->Detect Quant Quantify using Calibration Curve Detect->Quant

Caption: The general workflow for HPLC analysis.

Chapter 3: Gas Chromatography (GC): The Choice for Volatile Impurities and Orthogonal Confirmation

GC is an excellent technique for separating and analyzing compounds that can be vaporized without decomposition. It serves as a powerful orthogonal method to HPLC, providing confidence in analytical results.

Principle and Methodological Rationale

This compound is sufficiently volatile for GC analysis, though its polar hydroxyl group can cause peak tailing on standard non-polar columns.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), provides a good balance for resolving the target analyte from potential non-polar starting materials (e.g., 4-cyclopentylbromobenzene) and other reaction byproducts.

  • Derivatization: To improve peak shape and thermal stability, the active hydroxyl proton can be replaced with a non-polar group, such as through silylation (e.g., using BSTFA). This step is not always necessary but is a key tool for method optimization, as it reduces the potential for analyte interaction with the column's stationary phase, resulting in sharper, more symmetrical peaks.

  • Detection:

    • Flame Ionization Detector (FID): An FID is a robust, universal detector for organic compounds, providing excellent quantitative performance with a wide linear range. It is ideal for assay determination.

    • Mass Spectrometry (MS): Coupling GC with an MS detector provides definitive identification based on the analyte's mass spectrum and fragmentation pattern. This is invaluable for impurity identification and confirming the identity of the main peak, especially in complex matrices.[7]

Experimental Protocol: GC-MS/FID
  • Standard Preparation: Prepare an internal standard (IS) stock solution (e.g., tetradecane at 1 mg/mL in ethyl acetate). Prepare a stock solution of this compound reference standard (1 mg/mL in ethyl acetate). Create calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

  • Sample Preparation: Dilute a known aliquot of the reaction mixture in ethyl acetate to a concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

  • (Optional) Derivatization: To 100 µL of the prepared sample or standard, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60 °C for 15 minutes.

  • Instrument Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector: FID at 280 °C; MS transfer line at 280 °C, source at 230 °C, scanning from m/z 40-450.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the concentration in the sample using this curve. Use the MS data to confirm peak identity.

cluster_GC GC-MS/FID Quantitative Workflow Prep Sample Prep (Dilute, Add IS) Deriv Optional Silylation (Derivatization) Prep->Deriv Inject Inject into GC System Deriv->Inject Sep Separation on DB-5ms Column Inject->Sep Detect Dual Detection (FID & MS) Sep->Detect Quant Quantify (FID) & Identify (MS) Detect->Quant

Caption: The workflow for GC analysis, including an optional derivatization step.

Chapter 4: Quantitative NMR (qNMR): The Absolute Standard

qNMR is a primary analytical method that can determine the concentration or purity of a substance without the need for an identical reference standard of the analyte.[8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle and Methodological Rationale

By adding a known amount of a high-purity, certified internal standard to a sample, the concentration of the analyte can be calculated directly by comparing the integrals of their respective, well-resolved signals.[9]

  • Internal Standard Selection: The ideal standard must be chemically inert, non-volatile, and possess simple, sharp signals that do not overlap with any analyte or impurity signals. For this compound in a solvent like CDCl₃, a standard such as 1,3,5-trimethoxybenzene or maleic acid is an excellent choice.[8][10]

  • Signal Selection: For quantification, a unique and well-resolved signal from this compound must be chosen. The benzylic proton (the -CH- attached to both the phenyl ring and the OH group) is an ideal candidate, as it typically appears as a distinct singlet or doublet downfield from other aliphatic protons.[11] Protons on the hydroxyl group itself should not be used for quantification as their signals can be broad and their chemical shift is highly dependent on concentration, temperature, and solvent.[9][11]

  • Parameter Optimization: This is the most critical aspect of qNMR. To ensure accurate integration, the interscan delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. This ensures all protons have fully relaxed before the next pulse, making the signal intensity truly proportional to the number of nuclei.[9]

Experimental Protocol: ¹H qNMR
  • Sample Preparation: Accurately weigh ~15 mg of the reaction mixture into a vial. Accurately weigh ~5 mg of the certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Instrument Conditions (400 MHz Spectrometer):

    • Pulse Angle: 90°.

    • Acquisition Time (aq): ~3-4 seconds.

    • Relaxation Delay (d1): 30 seconds (a conservative value, should be determined experimentally by a T₁ inversion-recovery experiment if highest accuracy is needed).

    • Number of Scans (ns): 8-16 (to achieve adequate signal-to-noise).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the chosen analyte signal and a well-resolved signal from the internal standard.

  • Quantification: Calculate the mass of the analyte using the following formula:

    Massanalyte = (Intanalyte / Nanalyte) * (Nstd / Intstd) * (MWanalyte / MWstd) * Massstd

    Where:

    • Int = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • std = Internal Standard

cluster_qNMR qNMR Quantitative Workflow Prep Accurately Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire Spectrum with Optimized Parameters (d1) Dissolve->Acquire Process Process Data (Integrate Signals) Acquire->Process Calculate Calculate Mass/Purity Using Formula Process->Calculate

Caption: The workflow for absolute quantification using qNMR.

Chapter 5: Head-to-Head Comparison

The optimal technique depends on the specific analytical goal. The following tables provide a direct comparison of the methods based on key performance attributes and typical validation data.

Table 1: Performance Characteristics Comparison

Parameter HPLC-PDA GC-FID/MS qNMR
Selectivity High; tunable with column/mobile phase choices.Very high, especially with MS. Orthogonal to HPLC.High; based on unique chemical shifts. Can be limited by severe signal overlap.
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range), especially with MS in SIM mode.Moderate (mg/mL range). Not suitable for trace analysis.
Speed/Throughput High (typical run time 10-20 min).Moderate (typical run time 15-30 min). Sample prep can be longer.Low to Moderate (acquisition can be long due to relaxation delays).
Cost (Instrument) ModerateModerate to High (with MS)High
Cost (Consumables) Moderate (solvents, columns)Low (gases, septa)Low (deuterated solvents)
Information Quantitative, UV purity.Quantitative (FID), Structural ID (MS), volatile impurity profile.Absolute Quantitative, definitive structural confirmation.
Primary Use Case Routine QC, stability testing, high-throughput analysis.Impurity ID, orthogonal method, analysis of volatile components.Purity of reference standards, primary characterization, analysis without specific standards.

Table 2: Representative (Hypothetical) Validation Data

Validation Parameter HPLC-PDA GC-FID qNMR
Linearity (R²) > 0.999> 0.999N/A (single-point calibration)
Range (µg/mL) 1 - 2501 - 250N/A
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%99.5 - 100.5% (by definition)
Precision (%RSD) < 1.0%< 1.5%< 0.5%
LOQ (µg/mL) 1.00.8~500

Conclusion and Recommendations

There is no single "best" method for the quantitative analysis of this compound; rather, the techniques are complementary and should be chosen based on the analytical objective.

  • For routine process monitoring and quality control , where high throughput and good sensitivity are required, HPLC-PDA is the undisputed workhorse. Its robustness and automation capabilities make it ideal for a production environment.

  • For definitive impurity identification and orthogonal validation of purity , GC-MS is invaluable. It provides a different chemical "look" at the sample, and its mass spectrometric detector is the gold standard for structural elucidation of unknown volatile and semi-volatile species.

  • For the primary characterization of a new batch or for certifying a reference standard , qNMR is the most powerful tool. Its ability to provide absolute quantification without a compound-specific standard is a significant advantage, establishing a baseline of purity against which other, faster methods can be calibrated.[8][12]

A truly robust analytical strategy for a drug development program will leverage all three techniques: qNMR to certify the primary reference material, HPLC for the daily high-throughput quantitative work, and GC-MS to investigate potential impurities and provide orthogonal confirmation of the main component's purity. This multi-faceted approach ensures the highest level of confidence in the quality and consistency of the chemical process and its final product.

References

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  • MicroSolv. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution.
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Safety Operating Guide

A Scientist's Guide to the Proper Disposal of (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of (4-Cyclopentylphenyl)methanol, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this substance safely, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Profile and Mandatory Waste Characterization

The foundational principle of chemical disposal is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign compound; its specific toxicological properties dictate that it must be treated as regulated hazardous waste. Under the guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), any chemical classified with health or physical hazards requires a formal disposal pathway.[1][2]

The Safety Data Sheet (SDS) for this compound clearly outlines its risks.[3] This initial hazard assessment is non-negotiable and forms the basis for all subsequent handling and disposal decisions.

Hazard Class GHS Pictogram Hazard Statement Implication for Disposal
Skin IrritationGHS07H315: Causes skin irritationDirect contact must be avoided. All contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste.
Eye IrritationGHS07H319: Causes serious eye irritationMandates the use of eye protection and dictates that spills pose a significant risk to vision.
Respiratory IrritationGHS07H335: May cause respiratory irritationRequires handling in a well-ventilated area and dictates that waste containers must be kept sealed to prevent vapor release.

Based on this profile, this compound must be disposed of as hazardous chemical waste . Under no circumstances should it be poured down the drain or discarded in general solid waste receptacles.[4]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. Adherence to these precautions minimizes exposure and prevents the generation of unnecessary contaminated waste.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood or in a well-ventilated laboratory area to mitigate the risk of inhalation.[3]

  • Personal Protective Equipment (PPE) : The minimum required PPE when handling this substance includes:

    • Gloves : Nitrile or other chemically resistant gloves. If contamination occurs, remove and dispose of the gloves as hazardous waste immediately, then wash hands thoroughly.[3]

    • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[3]

    • Lab Coat : A standard laboratory coat to protect from skin contact.

Step-by-Step Disposal Protocol for this compound

This protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave."[5]

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.[6]

  • Action : Designate a specific waste stream for non-halogenated organic solids or liquids . This compound belongs in this category.

  • Causality : Mixing incompatible waste, such as acids with certain organic solvents or oxidizers with flammable materials, can lead to fires, explosions, or the generation of toxic gases. Segregating waste at the point of generation is the most effective control measure.[7]

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Action : Select a container made of a material compatible with this compound (e.g., glass or high-density polyethylene). The container must have a secure, screw-top lid and be in good condition with no cracks or leaks.[4]

  • Best Practice : Whenever possible, use the original manufacturer's container for the waste, provided it is in good condition.[4] Do not use food-grade containers (e.g., jars, beverage bottles), as this can lead to dangerous mix-ups.[4]

  • Causality : Using a compatible container prevents the chemical from degrading the container material, which could cause a leak.[8] A secure lid is required by regulation to prevent the release of vapors and to contain the contents in case of a tip-over.[4]

Step 3: Accurate Waste Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[9]

  • Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of all contents: "this compound" and any other chemicals or solvents mixed with it, along with their approximate percentages. Do not use abbreviations or chemical formulas.[10]

    • The Hazard Characteristics : Clearly indicate "Irritant."

    • Your name, principal investigator, and laboratory location.

  • Causality : Accurate labeling ensures that anyone handling the container, from lab personnel to EHS professionals and final disposal technicians, is aware of its contents and associated dangers, ensuring safe handling throughout the disposal chain.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab for storing hazardous waste before pickup.

  • Action : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][11] Place the container in secondary containment, such as a chemical-resistant tray or tub.

  • Causality : The SAA regulation allows for the safe, temporary collection of waste in the lab.[12] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a spill and environmental contamination.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste but are required to hand it off correctly.

  • Action : Monitor the volume of waste in your container. Do not overfill; leave at least 10% of headspace to allow for vapor expansion.[8] Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department. This is typically done through an online request system.[10]

  • Causality : EHS professionals are trained and equipped to transport hazardous waste from your lab to a central accumulation facility before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the process complies with all federal and state regulations.

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal A Waste Generated (this compound) B Step 1: Assess Hazards (Skin/Eye/Resp. Irritant) A->B Characterize C Step 2: Segregate Waste (Non-Halogenated Organic) B->C Classify D Step 3: Select & Label Container ('Hazardous Waste', Contents, Date) C->D Contain E Step 4: Store in SAA (Secondary Containment, Lid On) D->E Store F Step 5: Request EHS Pickup (Container < 90% Full) E->F Manage G EHS Transports to Central Facility F->G Hand-off H Shipment to Licensed Disposal Facility G->H Compliance

Caption: Disposal workflow for this compound.

Disposal of Contaminated Materials and Empty Containers

  • Solid Waste : Any disposable items grossly contaminated with this compound, such as pipette tips, weigh boats, or gloves, must be placed in a designated solid hazardous waste container and managed according to the steps above.

  • Empty Containers : A container that held this chemical is not "empty" until it has been properly decontaminated.

    • Triple Rinse : Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.[14]

    • Collect Rinseate : The first rinseate is considered hazardous and must be collected and disposed of as part of your liquid hazardous waste stream.[14] Subsequent rinseates can typically be managed as non-hazardous, but confirm with your institution's EHS policy.

    • Final Disposal : Once triple-rinsed, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.[7]

Emergency Spill Procedures

In the event of a spill, your immediate response is critical.

  • Small Spill (<100 mL) : If you are trained and it is safe to do so, contain the spill using a chemical spill kit.[15] Wearing appropriate PPE, absorb the material, place the cleanup debris in a sealed container, label it as hazardous waste, and request a pickup.

  • Large Spill (>100 mL) : Do not attempt to clean it up yourself. Evacuate the immediate area, alert personnel nearby, and contact your institution's emergency EHS number immediately.[15]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Cyclopentylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) when working with (4-Cyclopentylphenyl)methanol (CAS No. 171623-29-3). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within the laboratory.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is critical. Based on available safety data, this compound presents the following primary risks:

  • Skin Irritation: Causes skin irritation upon contact.[1] Prolonged or repeated exposure can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

While comprehensive toxicological data is not fully available, the known irritant properties of this compound necessitate a cautious and proactive approach to PPE selection.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a risk-based decision-making process that must consider the specific tasks being performed, the potential for exposure, and the physical state of the chemical. The overarching goal is to create a reliable barrier between the researcher and the hazardous substance.

Essential PPE for Handling this compound

Based on the hazard profile, the following PPE is mandatory when handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Rationale: The most common route of exposure for many laboratory chemicals is through skin contact.[2] Therefore, selecting the correct gloves is of utmost importance to prevent skin irritation.

Recommended Gloves:

Glove MaterialProtection LevelKey Considerations
Nitrile ExcellentProvides good resistance to a broad range of chemicals and is a suitable choice for incidental contact.[3]
Neoprene GoodOffers good resistance to a variety of chemicals and provides more robust protection for tasks with a higher risk of splashes.

Procedural Guidance:

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Rationale: The serious eye irritation potential of this compound makes robust eye and face protection non-negotiable.[1]

Recommended Protection:

Protection TypeApplicationStandard
Safety Glasses with Side Shields Minimum requirement for handling small quantities.Must meet ANSI Z87.1 standards.[3]
Chemical Splash Goggles Required when there is a risk of splashes or when handling larger quantities.Provide a complete seal around the eyes.[4][5]
Face Shield Must be worn in conjunction with safety glasses or goggles during procedures with a high potential for splashes or aerosol generation.Offers an additional layer of protection for the entire face.[4][5]
Protective Clothing: Minimizing Skin Exposure

Rationale: To prevent accidental skin contact, appropriate protective clothing is essential.

Recommended Attire:

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times.[3]

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory to protect the lower body from potential spills.[3]

Respiratory Protection: A Precautionary Measure

Rationale: While the primary hazards are skin and eye irritation, the potential for respiratory irritation warrants caution, especially when handling powders or generating aerosols.[1]

Recommendations:

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.[3]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary.[2] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including excess material, contaminated gloves, and disposable labware, must be segregated as hazardous chemical waste.[6]

  • Container Labeling: Use a designated, properly labeled, and sealed container for all this compound waste. The label should clearly identify the contents.[7]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • Institutional Guidelines: Adhere strictly to your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Spill Evacuate the immediate area. Prevent further spread of the spill using absorbent materials.[6] Report the spill to your laboratory supervisor and EHS department. Only personnel with the appropriate training and PPE should attempt to clean up a spill.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep understanding of the potential hazards and integrating safety into every aspect of the experimental workflow. By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.